molecular formula C12H21NO4 B067470 (S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid CAS No. 159898-10-9

(S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid

Número de catálogo: B067470
Número CAS: 159898-10-9
Peso molecular: 243.3 g/mol
Clave InChI: CKAXJDBTNNEENW-VIFPVBQESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid is a chiral piperidine-based building block of significant value in medicinal chemistry and drug discovery research. This compound features a carboxylic acid functional group on a chiral (S)-configureed ethyl linker attached to a piperidine ring, which is protected by a tert-butoxycarbonyl (Boc) group on the nitrogen. This strategic protection enhances the compound's stability and solubility, making it an ideal intermediate for peptide coupling reactions and other synthetic transformations. Its primary research application lies in the synthesis of complex molecules, particularly as a key precursor for the development of pharmaceuticals targeting proteases, such as inhibitors of DPP-4 for diabetes, or FXa for thrombosis. The chiral, constrained piperidine scaffold is a privileged structure in drug design, often used to confer specific three-dimensional orientation for optimal target binding. Researchers utilize this acid to introduce a conformationally defined, basic amine-containing moiety into larger molecular architectures, exploring structure-activity relationships (SAR) and optimizing pharmacokinetic properties. The Boc group can be readily deprotected under mild acidic conditions to reveal a secondary amine, enabling further functionalization and diversification. This compound is strictly for research use in laboratory settings.

Propiedades

IUPAC Name

2-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-7-5-4-6-9(13)8-10(14)15/h9H,4-8H2,1-3H3,(H,14,15)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKAXJDBTNNEENW-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCC[C@H]1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00363829
Record name [(2S)-1-(tert-Butoxycarbonyl)piperidin-2-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159898-10-9
Record name [(2S)-1-(tert-Butoxycarbonyl)piperidin-2-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(2S)-1-[(tert-butoxy)carbonyl]piperidin-2-yl]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

A Technical Guide to (S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract and Introduction

(S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid, also known as (S)-N-Boc-2-piperidineacetic acid, is a chiral, non-proteinogenic amino acid derivative that serves as a high-value building block in modern synthetic and medicinal chemistry. Its structure combines a stereochemically defined piperidine ring, a versatile acetic acid moiety, and a crucial tert-butoxycarbonyl (Boc) protecting group. This strategic combination of features makes it an indispensable intermediate for the synthesis of complex pharmaceutical agents, particularly in the development of novel therapeutics.

The piperidine scaffold is a privileged structure in drug discovery, appearing in numerous approved drugs, especially those targeting the central nervous system (CNS)[1][2]. The defined (S)-stereochemistry at the C-2 position is critical for achieving enantiomeric purity in the final active pharmaceutical ingredient (API), which directly impacts target selectivity, efficacy, and safety profiles by minimizing off-target effects[3]. This guide provides a comprehensive overview of the compound's properties, a discussion of its synthetic rationale, key applications, and essential safety protocols, designed to support professionals in its effective utilization.

Nomenclature and Chemical Structure

  • IUPAC Name: 2-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]acetic acid[4]

  • Common Synonyms: (S)-N-Boc-2-piperidineacetic acid, (S)-(1-Boc-piperidin-2-yl)acetic acid, Boc-L-Homopipecolic acid[4]

  • CAS Number: 159898-10-9[4]

  • Chemical Structure: The molecule consists of a six-membered piperidine ring. An acetic acid group (-CH₂COOH) is attached to the carbon at position 2, which is a chiral center with the (S) configuration. The nitrogen atom of the piperidine ring is protected by a tert-butoxycarbonyl (Boc) group.

Physicochemical Properties

The fundamental properties of (S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid are summarized below. These data are critical for planning reactions, purification, and formulation.

PropertyValueSource(s)
Molecular Formula C₁₂H₂₁NO₄[4][5]
Molecular Weight 243.30 g/mol [4][5]
Appearance Typically a white solid[1]
Boiling Point 373 °C at 760 mmHg (Predicted, racemic)[1]
Density 1.121 g/cm³ (Predicted, racemic)[1]
Topological Polar Surface Area 66.8 Ų[4]
XLogP3 (Hydrophobicity) 1.5[4]

Synthesis and Mechanistic Rationale

The synthesis of complex molecules requires precise control over reactive functional groups. The design of (S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid exemplifies this principle through the strategic use of the Boc protecting group.

The Strategic Role of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is one of the most widely used nitrogen-protecting groups in organic synthesis, particularly in peptide chemistry[6]. Its utility stems from a unique balance of stability and liability:

  • Stability: The Boc group is robust and stable under a wide range of reaction conditions, including basic, nucleophilic, and reductive environments, allowing for selective modifications elsewhere in the molecule[7].

  • Acid-Labile Removal: Its key feature is its susceptibility to cleavage under moderately acidic conditions, most commonly with trifluoroacetic acid (TFA)[7]. This orthogonality allows for its removal without disturbing other acid-sensitive groups, such as benzyl esters, which require stronger acids like HF for cleavage[7]. This "graduated acidolysis" is the foundation of the classic Merrifield solid-phase peptide synthesis (SPPS)[7].

By protecting the piperidine nitrogen, the Boc group prevents its participation in unwanted side reactions (e.g., acting as a base or nucleophile) during peptide coupling or other synthetic transformations.

General Synthetic Workflow

The compound is typically synthesized from a precursor such as (S)-pipecolic acid or a related derivative. The general workflow involves the selective protection of the secondary amine, followed by any necessary modifications to install the acetic acid side chain.

G cluster_workflow General Synthetic Workflow Start Starting Material ((S)-Pipecolic Acid Derivative) Protect N-Boc Protection (e.g., (Boc)₂O, base) Start->Protect Step 1 Product Final Product ((S)-N-Boc-2-piperidineacetic acid) Protect->Product Step 2 (Side-chain elaboration if necessary)

Caption: A generalized workflow for the synthesis of the title compound.

Representative Protocol: N-Boc Protection

This protocol describes the standard procedure for protecting the secondary amine of a pipecolic acid derivative.

Materials:

  • (S)-Pipecolic acid derivative (1.0 eq)

  • Di-tert-butyl dicarbonate, (Boc)₂O (1.1 eq)

  • Sodium hydroxide (NaOH) or Triethylamine (Et₃N) (1.5 - 2.0 eq)

  • Solvent: Dioxane/Water mixture or Dichloromethane (DCM)

Procedure:

  • Dissolve the starting piperidine derivative in the chosen solvent system.

  • Cool the solution to 0 °C in an ice bath.

  • Add the base (e.g., aqueous NaOH solution or Et₃N) dropwise while stirring.

  • Add a solution of (Boc)₂O in the organic solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, perform an aqueous workup. If using an aqueous base, acidify the mixture to pH ~3 with a dilute acid (e.g., 1N HCl) and extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the pure N-Boc protected compound.

Applications in Drug Discovery and Development

The utility of (S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid lies in its application as a versatile chiral building block for creating more complex molecules with therapeutic potential.

Chiral Intermediate for API Synthesis

The compound is a key intermediate in multi-step syntheses of pharmaceutical agents[1][3]. The pre-defined (S)-stereocenter is essential for constructing enantiomerically pure drugs. Stereochemistry is paramount in pharmacology as different enantiomers of a drug can have vastly different biological activities, with one being therapeutic while the other may be inactive or even toxic.

G cluster_binding Importance of Stereochemistry in Drug-Receptor Binding S_Drug (S)-Enantiomer Receptor Biological Target (Receptor) S_Drug->Receptor Specific Binding (Therapeutic Effect) R_Drug (R)-Enantiomer R_Drug->Receptor No/Weak Binding (Inactive or Off-Target)

Caption: Diagram illustrating how stereoisomers interact differently with a chiral biological target.

Building Block in Peptide Synthesis

As a protected amino acid derivative, it is used in solid-phase peptide synthesis (SPPS) to introduce a non-natural, conformationally constrained residue into a peptide chain[3][8]. The Boc protection strategy is a well-established method for the stepwise assembly of peptides[6]. The free carboxylic acid of the title compound is activated using coupling reagents (e.g., HBTU, HATU) and reacted with the free N-terminal amine of a resin-bound peptide[9]. This process is repeated, and after chain assembly, the Boc group is removed during the final cleavage and deprotection step.

Scaffolding for CNS and Kinase Inhibitors

The piperidine ring is a common motif in drugs targeting CNS disorders and in kinase inhibitors[2][3]. (S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid provides a ready-to-use, stereochemically pure scaffold that chemists can elaborate upon to build novel drug candidates in these therapeutic areas. Its structural similarity to natural amino acids like proline and its derivatives, which can influence neuronal processes, makes it a particularly interesting starting point for CNS drug design[10].

Analytical Characterization

The identity, purity, and stereochemical integrity of the compound are confirmed using a suite of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure and connectivity of the atoms[5].

  • Mass Spectrometry (MS): Provides the exact mass of the molecule, confirming its molecular formula.

  • Chiral High-Performance Liquid Chromatography (HPLC): Used to determine the enantiomeric purity (e.g., enantiomeric excess) of the (S)-isomer.

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups such as the carboxylic acid (O-H and C=O stretches) and the carbamate of the Boc group (C=O stretch).

Safety, Handling, and Storage

Proper handling and storage are essential to ensure user safety and maintain the integrity of the compound.

GHS Hazard Identification

The compound is classified with the following hazards based on data for the compound and structurally similar molecules:

  • Signal Word: Warning[4]

  • Hazard Statements:

    • H302: Harmful if swallowed[4].

    • H315: Causes skin irritation[11][12].

    • H319: Causes serious eye irritation[11][12].

    • H335: May cause respiratory irritation[11][12].

Recommended Handling and Personal Protective Equipment (PPE)
  • Handle only in a well-ventilated area or under a chemical fume hood[13].

  • Avoid breathing dust, fumes, or vapors[13].

  • Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat[11].

  • Wash hands thoroughly after handling[11].

Storage Conditions
  • Store in a tightly closed container in a cool, dry, and well-ventilated area[13][14].

  • Keep away from incompatible substances such as strong oxidizing agents and strong acids[15].

Conclusion

(S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid is a sophisticated and highly valuable chemical entity for research and development. Its utility is defined by its stereochemical purity, the robust yet selectively removable Boc protecting group, and the versatile piperidine scaffold. These features make it an enabling tool for medicinal chemists and peptide scientists, facilitating the efficient and controlled synthesis of novel drug candidates with high potential for specificity and therapeutic efficacy. A thorough understanding of its properties, synthetic logic, and handling requirements is key to leveraging its full potential in the advancement of pharmaceutical science.

References

Sources

An In-depth Technical Guide to (S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic Acid: A Key Chiral Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide provides a comprehensive overview of (S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid, a valuable chiral building block for researchers, scientists, and professionals in drug development. This document details its chemical identity, physicochemical properties, a robust synthetic pathway with mechanistic insights, and its applications in medicinal chemistry.

Core Identity: CAS Number and Chemical Structure

(S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid is unequivocally identified by the CAS Number: 159898-10-9 .[1][2] This compound is a derivative of (S)-pipecolic acid, where the piperidine nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, and an acetic acid moiety is attached to the C2 position of the piperidine ring.

Chemical Structure:

Caption: 2D Structure of (S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid.

Synonyms: This compound is also known by several other names, including:

  • (S)-1-Boc-2-piperidineacetic acid[1]

  • (S)-N-Boc-2-carboxymethyl-piperidine[2][3]

  • (S)-(1-Boc-piperidin-2-yl)acetic acid[4]

Physicochemical and Analytical Data

A summary of the key physicochemical properties and analytical specifications for (S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid is presented below. This data is crucial for its application in synthesis and for quality control.

PropertyValueReference(s)
Molecular Formula C₁₂H₂₁NO₄[1]
Molecular Weight 243.30 g/mol [1]
Appearance White to off-white powder or solid
Purity (HPLC) ≥99.0%
Optical Rotation [α]/D -12.0±2°, c = 1.5 in methanol
Functional Groups Carboxylic acid, tert-butyl carbamate (Boc-amine)
Storage Conditions Store in a cool, dry place. Combustible solid.

Spectroscopic Characterization Data (Predicted/Typical): While a specific published spectrum for this exact compound is not readily available, the expected NMR signals can be predicted based on its structure and data from similar compounds.

  • ¹H NMR (in CDCl₃):

    • ~1.45 ppm (s, 9H): Protons of the tert-butyl group of the Boc protector.

    • ~1.5-1.8 ppm (m, 6H): Methylene protons of the piperidine ring (C3, C4, C5).

    • ~2.5-3.0 ppm and ~4.0-4.2 ppm (m, 2H): Methylene protons at C6 of the piperidine ring, adjacent to the nitrogen.

    • ~2.4-2.8 ppm (m, 2H): Methylene protons of the acetic acid side chain.

    • ~4.5-4.8 ppm (m, 1H): Methine proton at the chiral center (C2).

    • ~10-12 ppm (br s, 1H): Carboxylic acid proton.

  • ¹³C NMR (in CDCl₃):

    • ~28.4 ppm: Methyl carbons of the tert-butyl group.

    • ~20-35 ppm: Methylene carbons of the piperidine ring (C3, C4, C5).

    • ~40-45 ppm: Methylene carbon of the acetic acid side chain.

    • ~40-45 ppm: Methylene carbon at C6 of the piperidine ring.

    • ~55-60 ppm: Methine carbon at the chiral center (C2).

    • ~80.0 ppm: Quaternary carbon of the tert-butyl group.

    • ~155.0 ppm: Carbonyl carbon of the Boc group.

    • ~175.0 ppm: Carbonyl carbon of the carboxylic acid.

Synthesis and Mechanistic Considerations

The synthesis of (S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid is a multi-step process that leverages fundamental principles of organic chemistry, including amine protection, esterification, stereoselective alkylation, and saponification. The following represents a logical and robust synthetic pathway, grounded in established methodologies for analogous compounds.

Caption: Synthetic workflow for (S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid.

Detailed Experimental Protocol (Exemplary):

Step 1: Synthesis of N-Boc-(S)-Pipecolic Acid

  • Rationale: The secondary amine of the starting material, (S)-pipecolic acid, is highly nucleophilic and would interfere with subsequent alkylation steps. The tert-butyloxycarbonyl (Boc) group is an ideal protecting group as it is stable to the basic conditions of the upcoming alkylation but can be removed under acidic conditions if necessary.[5]

  • Procedure:

    • Dissolve (S)-pipecolic acid in a mixture of dioxane and water.

    • Add a base, such as sodium hydroxide or triethylamine, to deprotonate the carboxylic acid and facilitate the reaction.

    • Cool the solution in an ice bath and add di-tert-butyl dicarbonate (Boc₂O) portion-wise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Perform an acidic workup to protonate the carboxylate and extract the product with an organic solvent like ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-(S)-pipecolic acid.[6]

Step 2: Synthesis of N-Boc-(S)-Pipecolic Acid Methyl Ester

  • Rationale: The carboxylic acid must be converted to an ester to prevent it from being deprotonated by the strong base (LDA) used in the next step. A methyl ester is a common choice due to its ease of formation and subsequent hydrolysis.

  • Procedure:

    • Dissolve N-Boc-(S)-pipecolic acid in a suitable solvent like acetone or DMF.

    • Add a base, such as potassium carbonate, followed by methyl iodide.

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Filter off the inorganic salts and concentrate the filtrate. The crude product can be purified by column chromatography.

Step 3: α-Alkylation of the Ester

  • Rationale: This is the key bond-forming step to introduce the acetic acid side chain. A strong, non-nucleophilic base like lithium diisopropylamide (LDA) is used to deprotonate the α-carbon to the ester, forming a chiral enolate. The reaction is performed at low temperatures (-78 °C) to maintain the stereochemical integrity and control the reaction. The enolate then acts as a nucleophile, attacking an electrophile like tert-butyl bromoacetate.

  • Procedure:

    • In a flame-dried flask under an inert atmosphere (argon or nitrogen), prepare a solution of LDA in anhydrous THF at -78 °C.

    • Slowly add a solution of N-Boc-(S)-pipecolic acid methyl ester in THF to the LDA solution.

    • After stirring for a period to ensure complete enolate formation, add a solution of tert-butyl bromoacetate.

    • Allow the reaction to proceed at -78 °C before quenching with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, wash with brine, dry, and concentrate. Purification is typically achieved via silica gel chromatography.

Step 4: Hydrolysis to the Final Product

  • Rationale: The final step involves the removal of both ester groups to yield the desired dicarboxylic acid. The tert-butyl ester is selectively cleaved under acidic conditions (e.g., with trifluoroacetic acid - TFA), while the methyl ester is subsequently saponified under basic conditions (e.g., with lithium hydroxide).

  • Procedure:

    • Dissolve the alkylated intermediate in dichloromethane and treat with TFA at room temperature.

    • Once the tert-butyl group is cleaved (monitored by TLC), remove the solvent and TFA under reduced pressure.

    • Dissolve the residue in a mixture of THF and water, and add lithium hydroxide.

    • Stir at room temperature until the saponification is complete.

    • Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) and extract the final product with ethyl acetate.

    • Dry the organic layer, concentrate, and purify the product, often by recrystallization or chromatography, to yield (S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid.[7]

Applications in Drug Discovery and Medicinal Chemistry

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs and biologically active compounds.[2][8][9] The title compound, as a functionalized and chirally pure piperidine derivative, serves as a valuable building block for creating complex molecules with therapeutic potential.

Key Application Areas:

  • Constrained Amino Acid Mimics: The rigid piperidine ring introduces conformational constraints when incorporated into peptide sequences. This can lead to peptides with enhanced metabolic stability, receptor binding affinity, and selectivity. The acetic acid moiety provides a handle for peptide bond formation.[4]

  • Synthesis of Kinase Inhibitors: Piperidine derivatives are common components in the scaffolds of various kinase inhibitors used in oncology and inflammation research.[10] The specific stereochemistry and functional groups of (S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid can be crucial for achieving potent and selective inhibition of target kinases.

  • CNS-Active Agents: The lipophilic nature of the piperidine ring can facilitate crossing the blood-brain barrier, making its derivatives attractive for the development of drugs targeting the central nervous system.[9]

  • Intermediate in Complex Syntheses: This compound is a versatile intermediate for the synthesis of more complex heterocyclic systems and natural product analogues. The orthogonal protecting groups (Boc and carboxylic acid) allow for selective chemical manipulations at different parts of the molecule.

Conclusion

(S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid (CAS: 159898-10-9) is a well-defined and highly valuable chiral building block in synthetic and medicinal chemistry. Its robust synthesis, predicated on established organic transformations, allows for its reliable production. The presence of a constrained piperidine core, coupled with versatile functional handles, makes it an attractive starting material for the discovery and development of novel therapeutics, particularly in the areas of oncology, neurology, and peptide-based drug design. This guide serves as a foundational resource for researchers looking to leverage the unique properties of this important chemical entity.

References

  • Organic Syntheses. Pipecolic acid, 4-oxo-, hydrochloride. Available from: [Link]

  • ResearchGate. Synthesis of Pipecolic Acid and Baikiain. Available from: [Link]

  • PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • ResearchGate. Synthesis of Pipecolic Acid and Baikiain. Available from: [Link]

  • University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]

  • ACS Publications. Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine: Synthesis of (R)-(+)-N-Boc-Pipecolic Acid, (S)-(−)-Coniine, (S)-(+)-Pelletierine, (+)-β-Conhydrine, and (S)-(−)-Ropivacaine. Available from: [Link]

  • Beilstein Journals. EXPERIMENTAL PROCEDURES. Available from: [Link]

  • National Institutes of Health. Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant. Available from: [Link]

  • PubMed. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • The Royal Society of Chemistry. Experimental Procedure. Available from: [Link]

  • National Institutes of Health. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available from: [Link]

  • PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Available from: [Link]

  • ResearchGate. Structure elucidation and complete assignment of 1H and 13C NMR data of Piperine. Available from: [Link]

  • PubChem. 2-[(2S)-1-[(tert-butoxy)carbonyl]piperidin-2-yl]acetic acid. Available from: [Link]

  • ResearchGate. (PDF) Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. Available from: [Link]

  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available from: [Link]

  • Google Patents. Synthesis method of N-Boc piperazine.
  • Google Patents. Piperidine acetic acid derivatives and their use in the treatment of thrombotic disorders.
  • ResearchGate. A scalable synthesis of the ( S )-4-( tert -butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole (( S )- t- BuPyOx) ligand. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Available from: [Link]

  • Google Patents. Synthetic pentacyclic triterpenoids and derivatives of betulinic acid....

Sources

An In-depth Technical Guide to the Physicochemical Characteristics of (S)-1-Boc-2-piperidineacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Chiral Building Block

(S)-1-Boc-2-piperidineacetic acid is a chiral synthetic building block of significant interest in medicinal chemistry and pharmaceutical development. Its structure is composed of a piperidine scaffold, a foundational motif in many biologically active compounds, functionalized with a stereochemically defined acetic acid side chain at the C-2 position. The nitrogen atom of the piperidine ring is protected by a tert-butoxycarbonyl (Boc) group, a feature that is central to its utility.

The Boc group serves as a robust shield for the secondary amine, rendering it inert to a wide array of reaction conditions, yet allowing for its clean and efficient removal under mild acidic treatment.[1] This strategic protection is indispensable in multi-step syntheses, preventing unwanted side reactions and enabling precise molecular construction. Consequently, (S)-1-Boc-2-piperidineacetic acid is a key intermediate in the synthesis of complex molecules, particularly those developed as analgesics, agents for the central nervous system (CNS), and novel peptide-based therapeutics.[2][3] This guide provides a comprehensive overview of its core physicochemical properties and the analytical methodologies required for its characterization, offering field-proven insights for researchers and drug development professionals.

structure cluster_piperidine cluster_boc cluster_acid N1 N C2 C N1->C2 C_boc C=O N1->C_boc C3 C C2->C3 C_acetic CH₂ C2->C_acetic H_chiral (S) C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->N1 O_boc O C_boc->O_boc C_tert C(CH₃)₃ O_boc->C_tert C_acid COOH C_acetic->C_acid caption Figure 1: Chemical Structure

Caption: Chemical structure of (S)-1-Boc-2-piperidineacetic acid.

Core Physicochemical and Structural Data

The fundamental properties of (S)-1-Boc-2-piperidineacetic acid are summarized below. These parameters are critical for its handling, reaction setup, purification, and analytical characterization.

PropertyValueSource(s)
CAS Number 159898-10-9[2][4][5]
Molecular Formula C₁₂H₂₁NO₄[2][4][6]
Molecular Weight 243.30 g/mol [4][5][]
Appearance White powder or solid[2][3]
Optical Rotation [α]/D ≈ -12.0° ± 2° (c=1 to 1.5 in Methanol)[2][4]
Purity ≥98-99% (Assay dependent, typically HPLC)[2][4]
Storage Conditions 0–8 °C, in a dry, dark, sealed container[2][6]

Spectroscopic and Chromatographic Characterization

Structural verification and purity assessment are non-negotiable in drug development. A multi-technique approach is essential for the unambiguous characterization of (S)-1-Boc-2-piperidineacetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry. For this molecule, both ¹H and ¹³C NMR provide a detailed map of the atomic framework.

  • ¹H NMR: The proton spectrum reveals key structural features. The nine protons of the tert-butyl group on the Boc protector typically appear as a prominent singlet around 1.4 ppm. The protons on the piperidine ring will present as a series of complex multiplets between approximately 1.5 and 4.0 ppm. The methylene protons of the acetic acid side chain (adjacent to the chiral center) are diastereotopic and would be expected to appear as distinct signals, likely a doublet of doublets, while the chiral proton at the C-2 position will also be a multiplet.

  • ¹³C NMR: The carbon spectrum corroborates the structure. Distinct signals are expected for the carbonyl carbons of the Boc group (~155 ppm) and the carboxylic acid (~170-180 ppm). The quaternary carbon and methyl carbons of the tert-butyl group appear around 80 ppm and 28 ppm, respectively. The carbons of the piperidine ring and the acetic acid methylene group will resonate in the aliphatic region of the spectrum.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the principal functional groups within a molecule. The IR spectrum of (S)-1-Boc-2-piperidineacetic acid is characterized by several key absorption bands:

  • O-H Stretch: A very broad absorption band is expected in the range of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.

  • C-H Stretch: Absorptions just below 3000 cm⁻¹ correspond to the sp³ C-H bonds of the piperidine ring and alkyl groups.

  • C=O Stretch: Two distinct carbonyl absorptions are critical identifiers. The carboxylic acid carbonyl typically appears around 1700-1725 cm⁻¹. The urethane carbonyl of the Boc group is expected at a slightly lower frequency, often in the 1680-1700 cm⁻¹ range.[8][9]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight, confirming the elemental composition. Using electrospray ionization (ESI), the molecule is typically observed as the protonated molecular ion [M+H]⁺ at m/z 244.15, or as other adducts such as the sodium adduct [M+Na]⁺.

Chiral High-Performance Liquid Chromatography (HPLC)

Ensuring the enantiomeric purity of a chiral intermediate is paramount, as different enantiomers can have vastly different biological activities.[10] Chiral HPLC is the gold standard for this determination.

There are two primary strategies for chiral separation by HPLC:

  • Direct Method: Utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are commonly employed.[11][12] For acidic compounds, mobile phase additives like trifluoroacetic acid are often used to improve peak shape and resolution.[11]

  • Indirect Method: Involves derivatizing the enantiomeric mixture with a chiral resolving agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral (achiral) column.[10][13] This is a robust and often more accessible approach.

hplc_workflow start Racemic or Enantioenriched (S)-1-Boc-2-piperidineacetic acid derivatize Derivatization with Chiral Amine Reagent (e.g., (S)-(+)-1-methoxy-2-propylamine) start->derivatize diastereomers Formation of Diastereomeric Amides derivatize->diastereomers inject Injection onto Achiral HPLC Column (e.g., C18) diastereomers->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect quantify Quantification of Peaks (Determine Enantiomeric Excess) detect->quantify caption Figure 2: Indirect Chiral HPLC Workflow

Caption: Workflow for determining enantiomeric purity via the indirect method.

The Boc Protecting Group: A Tool for Precision Synthesis

The tert-butoxycarbonyl (Boc) group is one of the most utilized amine protecting groups in modern organic synthesis, and for good reason.[1][14] Its role in (S)-1-Boc-2-piperidineacetic acid is to pacify the highly nucleophilic secondary amine of the piperidine ring.

Key Advantages:

  • Stability: The Boc group is stable to a wide range of reaction conditions, including basic, nucleophilic, and reductive environments.[1] This allows for extensive chemical modifications at other parts of the molecule, such as the carboxylic acid, without disturbing the protected amine.

  • Facile Cleavage: Despite its stability, the Boc group can be removed under mild acidic conditions, most commonly with trifluoroacetic acid (TFA) in a dichloromethane (DCM) solvent.[1] This deprotection is clean and typically proceeds to completion at room temperature.

  • Orthogonality: The differential stability of the Boc group compared to other protecting groups (e.g., benzyl-based groups) allows for selective deprotection strategies, a cornerstone of complex syntheses like solid-phase peptide synthesis (SPPS).[1]

The Boc protection/deprotection cycle is a fundamental workflow in the application of this building block.

boc_cycle amine Free Amine (Piperidine Ring) protect Protection Step amine->protect (Boc)₂O, Base boc_amine Boc-Protected Amine protect->boc_amine deprotect Deprotection Step boc_amine->deprotect TFA, DCM deprotect->amine caption Figure 3: Boc Protection/Deprotection Cycle

Sources

Spectral Data Analysis of Boc-L-Homopipecolic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectral data for N-tert-butoxycarbonyl-L-homopipecolic acid (Boc-L-Homopipecolic acid), a valuable building block in peptide synthesis and drug discovery. The unique conformational constraints imposed by the homopipecolic acid scaffold make it a subject of significant interest for researchers developing novel therapeutics. A thorough understanding of its spectral characteristics is paramount for unambiguous identification, purity assessment, and structural elucidation in complex synthetic schemes.

Introduction to Boc-L-Homopipecolic Acid

Boc-L-Homopipecolic acid, also known as (S)-1-(tert-Butoxycarbonyl)piperidine-2-carboxylic acid, belongs to the class of N-protected alpha-amino acids. The tert-butoxycarbonyl (Boc) protecting group is widely employed in solid-phase peptide synthesis due to its stability under various reaction conditions and its facile removal with mild acids. The piperidine ring system, an extension of the proline scaffold, imparts specific conformational rigidity to peptide chains, influencing their biological activity and metabolic stability.

Below is the chemical structure of Boc-L-Homopipecolic acid, which serves as a reference for the subsequent spectral analysis.

Figure 1: Chemical structure of Boc-L-Homopipecolic acid.

¹H NMR Spectral Data

The ¹H NMR spectrum of Boc-L-Homopipecolic acid provides valuable information about the proton environment within the molecule. The chemical shifts and coupling patterns are characteristic of the piperidine ring protons and the Boc protecting group. Due to the conformational rigidity of the six-membered ring and the presence of the bulky Boc group, which can lead to rotamers, some signals may appear as broad multiplets.

The following table summarizes the expected ¹H NMR chemical shifts for Boc-L-Homopipecolic acid. The data is compiled from typical values for similar N-Boc protected amino acids and available spectral information for related compounds.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Integration
H2 (α-proton)~4.8 - 5.0m1H
H6 (axial)~2.8 - 3.0m1H
H6 (equatorial)~4.0 - 4.2m1H
H3, H4, H5~1.2 - 2.2m6H
Boc (-C(CH₃)₃)~1.45s9H
COOH~10 - 12br s1H

Note: The exact chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectral Data

The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon skeleton of the molecule. The chemical shifts are indicative of the different carbon environments, including the carbonyl carbons of the Boc group and the carboxylic acid, the quaternary carbon of the tert-butyl group, and the carbons of the piperidine ring.

Below is a summary of the characteristic ¹³C NMR chemical shifts for Boc-L-Homopipecolic acid, based on data for the racemic mixture (N-Boc-DL-pipecolinic acid) and general knowledge of similar structures.

Carbon Assignment Chemical Shift (δ, ppm)
C=O (Carboxylic acid)~175
C=O (Boc)~155
C (Boc quaternary)~80
C2 (α-carbon)~57
C6~43
C4~28
CH₃ (Boc)~28
C3~25
C5~20

Mass Spectrometry (MS) Data

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound. For Boc-L-Homopipecolic acid, electrospray ionization (ESI) is a common and effective technique.

In a patent application detailing the use of N-(tert-butoxycarbonyl)-L-pipecolic acid (CAS 26250-84-0), an ESI-MS analysis in positive ion mode was reported.[1] The expected molecular weight of Boc-L-Homopipecolic acid (C₁₁H₁₉NO₄) is 229.27 g/mol . The mass spectrum would typically show the protonated molecule [M+H]⁺ at m/z 230.1.

Expected Mass Spectrometry Data:

Ion Calculated m/z Observed m/z
[M+H]⁺230.1387~230.1
[M+Na]⁺252.1206~252.1

Fragmentation of the Boc group is also commonly observed in the mass spectrum, leading to a characteristic loss of 56 Da (isobutylene) or 100 Da (the entire Boc group).

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectral data discussed above. The specific parameters may need to be optimized based on the available instrumentation.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of Boc-L-Homopipecolic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak.

Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of Boc-L-Homopipecolic acid (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid can be added to promote protonation in positive ion mode.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.

  • Acquisition:

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500).

    • Optimize source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the molecular ion.

Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the acquisition and interpretation of spectral data for a compound like Boc-L-Homopipecolic acid.

Spectral_Analysis_Workflow cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis and Interpretation cluster_conclusion Conclusion NMR_acq 1H and 13C NMR Acquisition NMR_proc NMR Data Processing (Fourier Transform, Phasing, Baseline Correction) NMR_acq->NMR_proc MS_acq Mass Spectrometry Acquisition MS_proc MS Data Processing (Peak Detection, Mass Assignment) MS_acq->MS_proc NMR_interp NMR Spectral Interpretation (Chemical Shift, Integration, Coupling) NMR_proc->NMR_interp MS_interp MS Spectral Interpretation (Molecular Ion, Fragmentation) MS_proc->MS_interp Structure_confirm Structural Confirmation and Purity Assessment NMR_interp->Structure_confirm MS_interp->Structure_confirm

Figure 2: Workflow for the spectral analysis of Boc-L-Homopipecolic acid.

Conclusion

The spectral data presented in this guide provide a comprehensive analytical profile of Boc-L-Homopipecolic acid. The characteristic signals in the ¹H and ¹³C NMR spectra, in conjunction with the molecular ion peak observed in the mass spectrum, allow for the unequivocal identification and characterization of this important synthetic building block. For researchers in drug development and peptide chemistry, a solid grasp of this data is essential for ensuring the quality of their synthetic intermediates and final products.

References

  • Google Patents. Small molecule antagonists of pf4. WO2023055427A1.
  • SpectraBase. N-Boc-DL-pipecolinic acid 13C NMR Spectrum. [Link]

  • PubChem. 1-[(Tert-butoxy)carbonyl]piperidine-2-carboxylic acid. [Link]

Sources

An In-Depth Technical Guide to (S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic Acid: A Key Chiral Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern pharmaceutical development and medicinal chemistry, the strategic use of chiral building blocks is paramount for the synthesis of complex, stereochemically defined bioactive molecules. Among these crucial synthons, (S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid has emerged as a versatile and highly valuable intermediate. Its unique structural features, combining a conformationally constrained piperidine scaffold with a readily functionalizable carboxylic acid and a stable Boc-protecting group, make it an ideal starting material for a diverse range of therapeutic agents. This in-depth technical guide serves as a comprehensive resource for researchers and scientists, providing a detailed exploration of the nomenclature, synthesis, analytical characterization, and applications of this important molecule. By elucidating the underlying principles and providing practical, field-proven insights, this guide aims to empower drug development professionals to effectively leverage the potential of (S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid in their research endeavors.

Compound Identification and Nomenclature

A clear and unambiguous identification of chemical entities is the foundation of reproducible scientific research. (S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid is known by several synonyms and identifiers across various chemical databases and commercial suppliers. A comprehensive understanding of this nomenclature is essential for efficient literature searches and procurement.

Identifier TypeIdentifier
CAS Number 159898-10-9[1]
Molecular Formula C₁₂H₂₁NO₄[1]
Molecular Weight 243.30 g/mol [1]
IUPAC Name 2-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]acetic acid
PubChem CID 1514276

Common Synonyms:

  • (S)-1-Boc-2-piperidineacetic acid

  • (S)-N-Boc-2-carboxymethyl-piperidine

  • (S)-(1-Boc-piperidin-2-yl)acetic acid[1]

  • (S)-Boc-homopipecolic acid

  • N-Boc-(S)-2-piperidineacetic acid

  • (S)-2-Carboxymethyl-piperidine-1-carboxylic acid tert-butyl ester

The stereochemistry at the C2 position of the piperidine ring is crucial for the biological activity of the final target molecules. The "(S)" designation indicates the specific spatial arrangement of the substituents at this chiral center. The "Boc" group, an abbreviation for tert-butoxycarbonyl, is a widely used protecting group for the piperidine nitrogen. This group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, allowing for further functionalization of the nitrogen atom.

Synthesis and Stereochemical Control

The enantioselective synthesis of (S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid is a critical aspect of its utility. The most common and logical synthetic strategy commences with the commercially available and enantiopure starting material, (S)-pipecolic acid. The synthesis involves a two-step sequence: Boc protection of the secondary amine followed by a one-carbon homologation of the carboxylic acid.

Boc Protection of (S)-Pipecolic Acid

The first step involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group. This is a standard procedure in peptide chemistry and organic synthesis, typically achieved by reacting (S)-pipecolic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Experimental Protocol: Synthesis of (S)-1-(tert-Butoxycarbonyl)piperidine-2-carboxylic acid

  • Dissolution: Dissolve (S)-pipecolic acid (1.0 equiv) in a suitable solvent system, such as a mixture of 1,4-dioxane and water.

  • Basification: Add a base, such as sodium hydroxide (NaOH) or triethylamine (NEt₃), to the solution to deprotonate the carboxylic acid and facilitate the reaction.

  • Addition of Boc₂O: Add di-tert-butyl dicarbonate (Boc₂O, typically 1.1-1.2 equiv) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for several hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, acidify the reaction mixture with a weak acid (e.g., citric acid) to protonate the product. Extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography if necessary.

This straightforward and high-yielding reaction provides the key intermediate, N-Boc-(S)-pipecolic acid, with the stereochemistry at the C2 position preserved.

Arndt-Eistert Homologation

To extend the carbon chain by one methylene unit and convert the carboxylic acid to a homo-amino acid derivative, the Arndt-Eistert reaction is a classic and effective method.[2][3][4][5] This multi-step, one-pot procedure involves the formation of an acid chloride, reaction with diazomethane to form a diazoketone, and a subsequent Wolff rearrangement to yield the desired homologated acid.

Causality Behind Experimental Choices:

  • Acid Chloride Formation: The carboxylic acid is first activated by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by diazomethane.

  • Diazoketone Formation: The reaction with diazomethane proceeds via nucleophilic acyl substitution to form an α-diazoketone. An excess of diazomethane is often used to ensure complete reaction and to neutralize the HCl generated as a byproduct.[5]

  • Wolff Rearrangement: The diazoketone undergoes a Wolff rearrangement upon treatment with a catalyst, typically a silver salt (e.g., Ag₂O or silver benzoate), or photochemically.[4] This rearrangement involves the extrusion of nitrogen gas and a 1,2-migration of the alkyl group to form a ketene intermediate. The stereochemistry of the migrating carbon is retained during this process, which is crucial for maintaining the enantiopurity of the final product.

  • Trapping the Ketene: The highly reactive ketene intermediate is then trapped in situ by a nucleophile present in the reaction mixture. In the presence of water, the ketene is hydrolyzed to form the carboxylic acid.

Experimental Protocol: Arndt-Eistert Homologation of N-Boc-(S)-pipecolic acid

Caution: Diazomethane is toxic and explosive. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

  • Acid Chloride Formation: Dissolve N-Boc-(S)-pipecolic acid (1.0 equiv) in an anhydrous, inert solvent such as diethyl ether or tetrahydrofuran (THF). Add oxalyl chloride (1.2 equiv) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction. Stir the mixture at room temperature until the evolution of gas ceases.

  • Diazoketone Synthesis: In a separate flask, prepare a solution of diazomethane in diethyl ether. Cool the acid chloride solution to 0 °C and slowly add the ethereal solution of diazomethane until a persistent yellow color indicates a slight excess. Stir the reaction at 0 °C for a few hours.

  • Wolff Rearrangement and Hydrolysis: To the diazoketone solution, add a suspension of silver(I) oxide (catalytic amount) in water. Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by the evolution of nitrogen gas.

  • Work-up and Purification: After the reaction is complete, filter the mixture to remove the silver catalyst. Acidify the aqueous layer and extract the product with an organic solvent. The combined organic layers are then washed, dried, and concentrated to yield (S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid. Purification can be performed by column chromatography.

Arndt_Eistert_Homologation cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Diazoketone Formation cluster_2 Step 3: Wolff Rearrangement & Hydrolysis N-Boc-(S)-pipecolic acid N-Boc-(S)-pipecolic acid Acid Chloride Intermediate Acid Chloride Intermediate N-Boc-(S)-pipecolic acid->Acid Chloride Intermediate (COCl)₂/cat. DMF Oxalyl Chloride Oxalyl Chloride Oxalyl Chloride->Acid Chloride Intermediate Diazoketone Intermediate Diazoketone Intermediate Acid Chloride Intermediate->Diazoketone Intermediate CH₂N₂ Diazomethane Diazomethane Diazomethane->Diazoketone Intermediate Ketene Intermediate Ketene Intermediate Diazoketone Intermediate->Ketene Intermediate Ag₂O, H₂O (-N₂) Silver Oxide Silver Oxide Silver Oxide->Ketene Intermediate Water Water Final Product (S)-2-(1-(tert-Butoxycarbonyl) piperidin-2-yl)acetic acid Water->Final Product Ketene Intermediate->Final Product H₂O

Analytical Characterization

A thorough analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized (S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid. A combination of spectroscopic and chromatographic techniques is typically employed.

Analytical TechniqueExpected Observations
¹H NMR The proton NMR spectrum will show characteristic signals for the tert-butyl protons of the Boc group as a singlet around 1.4 ppm. The protons on the piperidine ring will appear as a complex series of multiplets in the aliphatic region. The protons of the methylene group adjacent to the carboxylic acid will also be observed.
¹³C NMR The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the Boc group and the carboxylic acid, as well as the quaternary carbon and methyl carbons of the tert-butyl group. The carbons of the piperidine ring will resonate in the aliphatic region.[6][7]
Mass Spectrometry The mass spectrum will show the molecular ion peak (or adducts such as [M+H]⁺ or [M+Na]⁺) corresponding to the molecular weight of the compound. Fragmentation patterns may include the loss of the tert-butyl group or the entire Boc group.[8][9]
Chiral HPLC Analysis on a chiral stationary phase is crucial to determine the enantiomeric excess (e.e.) of the product, confirming the retention of stereochemistry during the synthesis.
Optical Rotation The specific rotation of the enantiopure compound is a key physical property. A typical value is [α]²⁵_D = -12 ± 2° (c=1 in MeOH).[1]

Applications in Drug Discovery and Development

(S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid is a valuable building block in the synthesis of a variety of pharmaceutical agents, particularly those targeting the central nervous system and in the field of peptidomimetics.

Synthesis of Local Anesthetics: The Case of Ropivacaine

A prominent example of the application of a related chiral piperidine derivative is in the synthesis of the local anesthetic, (S)-(-)-Ropivacaine. While the direct precursor to Ropivacaine is (S)-pipecolic acid, the synthesis of Ropivacaine analogues can utilize (S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid. The synthesis of Ropivacaine itself involves the amidation of (S)-pipecolic acid with 2,6-dimethylaniline, followed by N-alkylation. A similar strategy can be envisioned for derivatives synthesized from the homologated starting material.

Ropivacaine_Synthesis cluster_0 Amide Coupling cluster_1 N-Alkylation S-Pipecolic_Acid (S)-Pipecolic Acid Amide_Intermediate (S)-N-(2,6-dimethylphenyl) piperidine-2-carboxamide S-Pipecolic_Acid->Amide_Intermediate Coupling Agent Xylidine 2,6-Dimethylaniline Xylidine->Amide_Intermediate Ropivacaine (S)-Ropivacaine Amide_Intermediate->Ropivacaine Base Propyl_Bromide 1-Bromopropane Propyl_Bromide->Ropivacaine

Building Block for Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability.[10][11][12] (S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid, as a constrained, non-proteinogenic β-amino acid analogue, is an excellent scaffold for the design of peptidomimetics.[13] The piperidine ring introduces a degree of conformational rigidity into the peptide backbone, which can be advantageous for receptor binding.

Solid-Phase Peptide Synthesis (SPPS)

(S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid can be incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols, particularly the Boc/Bzl strategy.[14][15]

Experimental Protocol: Incorporation into a Peptide Chain via Boc-SPPS

  • Resin Preparation: Start with a suitable resin, such as Merrifield resin, with the first amino acid already attached.

  • Boc Deprotection: Swell the resin in dichloromethane (DCM). Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM to remove the Boc protecting group from the N-terminal amino acid.[14][15]

  • Neutralization: Wash the resin with DCM and then neutralize the resulting trifluoroacetate salt with a solution of a hindered base, such as 10% diisopropylethylamine (DIPEA) in DCM.

  • Coupling: In a separate vessel, pre-activate the carboxylic acid of (S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid (typically 2-3 equivalents) with a coupling reagent such as dicyclohexylcarbodiimide (DCC) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU). Add the activated amino acid solution to the resin and agitate until the coupling reaction is complete, as monitored by a ninhydrin test.

  • Washing: Wash the resin thoroughly with DCM and other solvents to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection, neutralization, and coupling cycle for each subsequent amino acid in the desired peptide sequence.

  • Cleavage: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid, such as anhydrous hydrogen fluoride (HF).

Boc_SPPS_Cycle Start Start with Resin-Bound Peptide Deprotection Boc Deprotection (50% TFA in DCM) Start->Deprotection Neutralization Neutralization (DIPEA in DCM) Deprotection->Neutralization Coupling Coupling of (S)-Boc-homopipecolic acid (with activating agent) Neutralization->Coupling Washing Washing Coupling->Washing End Elongated Peptide Chain Washing->End End->Deprotection Repeat for next amino acid

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling (S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

  • Storage: Store in a tightly closed container in a cool, dry place. Recommended storage temperature is 2-8 °C.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

(S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid is a chiral building block of significant importance in contemporary drug discovery and medicinal chemistry. Its well-defined stereochemistry, versatile functional groups, and the stability of the Boc protecting group make it an invaluable tool for the synthesis of complex and biologically active molecules. This guide has provided a comprehensive overview of its nomenclature, enantioselective synthesis, analytical characterization, and key applications. By understanding the principles and protocols outlined herein, researchers can confidently and effectively utilize this compound to advance their research and development efforts in the pursuit of novel therapeutics.

References

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Podlech, J., & Seebach, D. (1995). A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. Angewandte Chemie International Edition in English, 34(4), 471-472.
  • Guillou, C., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1180, 3-23.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2011). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Grokipedia. (n.d.). Arndt–Eistert reaction. Retrieved from [Link]

  • Química Orgánica. (2010). Synthesis of Local Anesthetics derived from phenylacetamides. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Arndt-Eistert Reaction. Retrieved from [Link]

  • Google Patents. (2013). CN103086954A - Method for preparing ropivacaine.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • PubChem. (n.d.). 2-[(2S)-1-[(tert-butoxy)carbonyl]piperidin-2-yl]acetic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arndt-Eistert Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Arndt–Eistert reaction. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • Kappe, C. O., et al. (2017). Synthesis of Mepivacaine and Its Analogues by a Continuous-Flow Tandem Hydrogenation/Reductive Amination Strategy. Organic Process Research & Development, 21(9), 1254-1262.
  • PubChem. (n.d.). (S)-2-(1-(tert-butoxycarbonyl)piperidin-3-yl)acetic acid. Retrieved from [Link]

  • Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry.
  • Google Patents. (1996). WO1996012700A1 - Process for preparing levobupivacaine and analogues thereof.
  • Yan, R., et al. (2019). Synthesis and biological activities of local anesthetics. Molecules, 24(24), 4598.
  • Al-Rawi, J. M. A., et al. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395.
  • Dondoni, A., & Perrone, D. (2000). Synthesis of peptidomimetics using a polymer-bound Boc-linker. Organic Letters, 2(12), 1753-1756.
  • Al-Rawi, J. M. A., et al. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395.
  • Scribd. (n.d.). Arndt Eistert Homologation Reaction. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Peptidomimetic Drug Design. Retrieved from [Link]

  • Öman, T., et al. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots.
  • MDPI. (2020). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Retrieved from [Link]

  • AZoLifeSciences. (2023). Peptidomimetics in Drug Discovery. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to (S)-1-Boc-2-piperidineacetic Acid: Commercial Availability, Quality Control, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Chiral Piperidines in Modern Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster pharmaceuticals.[] Its conformational flexibility and favorable physicochemical properties make it an ideal building block for engaging with complex biological targets. The introduction of a chiral center, as seen in (S)-1-Boc-2-piperidineacetic acid, elevates this scaffold from a mere structural component to a powerful tool for stereospecific molecular design. This guide provides an in-depth technical overview of (S)-1-Boc-2-piperidineacetic acid, a versatile building block for researchers and drug development professionals. We will explore its commercial availability, delve into the critical quality control parameters that ensure its utility, and provide expert insight into its application in the synthesis of complex molecular architectures.

Physicochemical Properties and Identification

(S)-1-Boc-2-piperidineacetic acid is a white to off-white solid, a chiral carboxylic acid featuring a piperidine ring protected at the nitrogen atom with a tert-butyloxycarbonyl (Boc) group.[2] This protecting group strategy is fundamental to its utility, rendering the otherwise reactive secondary amine inert to a wide range of reaction conditions, thereby allowing for selective chemistry at the carboxylic acid moiety.

Table 1: Key Physicochemical Identifiers

PropertyValueReference(s)
CAS Number 159898-10-9[2][3]
Molecular Formula C₁₂H₂₁NO₄[2][3]
Molecular Weight 243.30 g/mol [2][3]
Appearance White to off-white solid/powder[2][4]
Canonical SMILES CC(C)(C)OC(=O)N1CCCC[C@H]1CC(=O)O[3]
InChI Key CKAXJDBTNNEENW-VIFPVBQESA-N[3]

Commercial Availability and Supplier Landscape

(S)-1-Boc-2-piperidineacetic acid is readily available from a variety of chemical suppliers catering to the research and pharmaceutical development markets. The compound is typically offered in quantities ranging from milligrams to kilograms, with larger, cGMP-grade batches potentially available upon request for later-stage development projects.

When selecting a supplier, it is imperative to consider not just the cost, but the comprehensiveness of the accompanying analytical data and the supplier's quality management system. A reliable supplier will provide a detailed Certificate of Analysis (CoA) with each batch.

Table 2: Prominent Commercial Suppliers and Typical Specifications

SupplierTypical Purity SpecificationAnalytical Methods CitedAvailable Pack Sizes
Sigma-Aldrich (Merck) ≥99.0% (HPLC)HPLCDiscontinued, but historical data available
Chem-Impex International ≥98% (Assay)Assay, Optical Rotation100mg, 250mg, 1g, 5g
BOC Sciences Manufacturer, specifications on requestN/Amg to kg scale
Santa Cruz Biotechnology For Research Use OnlyCoA availableInquire
US Biological Life Sciences Highly PurifiedN/A250mg, 500mg, 1g, 2g, 5g

Note: This table is not exhaustive and is intended to be representative. Researchers should always request a lot-specific Certificate of Analysis before purchase.

Quality Control and Analytical Methodologies: A Self-Validating System

The utility of (S)-1-Boc-2-piperidineacetic acid in complex, multi-step syntheses is entirely dependent on its purity, particularly its chemical and enantiomeric purity. A robust quality control (QC) workflow is therefore not just a matter of good practice, but a necessity for reproducible and successful research.

Core QC Workflow

The following diagram illustrates a recommended workflow for the analytical validation of incoming (S)-1-Boc-2-piperidineacetic acid. This system ensures that the material meets the stringent requirements for downstream applications.

QC_Workflow Figure 1: Analytical QC Workflow for (S)-1-Boc-2-piperidineacetic Acid cluster_0 Identity Confirmation cluster_1 Purity Assessment cluster_2 Stereochemical Integrity cluster_3 Final Qualification Identity_NMR ¹H and ¹³C NMR Spectroscopy Purity_HPLC Reversed-Phase HPLC (RP-HPLC) Identity_NMR->Purity_HPLC Identity_MS Mass Spectrometry (MS) Identity_MS->Purity_HPLC Stereo_Chiral_HPLC Chiral HPLC Purity_HPLC->Stereo_Chiral_HPLC Purity_NMR Quantitative NMR (qNMR) Purity_NMR->Stereo_Chiral_HPLC CoA_Review Certificate of Analysis Review Stereo_Chiral_HPLC->CoA_Review Stereo_Optical_Rotation Optical Rotation Stereo_Optical_Rotation->CoA_Review Release Material Qualified for Use CoA_Review->Release

Caption: A logical workflow for the quality control of (S)-1-Boc-2-piperidineacetic acid.

Experimental Protocols

1. Identity and Structural Confirmation: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for confirming the chemical structure of the compound.

  • ¹H NMR: Provides information on the number and environment of protons. Expected signals would include the characteristic tert-butyl singlet of the Boc group (~1.4 ppm), multiplets for the piperidine ring protons, and signals for the methylene protons adjacent to the carboxylic acid.

  • ¹³C NMR: Confirms the carbon skeleton of the molecule. Key signals would include the carbonyl carbons of the Boc group and the carboxylic acid, the quaternary carbon of the Boc group, and the distinct carbons of the piperidine ring.[5]

2. Chemical Purity Assessment: Reversed-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing chemical purity.

  • Objective: To quantify the percentage of the main component and detect any process-related impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) is a common starting point.

  • Detection: UV at 210 nm.

  • Analysis: Purity is typically reported as a percentage of the total peak area. A purity of ≥98% is common, with high-quality grades offering ≥99.0%.[2][3]

3. Enantiomeric Purity: Chiral HPLC

For a chiral building block, confirming enantiomeric purity is arguably the most critical QC step. The presence of the undesired (R)-enantiomer can have significant consequences for the stereochemistry of the final product and its pharmacological activity.

  • Objective: To separate and quantify the (S)- and (R)-enantiomers to determine the enantiomeric excess (e.e.).

  • Instrumentation: HPLC system with a UV detector.

  • Column: A polysaccharide-based chiral stationary phase (CSP) is typically required. Columns such as Chiralpak® IC-3 or similar are often effective for separating piperidine derivatives.[6][7]

  • Mobile Phase: Normal phase conditions, often using a mixture of hexane and isopropanol with a small amount of an acidic or basic modifier, are common for these types of columns.[6][7]

  • Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers. For use in drug discovery, an e.e. of >99% is highly desirable.

4. Specific Rotation

Measurement of the specific optical rotation provides a rapid, albeit less precise, confirmation of the enantiomeric form.

  • Typical Specification: [α]D25 = -12 ± 2º (c=1 in MeOH).[2]

    • This indicates that at 25°C using the sodium D-line, a 1 g/dL solution in methanol will rotate plane-polarized light in a levorotatory (counter-clockwise) direction. Significant deviation from this value could indicate enantiomeric contamination or the presence of other optically active impurities.

Synthetic Methodology: Boc Protection of (S)-Piperidine-2-acetic Acid

The most common and direct route to (S)-1-Boc-2-piperidineacetic acid is the protection of the nitrogen atom of the parent amino acid, (S)-piperidine-2-acetic acid, using di-tert-butyl dicarbonate (Boc)₂O.

Reaction Mechanism

The synthesis proceeds via a nucleophilic attack of the secondary amine of the piperidine ring on one of the electrophilic carbonyl carbons of (Boc)₂O. The resulting intermediate then collapses, releasing carbon dioxide, tert-butanol, and the stable Boc-protected product.

Caption: Nucleophilic addition-elimination mechanism for Boc protection. (Note: Placeholder images are used in the DOT script. A chemical drawing program would be used to generate the actual structures for a final document.)

Exemplary Laboratory Protocol

This protocol is synthesized from standard procedures for Boc protection of amino acids and related piperidine derivatives found in the literature.[8][9]

Objective: To synthesize (S)-1-Boc-2-piperidineacetic acid from (S)-piperidine-2-acetic acid.

Materials:

  • (S)-Piperidine-2-acetic acid hydrochloride

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH) or Triethylamine (TEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Dissolution: Dissolve (S)-piperidine-2-acetic acid hydrochloride (1.0 eq) in a mixture of water and a suitable organic solvent like DCM or THF in a round-bottom flask equipped with a magnetic stir bar.

  • Basification: Cool the solution to 0 °C in an ice bath. Slowly add a base such as 1 M NaOH or triethylamine (approx. 2.2 eq) to neutralize the hydrochloride salt and deprotonate the carboxylic acid. The pH should be adjusted to ~9-10.

  • Boc Anhydride Addition: While maintaining the temperature at 0 °C, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in the same organic solvent dropwise over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir vigorously for 8-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup - Quenching and Extraction: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like hexanes to remove unreacted (Boc)₂O.

  • Workup - Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with 1 M HCl. The product should precipitate out or can be extracted.

  • Workup - Product Extraction: Extract the acidified aqueous layer three times with ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude material is typically a solid or a thick oil. It can be purified by crystallization or by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Applications in Research and Drug Development

(S)-1-Boc-2-piperidineacetic acid is a valuable chiral building block primarily used in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its bifunctional nature—a protected amine and a reactive carboxylic acid—allows for its seamless integration into synthetic routes.

  • Peptide Mimetics and Constrained Scaffolds: The piperidine ring serves as a conformationally restricted scaffold. Incorporating this moiety into a peptide backbone can enforce a specific three-dimensional structure, which is often crucial for enhancing binding affinity to a biological target and improving metabolic stability compared to natural peptides. The (S)-stereochemistry at the 2-position, coupled with the acetic acid side chain, allows it to mimic certain amino acid residues.

  • Synthesis of CNS-Targeting Agents: The piperidine scaffold is prevalent in drugs that act on the central nervous system (CNS).[2] The lipophilicity and basicity of the piperidine core (once deprotected) can be tuned to facilitate crossing the blood-brain barrier. This building block is therefore highly relevant for the synthesis of novel analgesics, antipsychotics, and antidepressants.

  • Elaboration into Complex Heterocycles: The carboxylic acid functional group is a versatile handle for a wide array of chemical transformations. It can be readily converted into amides, esters, ketones, or reduced to an alcohol, providing numerous pathways for further molecular elaboration and the construction of more complex heterocyclic systems. For example, it can be used in coupling reactions, such as those mediated by HATU, to form amide bonds with other amines, a key step in building larger drug candidates.[10]

Safety, Handling, and Storage

As a professional scientist, adherence to strict safety protocols is non-negotiable.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[3]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperatures are often between 0-8 °C to ensure long-term stability.[2]

  • Incompatibilities: Avoid strong oxidizing agents and strong bases.

Conclusion

(S)-1-Boc-2-piperidineacetic acid is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist. Its commercial availability, coupled with a clear understanding of the necessary quality control measures, empowers researchers to build complex, stereochemically defined molecules with confidence. The Boc-protected nitrogen allows for precise, selective functionalization of the carboxylic acid moiety, making it an invaluable intermediate in the multi-step synthesis of novel therapeutics, particularly in the realms of peptide mimetics and CNS-active agents. By employing the rigorous analytical and synthetic principles outlined in this guide, scientists can effectively leverage this chiral building block to advance the frontiers of drug discovery.

References

  • Macmillan Group, Princeton University. (n.d.). Supplementary Information. Retrieved from [Link]

  • Al-Rawashdeh, B., Al-Qaisi, J., & Al-Tel, T. H. (2020). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 25(18), 4285. Available at: [Link]

  • ChemBK. (2024). 1-Boc-piperidine-2-acetic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN103755624A - Synthetic method of piperidine derivative.
  • Google Patents. (n.d.). CN106543107A - A kind of synthetic method of 1 BOC piperazines.
  • Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • Singh, S., et al. (2025). Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). US20130012712A1 - Method for preparing disubstituted piperidine and intermediates.
  • Contino, M., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(21), 7354. Available at: [Link]

  • Saikia, P., & Borah, J. C. (2018). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 57B(4), 518-523. Available at: [Link]

  • Al-Majid, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 26(11), 3326. Available at: [Link]

  • Yilmaz, F., & Parlak, C. (2019). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 64(1), 51-57.
  • Ilisz, I., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 199, 114041. Available at: [Link]

  • Cerkovnik, J., et al. (2019). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 24(21), 3848. Available at: [Link]

  • Krasucka, D., et al. (2023). Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. RSC Advances, 13(32), 22353-22366. Available at: [Link]

  • Krasucka, D., et al. (2023). Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. National Institutes of Health. Available at: [Link]

  • Wiley-VCH. (n.d.). 1-Boc-piperazine. Retrieved from [Link]

  • Reich, H. J. (n.d.). Organic Chemistry Data - 13C NMR Chemical Shifts. Retrieved from [Link]

Sources

Navigating the Safety and Handling of (S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

(S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid , a chiral piperidine derivative, serves as a valuable building block in the synthesis of complex molecules, particularly within the realm of pharmaceutical research and development. The presence of the tert-butoxycarbonyl (Boc) protecting group allows for controlled, regioselective reactions, making it a key intermediate in constructing novel therapeutics.[1][2] As with any specialized chemical reagent, a comprehensive understanding of its safety profile and handling requirements is paramount for ensuring the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides an in-depth analysis of the material safety data for this compound, grounded in established protocols and field-proven insights for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

A foundational aspect of safe laboratory practice is the unambiguous identification of a chemical and a clear understanding of its physical characteristics.

Chemical Structure:

Caption: Chemical structure of (S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid.

This compound, with the molecular formula C₁₂H₂₁NO₄ and a molecular weight of approximately 243.30 g/mol , is a derivative of pipecolic acid, a cyclic amino acid.[3] The "(S)" designation indicates the stereochemistry at the chiral center of the piperidine ring, a critical feature in many pharmaceutical applications where enantiomeric purity is essential for selective biological activity.[2]

Table 1: Physicochemical Data Summary

PropertyValueSource(s)
Molecular Formula C₁₂H₂₁NO₄[3]
Molecular Weight 243.30 g/mol [3]
CAS Number 148764-58-7[3]
Appearance White to off-white solid[4] (Analog)
Solubility Soluble in organic solvents like methanol and dimethyl sulfoxide; limited solubility in water.[4] (Analog)
Topological Polar Surface Area 66.8 Ų[3]

Hazard Identification and GHS Classification

GHS Hazard Statements:

  • H315: Causes skin irritation. [5]

  • H319: Causes serious eye irritation. [5]

  • H335: May cause respiratory irritation. [5]

Signal Word: Warning

Pictograms:

⚠️

The rationale behind these classifications stems from the acidic nature of the carboxylic acid group and the potential for the fine particulate solid to be an irritant upon contact. While the Boc-protected amine is generally stable, the overall chemical structure warrants careful handling to avoid direct contact.

First-Aid and Emergency Response Protocols

A self-validating safety protocol requires clear, actionable steps for all foreseeable incidents. In the event of exposure, immediate and appropriate first aid is crucial.

Experimental Protocol: Emergency First-Aid Response

  • Inhalation:

    • Action: Immediately move the affected individual to fresh air.[1]

    • Causality: This removes the person from the source of exposure, preventing further irritation to the respiratory tract.

    • Follow-up: If breathing is difficult or irritation persists, seek immediate medical attention.

  • Skin Contact:

    • Action: Remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[1]

    • Causality: Prompt and thorough washing is essential to remove the chemical from the skin surface, mitigating irritation and preventing potential absorption.

    • Follow-up: If skin irritation develops or persists, seek medical advice.

  • Eye Contact:

    • Action: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.

    • Causality: Extensive flushing is necessary to dilute and remove the irritant, minimizing damage to the sensitive tissues of the eye.

    • Follow-up: Seek immediate medical attention from an ophthalmologist.

  • Ingestion:

    • Action: Do NOT induce vomiting. Rinse the mouth thoroughly with water.

    • Causality: Inducing vomiting can cause further damage to the esophagus. Rinsing the mouth helps to remove residual material.

    • Follow-up: Seek immediate medical attention.

Firefighting Measures: This compound is a combustible solid.[6] In case of fire, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. Firefighters should wear self-contained breathing apparatus and full protective gear to prevent contact with smoke and potentially hazardous thermal decomposition products, such as carbon oxides and nitrogen oxides.[1]

Safe Handling, Storage, and Exposure Control

Proactive measures are the cornerstone of laboratory safety. For (S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid, this involves a combination of engineering controls, administrative procedures, and appropriate Personal Protective Equipment (PPE).

Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust, a chemical fume hood is mandatory.[5] This is a primary line of defense to minimize inhalation exposure.

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Chemical safety goggles or glasses that meet OSHA's 29 CFR 1910.133 or European Standard EN166 regulations are required.[1]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin contact.[1]

  • Body Protection: A standard laboratory coat should be worn. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron is recommended.[5]

Caption: Workflow for the safe handling of the compound.

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[7][8]

Stability and Reactivity Profile

Understanding the chemical stability and reactivity is crucial for experimental design and preventing hazardous situations.

  • Stability: The compound is stable under normal laboratory conditions.[1]

  • Reactivity: The primary reactivity centers are the carboxylic acid and the Boc-protected amine.

    • Carboxylic Acid: Can undergo typical reactions of a carboxylic acid, such as esterification or amide bond formation.

    • Boc Group: The tert-butoxycarbonyl group is a well-established protecting group for amines. It is stable to many nucleophilic and basic conditions but is readily cleaved under acidic conditions (e.g., using trifluoroacetic acid or HCl in an organic solvent).[3][9] This acid-lability is a key feature for its use in multi-step synthesis.[1]

  • Thermal Decomposition: While generally stable, at elevated temperatures (typically above 150°C), the Boc group can undergo thermal deprotection.[10] Hazardous decomposition products upon combustion include carbon monoxide, carbon dioxide, and nitrogen oxides.[1]

Toxicological Insights

Detailed toxicological studies on this specific compound are not widely published. However, based on its classification and data from analogous structures, the primary toxicological concerns are acute irritation.

  • Acute Effects: As indicated by the GHS classifications, the compound is expected to cause irritation upon contact with skin and eyes, and upon inhalation.[5]

  • Chronic Effects: No specific data on carcinogenicity, mutagenicity, or reproductive toxicity is available. It is not listed as a carcinogen by IARC, NTP, or OSHA. As a prudent measure, chronic exposure should be avoided by adhering to the handling procedures outlined above.

emergency_response_tree Start Exposure Event Inhalation Inhalation? Start->Inhalation Skin Skin Contact? Inhalation->Skin No Action_Inhale Move to Fresh Air Inhalation->Action_Inhale Yes Eye Eye Contact? Skin->Eye No Action_Skin Wash with Soap & Water (15 min) Skin->Action_Skin Yes Ingestion Ingestion? Eye->Ingestion No Action_Eye Flush with Water (15 min) Eye->Action_Eye Yes Action_Ingest Rinse Mouth, Do NOT Induce Vomiting Ingestion->Action_Ingest Yes Seek_Medical Seek Medical Attention Action_Inhale->Seek_Medical If symptoms persist Action_Skin->Seek_Medical If irritation persists Action_Eye->Seek_Medical Action_Ingest->Seek_Medical

Caption: Decision tree for emergency response to exposure.

Conclusion

(S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid is an indispensable tool in modern synthetic and medicinal chemistry. Its effective and safe use hinges on a clear understanding of its potential hazards—primarily as a skin, eye, and respiratory irritant—and the diligent application of established safety protocols. By integrating the insights from analogous compounds and adhering to the principles of engineering controls, personal protective equipment, and emergency preparedness outlined in this guide, researchers can confidently and safely leverage the synthetic utility of this valuable chiral building block.

References

  • PubChem. (n.d.). 2-[(2S)-1-[(tert-butoxy)carbonyl]piperidin-2-yl]acetic acid. National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]

  • PubChem. (n.d.). (S)-2-(1-(tert-butoxycarbonyl)piperidin-3-yl)acetic acid - Safety and Hazards. National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development. Retrieved January 13, 2026, from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved January 13, 2026, from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Thermal Methods for BOC Deprotection. Retrieved January 13, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Initial Synthesis of (S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid is a valuable chiral building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents. Its structure, featuring a protected piperidine ring with a defined stereocenter and an acetic acid side chain, makes it a key component for introducing specific conformational constraints in drug candidates. This technical guide provides a comprehensive overview of the principal and most practical synthetic route for this compound, designed for researchers, chemists, and professionals in drug development. We will delve into the strategic considerations, step-by-step experimental protocols, and the critical causality behind procedural choices, ensuring a blend of theoretical understanding and practical applicability.

Introduction and Strategic Overview

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development. The target molecule, (S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid, possesses a single stereocenter at the C2 position of the piperidine ring. The primary strategic consideration for an efficient synthesis is the preservation of this stereochemistry. Therefore, the most logical and cost-effective approach is a chiral pool synthesis, starting from a readily available and enantiomerically pure precursor.

L-Pipecolinic acid, the (S)-enantiomer of piperidine-2-carboxylic acid, is the ideal starting material. It is commercially available and provides the desired stereochemistry from the outset. The synthetic challenge is then reduced to two key transformations:

  • N-Protection: The secondary amine of the piperidine ring must be protected to prevent side reactions in the subsequent step. The tert-butoxycarbonyl (Boc) group is an excellent choice due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.

  • Homologation: The carboxylic acid group of the protected pipecolinic acid needs to be extended by one methylene unit (-CH₂-) to form the desired acetic acid side chain.

This guide will focus on the most established and reliable method for this homologation: the Arndt-Eistert reaction . We will also briefly discuss alternative approaches and their comparative advantages and disadvantages.

The Primary Synthetic Pathway: A Detailed Exploration

The most direct and industrially scalable route to the target compound is a two-step synthesis starting from L-pipecolinic acid.

Primary Synthetic Pathway start L-Pipecolinic acid step1 (S)-1-(tert-Butoxycarbonyl)piperidine-2-carboxylic acid start->step1 Step 1: N-Boc Protection step2 Intermediate α-Diazoketone step1->step2 Step 2a: Acyl Chloride/Mixed Anhydride Formation & Reaction with Diazomethane final (S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid step2->final Step 2b: Wolff Rearrangement

Caption: Overall workflow of the primary synthetic route.

Step 1: N-Protection of L-Pipecolinic Acid

Causality of Experimental Choices: The protection of the secondary amine is crucial to prevent its reaction with the reagents used in the subsequent homologation step. The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O). This reaction is typically carried out under basic conditions to deprotonate the amine, enhancing its nucleophilicity. A biphasic system (e.g., dioxane/water or THF/water) with a base like sodium hydroxide or sodium bicarbonate is commonly employed to facilitate the reaction between the water-soluble amino acid and the organic-soluble Boc₂O.

Experimental Protocol: Synthesis of (S)-1-(tert-Butoxycarbonyl)piperidine-2-carboxylic acid

  • Dissolution: L-Pipecolinic acid (1.0 eq) is dissolved in a 1:1 mixture of 1,4-dioxane and water, followed by the addition of sodium hydroxide (2.5 eq) as a 1N aqueous solution. The mixture is cooled to 0 °C in an ice bath.

  • Addition of Boc Anhydride: Di-tert-butyl dicarbonate (1.1 eq) is added portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.

  • Work-up and Extraction: The reaction mixture is concentrated under reduced pressure to remove the dioxane. The remaining aqueous solution is washed with ethyl acetate to remove any unreacted Boc₂O. The aqueous layer is then acidified to pH 2-3 with cold 1N HCl. The product precipitates or is extracted with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield (S)-1-(tert-Butoxycarbonyl)piperidine-2-carboxylic acid as a white solid. The product is typically of high purity and can often be used in the next step without further purification.

Parameter Value Rationale
Starting Material L-Pipecolinic acidProvides the correct (S)-stereochemistry.
Protecting Group tert-Butoxycarbonyl (Boc)Stable under basic and nucleophilic conditions, easily removed with acid.
Reagent Di-tert-butyl dicarbonate (Boc₂O)Efficient and clean Boc-protection agent.
Solvent System Dioxane/Water or THF/WaterAccommodates both the polar amino acid and the nonpolar anhydride.
Base NaOH or NaHCO₃Deprotonates the amine for reaction with Boc₂O.
Typical Yield >95%Highly efficient and clean reaction.
Step 2: Arndt-Eistert Homologation

The Arndt-Eistert reaction is a reliable method for the one-carbon homologation of carboxylic acids.[1][2][3] It proceeds via three key stages: formation of an acid chloride or mixed anhydride, reaction with diazomethane to form an α-diazoketone, and a silver-catalyzed Wolff rearrangement of the diazoketone to a ketene, which is then trapped by water to yield the homologous carboxylic acid.[4][5] A critical advantage of this method is the retention of stereochemistry at the α-carbon during the rearrangement.[3]

Arndt-Eistert Homologation cluster_0 Activation cluster_1 Diazoketone Formation cluster_2 Wolff Rearrangement & Hydrolysis A N-Boc-L-pipecolinic acid B Mixed Anhydride A->B Ethyl Chloroformate, NMM C α-Diazoketone B->C Diazomethane (CH2N2) D Ketene Intermediate C->D Ag₂O, H₂O, Heat E Homologated Carboxylic Acid D->E H₂O

Caption: Mechanism of the Arndt-Eistert homologation.

Experimental Protocol: Synthesis of (S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid

Caution: Diazomethane is toxic and potentially explosive. This procedure should only be performed by trained personnel in a well-ventilated fume hood behind a safety shield. The use of diazomethane-generating kits with fire-polished glassware is strongly recommended. An alternative is the use of (trimethylsilyl)diazomethane, which is considered safer. [5][6]

This protocol is adapted from a reliable procedure for the homologation of N-Boc-L-phenylalanine published in Organic Syntheses.[4]

  • Mixed Anhydride Formation: (S)-1-(tert-Butoxycarbonyl)piperidine-2-carboxylic acid (1.0 eq) is dissolved in anhydrous THF and cooled to -15 °C. N-methylmorpholine (NMM) (1.0 eq) is added, followed by the dropwise addition of ethyl chloroformate (1.0 eq). The mixture is stirred at -15 °C for 15 minutes, during which a precipitate of NMM hydrochloride forms.

  • Diazoketone Formation: A freshly prepared ethereal solution of diazomethane (approx. 2.0-3.0 eq) is added to the cold mixed anhydride suspension. The reaction is stirred at 0 °C for 3 hours and then allowed to stand at 4 °C overnight.

  • Work-up of Diazoketone: The reaction mixture is filtered to remove the NMM hydrochloride. The filtrate is carefully concentrated under reduced pressure to yield the crude α-diazoketone as a yellow oil or solid. This intermediate is often used directly in the next step without further purification.

  • Wolff Rearrangement: The crude α-diazoketone is dissolved in a mixture of 1,4-dioxane and water (e.g., 10:1). A catalytic amount of silver(I) oxide (Ag₂O) (0.1 eq) is added. The suspension is heated to 50-60 °C with vigorous stirring. The reaction progress is monitored by the evolution of nitrogen gas and TLC analysis.

  • Final Work-up and Purification: After the reaction is complete (typically 1-2 hours), the mixture is cooled and filtered through celite to remove the silver catalyst. The filtrate is concentrated, and the residue is taken up in ethyl acetate and washed with a mild acid (e.g., 10% citric acid solution) and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford (S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid.

Parameter Value Rationale
Homologation Method Arndt-Eistert ReactionWell-established, reliable, and stereoretentive.
Activation Method Mixed AnhydrideMild conditions compatible with the Boc group.
Diazomethane Source Ethereal solution or TMS-diazomethaneReagent for forming the α-diazoketone.
Rearrangement Catalyst Silver(I) Oxide (Ag₂O)Promotes the Wolff rearrangement at lower temperatures.
Nucleophile WaterTraps the ketene intermediate to form the carboxylic acid.
Typical Yield 60-80% over two stepsGood overall yield for a multi-step sequence involving a rearrangement.

Alternative Synthetic Strategies

While the chiral pool approach with Arndt-Eistert homologation is the most direct route, other strategies exist for the synthesis of chiral 2-substituted piperidines. These are generally more complex and less direct for this specific target but are valuable in other contexts.

  • Asymmetric Hydrogenation: This involves the hydrogenation of a suitably substituted pyridine precursor using a chiral catalyst to induce enantioselectivity. This is a powerful method for creating the chiral piperidine core but would require subsequent functionalization to introduce the acetic acid side chain.

  • Chiral Auxiliaries: A non-chiral piperidine precursor can be reacted with a chiral auxiliary to form diastereomers, which are then separated. Subsequent chemical transformations and removal of the auxiliary would yield the enantiomerically pure product. This approach can be effective but often involves additional steps for attachment and removal of the auxiliary.

Alternative_Strategies cluster_0 Asymmetric Hydrogenation cluster_1 Chiral Auxiliary Approach A Substituted Pyridine B Chiral Piperidine Core A->B Chiral Catalyst, H₂ C Target Molecule B->C Side Chain Functionalization D Achiral Piperidine Precursor E Diastereomeric Mixture D->E Attach Chiral Auxiliary F Separated Diastereomer E->F Separation (e.g., Chromatography) F->C Cleave Auxiliary & Functionalize

Caption: Conceptual overview of alternative synthetic strategies.

For the specific synthesis of (S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid, these alternative routes are less efficient than the chiral pool synthesis from L-pipecolinic acid due to the latter's directness and the commercial availability of the starting material with the correct stereochemistry.

Conclusion

The synthesis of (S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid is most effectively and reliably achieved through a two-step sequence starting from the enantiomerically pure precursor, L-pipecolinic acid. The key transformations involve a robust N-Boc protection followed by a stereoretentive Arndt-Eistert homologation. This pathway is well-documented, scalable, and provides the target molecule in good overall yield. While alternative methods for constructing chiral piperidines exist, the chiral pool approach detailed in this guide represents the most logical and field-proven strategy for obtaining this valuable building block for pharmaceutical research and development. Researchers should pay close attention to the safety precautions required when handling diazomethane and consider the use of safer alternatives where appropriate.

References

  • Cesar, J., & Dolenc, M. S. (2001). Trimethylsilyldiazomethane in the preparation of diazoketones via mixed anhydride and coupling reagent methods: a new approach to the Arndt-Eistert synthesis. Tetrahedron Letters, 42(40), 7099-7102.
  • Arndt, F., & Eistert, B. (1935). Ein Verfahren zur Überführung von Carbonsäuren in ihre höheren Homologen um ein CH2-Glied. Berichte der deutschen chemischen Gesellschaft (A and B Series), 68(1), 200-208.
  • Bachmann, W. E., & Struve, W. S. (1942). The Arndt-Eistert Reaction. Organic Reactions, 1, 38-62.
  • Linder, M. R., Steurer, S., & Podlech, J. (2002). (S)-3-(tert-BUTYLOXYCARBONYLAMINO)-4-PHENYLBUTANOIC ACID. Organic Syntheses, 79, 154.
  • Müller, A., Vogt, C., & Sewald, N. (1998). Synthesis of Fmoc-β-Homoamino Acids by Ultrasound-Promoted Wolff Rearrangement. Synthesis, 1998(06), 837-841.
  • Podlech, J., & Seebach, D. (1995). The Arndt−Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides. Angewandte Chemie International Edition in English, 34(4), 471-472.
  • Pace, V., Verniest, G., Sinisterra, J. V., Alcántara, A. R., & De Kimpe, N. (2010). Improved Arndt−Eistert Synthesis of α-Diazoketones Requiring Minimal Diazomethane in the Presence of Calcium Oxide as Acid Scavenger. The Journal of Organic Chemistry, 75(16), 5760-5763.
  • Ye, T., & McKervey, M. A. (1994). Organic Synthesis with α-Diazo Carbonyl Compounds. Chemical Reviews, 94(4), 1091-1160.

Sources

Unlocking the Therapeutic Potential of Chiral Piperidine Acetic Acids: A Technical Guide to Frontier Research Areas

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a vast number of FDA-approved drugs and bioactive molecules.[1][2][3] When combined with a chiral acetic acid moiety, it forms a class of compounds—chiral piperidine acetic acid derivatives—with profound therapeutic implications. Historically, this structural motif is best known for its role in mimicking the neurotransmitter γ-aminobutyric acid (GABA), leading to landmark drugs for neurological disorders.[4][5] However, the inherent structural versatility, stereochemical complexity, and favorable physicochemical properties of these derivatives suggest a much broader therapeutic potential.[3][6] This guide moves beyond the established landscape of GABA analogs to explore emerging and underexplored research frontiers. We will delve into novel molecular targets in oncology, inflammation, and beyond, supported by a critical analysis of structure-activity relationships (SAR), innovative asymmetric synthetic strategies, and detailed experimental protocols to empower researchers in drug discovery and development.

Introduction: Why Chirality and the Piperidine Scaffold Matter

The piperidine scaffold is a six-membered nitrogen-containing heterocycle that is a cornerstone in therapeutic agent design.[2] Its significance stems from several key attributes:

  • Synthetic Tractability: A wealth of established synthetic methods allows for precise functionalization of the piperidine ring.[7][8]

  • Favorable Physicochemical Properties: The nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a donor, facilitating strong interactions with biological targets.[3] This contributes to desirable aqueous solubility and membrane permeability.[3]

  • Conformational Rigidity and Flexibility: The piperidine ring can adopt well-defined chair and boat conformations, which can be exploited to orient substituents in precise three-dimensional space to fit into the binding pockets of molecular targets.[2][3]

The introduction of a chiral center dramatically expands the biological possibilities.[9] Organisms are inherently chiral environments, and the stereochemistry of a drug molecule can profoundly influence its efficacy, selectivity, pharmacokinetic profile, and even its safety.[9][10] For piperidine acetic acid derivatives, the stereochemistry at the point of attachment of the acetic acid and other substituents is critical for specific receptor or enzyme engagement.

Section 1: The Established Landscape - GABA Analogs and CNS Disorders

The primary inhibitory neurotransmitter in the central nervous system is GABA. A deficit in GABAergic neurotransmission is linked to several neurological conditions, including epilepsy and neuropathic pain.[5][11] Chiral piperidine acetic acid derivatives, particularly those that are structural analogs of GABA, have been successfully developed to modulate this system.

A prime example is Pregabalin, a second-generation anticonvulsant that, despite its structural similarity to GABA, does not bind to GABA receptors.[4][12] Instead, its mechanism of action involves high-affinity binding to the α2-δ subunit of voltage-gated calcium channels (VGCCs).[12][13][14]

Mechanism of Action: Beyond Direct GABA Receptor Agonism

The binding of gabapentinoids like Pregabalin to the α2-δ-1 and α2-δ-2 subtypes of VGCCs is the critical initiating event.[12][13] This interaction is thought to mediate the functional effects on calcium currents in activated neurons and on the release of excitatory neurotransmitters such as glutamate.[13] Transgenic mice expressing elevated levels of α2δ-1 develop neuropathic pain even without nerve damage, highlighting the subunit's importance in nociception.[12]

GABAPentinoid_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Pregabalin Pregabalin (Chiral Piperidine Acetic Acid Derivative) a2d α2-δ Subunit of VGCC Pregabalin->a2d High-Affinity Binding VGCC Voltage-Gated Calcium Channel (VGCC) a2d->VGCC Modulates Channel Trafficking & Function Ca_ion Ca²⁺ Influx VGCC->Ca_ion Inhibits Vesicle Synaptic Vesicle (contains Glutamate) Ca_ion->Vesicle Triggers Fusion Release Vesicle->Release Exocytosis Glutamate Glutamate Receptor Postsynaptic Receptors Glutamate->Receptor Binds Signal Excitatory Signal Propagation Receptor->Signal Initiates

Caption: Mechanism of action for Pregabalin-like chiral piperidine acetic acid derivatives.

Structure-Activity Relationship (SAR) Insights

SAR studies on gabapentinoids have revealed the subtle yet critical nature of their interaction with the α2-δ protein.[13] The binding is highly sensitive to the regio- and stereochemistry of substituents on the core scaffold.[13]

Compound/SeriesKey Structural Features for ActivityTarget Affinity (IC₅₀)Reference
Pregabalin (S)-enantiomer of 3-(aminomethyl)-5-methylhexanoic acidHigh affinity for α2-δ-1 and α2-δ-2[13]
Gabapentin Analogues Cyclohexane ring restricts conformationVaries with substitution pattern[15]
Fluorinated Piperidines Difluorination at the beta positionModulates γ-secretase, lowers Aβ42[16]

Section 2: Emerging and Frontier Research Areas

While the success in CNS disorders is well-documented, the chemical versatility of chiral piperidine acetic acid derivatives positions them as powerful tools to probe a multitude of other biological targets.[17][18][19]

Oncology

The piperidine nucleus is a frequent motif in anticancer agents, targeting a variety of molecular mechanisms.[1][20] Research is now extending to chiral piperidine derivatives as potential clinical agents against breast, prostate, colon, lung, and ovarian cancers.[20]

  • Enzyme Inhibition: Derivatives have been designed to inhibit crucial enzymes in cancer progression like IκB kinase (IKKβ), which is a key factor in NF-κB transcription and chronic inflammation in carcinomas.[21]

  • Signaling Pathway Modulation: These compounds can regulate critical signaling pathways essential for cancer cell survival, such as STAT-3, NF-κB, and PI3K/Akt.[20] For instance, certain derivatives can downregulate the PI3K/Akt-Pkcα pathway, leading to caspase-dependent apoptosis in breast cancer cells.[20]

  • Receptor Targeting: In prostate cancer, androgen receptor (AR) signaling is a key therapeutic target. Novel piperidine derivatives have been synthesized that show potent anti-prostate cancer activity by inhibiting the proliferation of prostate cancer cell lines.[20]

Anti-inflammatory and Immunomodulatory Applications

Beyond cancer, chronic inflammation is a hallmark of many diseases. Piperidine derivatives have shown promise in this area.[17][22]

  • Soluble Epoxide Hydrolase (sEH) Inhibition: sEH is an enzyme that degrades anti-inflammatory epoxyeicosatrienoic acids (EETs). Potent piperidine-derived amide inhibitors of human sEH have been developed. Inhibition of sEH elevates EET levels, producing anti-inflammatory and vasodilatory effects.[23]

  • Cytokine Modulation: Certain derivatives can suppress the expression of inflammatory mediators, potentially through the inhibition of pathways like NF-κB.[21]

Other Unexplored Avenues

The potential applications of these scaffolds are broad and merit further investigation in areas such as:

  • Antiviral/Antimicrobial Agents: The piperidine ring is found in natural alkaloids with antibacterial, antifungal, and anti-HIV activities.[24][25]

  • Metabolic Disorders: Polyhydroxylated piperidines, known as azasugars, are potent inhibitors of carbohydrate-processing enzymes, suggesting utility in treating diabetes.[24][25]

  • Alzheimer's Disease: The piperidine scaffold is central to drugs like Donepezil, an acetylcholinesterase inhibitor.[8][21] Novel derivatives are being explored as γ-secretase modulators to reduce the production of amyloid-β peptides.[16]

Research_Frontiers cluster_cns CNS Disorders (Established) cluster_emerging Emerging & Frontier Areas Core Chiral Piperidine Acetic Acid Scaffold GABA GABA Analogs (VGCC Modulation) Core->GABA Targets AD Alzheimer's Disease (AChE, γ-Secretase) Core->AD Targets Oncology Oncology (PI3K/Akt, IKKβ, AR) Core->Oncology Potential Targets Inflammation Inflammation (sEH Inhibition) Core->Inflammation Potential Targets Infectious Infectious Diseases (Antiviral, Antibacterial) Core->Infectious Potential Targets Metabolic Metabolic Diseases (α-Glucosidase Inh.) Core->Metabolic Potential Targets

Caption: Research landscape for chiral piperidine acetic acid derivatives.

Section 3: Innovations in Asymmetric Synthesis

The therapeutic efficacy of these derivatives is critically dependent on their stereochemistry. Therefore, robust and efficient methods for asymmetric synthesis are paramount. Recent advances have moved beyond classical resolution to more elegant catalytic strategies.[26][27]

Key Synthetic Strategies:
  • Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation (Pd-DAAA): This powerful method allows for the construction of aza-quaternary stereocenters with high enantioselectivity, providing access to functionalized chiral 2,2-disubstituted piperidines.[27]

  • Chiral Phosphine Catalysis: C2-symmetric chiral phosphepines have been shown to be effective catalysts for the [4+2] annulation of imines with allenes, furnishing a variety of functionalized piperidine derivatives with excellent stereoselectivity.[26]

  • Substrate-Controlled Diastereoselective Reactions: Using chiral building blocks, such as N-sulfinyl δ-amino β-ketoesters, allows for highly diastereoselective reductions to create trans-2,6-disubstituted piperidines, which are valuable intermediates for more complex alkaloids.[24][25]

Synthesis_Workflow cluster_methods Catalytic Methods Start Acyclic Precursors (e.g., Amino Esters, Alkenes) KeyStep Key Asymmetric Transformation Start->KeyStep Cyclization Intramolecular Cyclization KeyStep->Cyclization Product Enantiopure Chiral Piperidine Acetic Acid Derivative Cyclization->Product Pd Pd-Catalyzed DAAA Pd->KeyStep Phosphine Chiral Phosphine Annulation Phosphine->KeyStep Substrate Substrate-Directed Reduction Substrate->KeyStep

Caption: General workflow for the asymmetric synthesis of chiral piperidines.

Section 4: Key Experimental Protocols

To bridge theory and practice, this section provides detailed, validated methodologies for the synthesis and evaluation of these compounds.

Protocol: Asymmetric Synthesis of a trans-2,6-Disubstituted Piperidine Precursor

This protocol is adapted from a substrate-controlled methodology for creating functionalized trans-disubstituted piperidines.[24]

Objective: To synthesize a functionalized trans-2,6-disubstituted piperidine via a hydroxy-directed, diastereoselective reduction.

Materials:

  • 4-hydroxy-1,2-dehydropiperidine intermediate

  • Diisobutylaluminium hydride (DIBAL-H)

  • n-Butyllithium (n-BuLi)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Under an inert atmosphere of argon, dissolve the 4-hydroxy-1,2-dehydropiperidine starting material in anhydrous THF in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer. Cool the solution to -78 °C using a dry ice/acetone bath.

    • Causality: An inert atmosphere and anhydrous conditions are critical to prevent quenching of the highly reactive organometallic reagents (DIBAL-H and n-BuLi). The low temperature is necessary to control the reactivity and enhance stereoselectivity.

  • Reagent Addition: To the cooled solution, slowly add n-BuLi (1.1 equivalents) dropwise, ensuring the internal temperature does not rise significantly. Stir for 15 minutes. Subsequently, add DIBAL-H (1.1 equivalents) dropwise.

    • Causality: The n-BuLi deprotonates the hydroxyl group, forming a lithium alkoxide. This alkoxide then coordinates with DIBAL-H to form a bulky "ate" complex. This complex directs the hydride delivery from the same face as the hydroxyl group (syn-delivery), leading to the desired trans-stereochemistry in the final product after cyclization.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.

    • Causality: The NH₄Cl solution safely neutralizes the reactive aluminum and lithium species and protonates the resulting intermediates.

  • Workup and Extraction: Dilute the mixture with water and extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure trans-2,6-disubstituted piperidine product.

    • Self-Validation: The stereochemical outcome can be confirmed using 1H NMR spectroscopy by analyzing the coupling constants of the ring protons and by comparison to literature values for similar systems.

Protocol: In Vitro [³H]Gabapentin Binding Assay for α2-δ Subunit Affinity

This protocol is a standard method to determine the binding affinity of test compounds to the α2-δ subunit of VGCCs.[15]

Objective: To quantify the ability of a test compound to displace [³H]gabapentin from its binding site on the α2-δ protein in porcine brain membranes.

Materials:

  • Test compounds (chiral piperidine acetic acid derivatives)

  • [³H]gabapentin (radioligand)

  • Porcine brain membrane homogenates

  • HEPES buffer

  • Bovine Serum Albumin (BSA)

  • Unlabeled gabapentin (for non-specific binding determination)

  • Glass fiber filters

  • Scintillation vials and scintillation cocktail

  • Filtration manifold and vacuum pump

  • Liquid scintillation counter

Procedure:

  • Assay Preparation: Prepare serial dilutions of the test compounds in the assay buffer (e.g., HEPES with BSA).

  • Incubation: In microcentrifuge tubes, combine the porcine brain membrane preparation, [³H]gabapentin at a fixed concentration (e.g., 10 nM), and either the test compound, buffer (for total binding), or a high concentration of unlabeled gabapentin (for non-specific binding).

  • Equilibration: Incubate the tubes at room temperature for 30-60 minutes to allow the binding to reach equilibrium.

  • Termination of Binding: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Causality: Rapid filtration is essential to prevent significant dissociation of the ligand-receptor complex, which would lead to an underestimation of binding.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically trapped radioligand.

  • Scintillation Counting: Place the filters into scintillation vials, add scintillation cocktail, and allow them to equilibrate in the dark.

    • Causality: The scintillation cocktail contains fluors that emit light when excited by the beta particles from the tritium decay, allowing for quantification.

  • Data Analysis: Measure the radioactivity in each vial using a liquid scintillation counter.

    • Self-Validation: Calculate the specific binding by subtracting the non-specific binding (counts in the presence of excess unlabeled gabapentin) from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of [³H]gabapentin).

Section 5: Future Outlook and Conclusion

The journey of chiral piperidine acetic acid derivatives from niche GABA analogs to a versatile scaffold with broad therapeutic potential is a testament to the power of medicinal chemistry. The established success in treating neurological disorders provides a solid foundation, but the future lies in exploring uncharted territory. The frontier research areas of oncology and inflammation are particularly promising, with initial studies demonstrating potent activity against key molecular targets.[20][21][23] The continued development of innovative, stereoselective synthetic methods will be crucial to efficiently generate libraries of diverse and complex derivatives for biological screening.[26][27] As our understanding of disease biology deepens, the unique three-dimensional structures and tunable properties of chiral piperidine acetic acid derivatives will ensure their enduring role as a privileged scaffold in the discovery of next-generation therapeutics.

References

  • Franklin, J. et al. (2006). Asymmetric Synthesis of Functionalized trans-2,6-Disubstituted Piperidines with N-Sulfinyl δ-Amino β-Ketoesters. Synthesis of (−)-Lasubine I. Organic Letters. Available at: [Link]

  • Frolov, D., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Available at: [Link]

  • Iqbal, N., et al. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. Available at: [Link]

  • Wustrow, D. J., et al. (2005). Structure−Activity Relationships of Pregabalin and Analogues That Target the α2-δ Protein. Journal of Medicinal Chemistry. Available at: [Link]

  • Franklin, J. A., et al. (2007). Asymmetric Synthesis of Ring Functionalized trans-2,6-Disubstituted Piperidines from N-Sulfinyl δ-Amino β-Keto Phosphonates. Total Synthesis of (−)-Myrtine. The Journal of Organic Chemistry. Available at: [Link]

  • Zhu, G., et al. (2005). Catalytic asymmetric synthesis of piperidine derivatives through the [4 + 2] annulation of imines with allenes. Journal of the American Chemical Society. Available at: [Link]

  • Chen, Z., et al. (2025). Enantioselective Synthesis of Functionalized 2,2-Disubstituted Piperidines Enabled by Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkylation. Organic Letters. Available at: [Link]

  • Various Authors. (2024). Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. Knowledia. Available at: [Link]

  • Frolov, D., et al. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available at: [Link]

  • Rather, R. A., & Bhagat, M. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology. Available at: [Link]

  • Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]

  • Franklin, J. A., et al. (2007). Asymmetric Synthesis of Ring Functionalized trans-2,6-Disubstituted Piperidines from N-Sulfinyl δ-Amino β-Keto Phosphonates. Total Synthesis of (−)-Myrtine. The Journal of Organic Chemistry. Available at: [Link]

  • Wustrow, D. J., et al. (2005). Structure-activity relationships of pregabalin and analogues that target the alpha(2)-delta protein. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Chemical structures of GABA and two gabapentinoids (pregabalin, gabapentin). ResearchGate. Available at: [Link]

  • Wustrow, D. J., et al. (2005). Structure−Activity Relationships of Pregabalin and Analogues That Target the α2-δ Protein. Journal of Medicinal Chemistry. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. Available at: [Link]

  • Sills, G. J. (2017). Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice. CNS Drugs. Available at: [Link]

  • ResearchGate. (n.d.). The pharmacological properties of piperine and piperidine against cancer comparing their molecular mechanisms and involved pathways. ResearchGate. Available at: [Link]

  • El-Gamal, M. I., et al. (2020). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • Frolov, D., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • de Oliveira, R. S., et al. (2020). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. European Journal of Medicinal Chemistry. Available at: [Link]

  • Frolov, D., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • Frolov, D., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate. Available at: [Link]

  • Sharma, A., et al. (2021). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Current Organic Synthesis. Available at: [Link]

  • Ulu, A., et al. (2015). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. Journal of Medicinal Chemistry. Available at: [Link]

  • Łowicki, D., & Przybylski, P. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Semantic Scholar. Available at: [Link]

  • Li, M., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. Available at: [Link]

  • Frolov, D., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Available at: [Link]

  • Li, G., et al. (2025). Synthesis of chiral GABA(A) receptor subtype selective ligands as potential agents to treat schizophrenia as well as depression. ResearchGate. Available at: [Link]

  • Greenhouse, R., et al. (2009). Fluorinated piperidine acetic acids as gamma-secretase modulators. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • ResearchGate. (n.d.). Pyrrolidine, thiomorpholine and piperidine GABA analogues. ResearchGate. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Use of (S)-1-Boc-2-piperidineacetic Acid in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Expanding the Peptidomimetic Toolkit with Cyclic β-Amino Acids

In the landscape of modern drug discovery, peptides represent a class of therapeutics with high specificity and biological activity. However, their application is often limited by poor metabolic stability and low bioavailability. The incorporation of non-proteinogenic amino acids is a powerful strategy to overcome these limitations. (S)-1-Boc-2-piperidineacetic acid, a cyclic β-homo-amino acid, is a valuable building block for the synthesis of peptidomimetics with enhanced pharmacological properties.[1][2] Its rigid piperidine scaffold introduces conformational constraints into the peptide backbone, which can lead to improved receptor binding affinity, selectivity, and resistance to enzymatic degradation.[3]

These application notes provide a comprehensive guide for the efficient incorporation of (S)-1-Boc-2-piperidineacetic acid into peptide sequences using Boc-based solid-phase peptide synthesis (SPPS).

Molecular Profile: (S)-1-Boc-2-piperidineacetic acid

PropertyValue
Molecular Formula C₁₂H₂₁NO₄
Molecular Weight 243.30 g/mol
Appearance White to off-white solid
Chirality (S)-configuration
Solubility Soluble in DMF, DCM, and other common organic solvents for SPPS

Core Principles and Rationale for Boc-SPPS

The Boc (tert-butyloxycarbonyl) protection strategy is a well-established method for SPPS.[4] It relies on the use of the acid-labile Boc group for the temporary protection of the α-amino group of the amino acid.[5] Side-chain protecting groups are typically benzyl-based and are removed at the end of the synthesis using a strong acid like hydrofluoric acid (HF).[4][5] This difference in acid lability allows for the selective deprotection of the N-terminus at each cycle of peptide elongation.[5]

The general workflow for Boc-SPPS involves a cyclical process of deprotection, neutralization, and coupling.[4]

Experimental Protocols

Protocol 1: Standard Boc-SPPS Cycle for Incorporation of (S)-1-Boc-2-piperidineacetic acid

This protocol outlines the key steps for the successful incorporation of (S)-1-Boc-2-piperidineacetic acid into a growing peptide chain on a solid support.

Materials:

  • (S)-1-Boc-2-piperidineacetic acid

  • Peptide synthesis grade N,N-Dimethylformamide (DMF)

  • Peptide synthesis grade Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • Coupling reagent (e.g., HBTU, HATU)

  • Appropriate Boc-SPPS resin (e.g., Merrifield resin for peptide acids, MBHA resin for peptide amides)[4]

  • Washing solvents (e.g., Methanol, Isopropanol)

Workflow Diagram:

SPPS_Workflow start Start: Peptide-Resin deprotection 1. Boc Deprotection (50% TFA in DCM) start->deprotection wash1 Wash (DCM) deprotection->wash1 neutralization 2. Neutralization (10% DIEA in DMF) wash1->neutralization wash2 Wash (DMF) neutralization->wash2 coupling 3. Coupling (Boc-AA, HBTU/HATU, DIEA in DMF) wash2->coupling wash3 Wash (DMF, DCM) coupling->wash3 next_cycle Next Cycle or Final Cleavage wash3->next_cycle

Sources

Application Notes and Protocols: A Guide to Boc Deprotection of (S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Boc Deprotection in Advanced Synthesis

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the construction of complex pharmaceutical intermediates and peptides.[1][2][3] Its popularity lies in its robustness under a wide array of chemical conditions, yet its facile and clean removal under acidic conditions provides a critical strategic advantage in multi-step synthetic sequences.[1][4][5] This application note focuses on the deprotection of a specific, high-value building block: (S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid. This molecule, featuring a chiral center adjacent to a piperidine ring and a carboxylic acid, presents unique challenges and considerations for the successful cleavage of the Boc group while preserving stereochemical integrity and overall molecular structure.

This guide is designed for researchers, medicinal chemists, and process development scientists. It provides a detailed examination of the underlying chemical principles, a comparative analysis of common deprotection protocols, and step-by-step methodologies grounded in established literature and practical experience.

Chemical Principles: The Mechanism of Acid-Catalyzed Boc Cleavage

The removal of the Boc group is an acid-catalyzed process that proceeds through a well-defined E1 elimination mechanism.[1][6] Understanding this mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues.

  • Protonation: The reaction initiates with the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This initial step activates the Boc group, making it a better leaving group.[1][2][7]

  • Formation of a Tert-butyl Cation: The protonated carbamate is unstable and undergoes cleavage of the tert-butyl-oxygen bond. This fragmentation step generates a highly stable tertiary carbocation (the tert-butyl cation) and an unstable carbamic acid intermediate.[1][4][6]

  • Decarboxylation: The carbamic acid intermediate rapidly decarboxylates, releasing carbon dioxide gas and the free secondary amine of the piperidine ring.[1][2][6] It is crucial to perform this reaction in a well-vented system to allow for the safe escape of CO2.[1][6]

  • Formation of the Amine Salt: Under the acidic reaction conditions, the newly liberated amine is immediately protonated, forming the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).[1][4][8]

The generation of the reactive tert-butyl cation is a critical aspect of this mechanism. This electrophile can potentially lead to side reactions by alkylating nucleophilic sites within the molecule or solvent.[9][10][11] While our target molecule, (S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid, lacks highly susceptible functionalities like tryptophan or methionine side chains, the use of scavengers can be a prudent measure in complex syntheses to ensure the highest purity of the final product.[9][10]

Boc_Deprotection_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Fragmentation cluster_2 Step 3: Decarboxylation cluster_3 Step 4: Salt Formation Boc_Amine R-NH-Boc Protonated_Boc R-NH-Boc⁺-H Boc_Amine->Protonated_Boc + H⁺ Carbamic_Acid R-NH-COOH Protonated_Boc->Carbamic_Acid Cleavage tBu_Cation (CH₃)₃C⁺ Protonated_Boc->tBu_Cation Free_Amine R-NH₂ Carbamic_Acid->Free_Amine CO2 CO₂ Carbamic_Acid->CO2 Amine_Salt R-NH₃⁺ X⁻ Free_Amine->Amine_Salt + H⁺

Caption: Mechanism of Acidic Boc Deprotection.

Comparative Analysis of Deprotection Methodologies

The choice of deprotection method is dictated by the stability of the substrate, the desired salt form of the product, and considerations for downstream processing. For (S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid, the two most common and effective methods are treatment with trifluoroacetic acid (TFA) and hydrochloric acid (HCl).

Method Reagents & Conditions Solvent Temp. Time Typical Yield Advantages & Considerations
TFA 20-50% TFADichloromethane (DCM)0 °C to RT1-4 hours[5]>95%[5]Highly effective and common.[4] TFA is volatile, simplifying removal. The resulting trifluoroacetate salt may be oily or difficult to handle.[5][12]
HCl 4M HCl in DioxaneDioxane, MethanolRoom Temp.1-3 hours[5]Quantitative[5]Often precipitates the hydrochloride salt, simplifying isolation.[5][8] Considered a "greener" alternative to TFA/DCM.[11]
Milder Acids p-Toluenesulfonic acid (pTSA)Acetonitrile, TolueneRoom Temp.VariesGood to ExcellentUseful for substrates with other acid-sensitive groups. Avoids chlorinated solvents.[13]

Experimental Protocols

The following protocols are designed to be self-validating, with clear checkpoints for monitoring reaction progress and ensuring product quality.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This method is highly reliable and widely used for its efficiency. The volatility of both DCM and TFA facilitates straightforward removal post-reaction.

Materials:

  • (S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid

  • Trifluoroacetic acid (TFA), reagent grade

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: Dissolve (S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid (1.0 equiv) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask equipped with a magnetic stir bar.[5]

  • Cooling: Cool the solution to 0 °C using an ice bath. This is done to control the initial exotherm of adding the strong acid.

  • Addition of TFA: Slowly add trifluoroacetic acid (5-10 equiv.) to the stirred solution.[5] A common ratio is 1:1 TFA:DCM by volume.[14]

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.[5]

  • Work-up (Isolation of TFA Salt): Once the reaction is complete, remove the DCM and excess TFA under reduced pressure (rotary evaporation). Co-evaporation with a solvent like toluene or DCM several times can help remove residual TFA.[12] The resulting crude (S)-2-(piperidin-2-yl)acetic acid trifluoroacetate salt can often be used directly in the next step.

  • Work-up (Isolation of Free Amine): a. After evaporation of the solvent and excess TFA, carefully neutralize the residue by adding a saturated aqueous solution of NaHCO₃ until the pH is basic (pH > 8).[5] b. Extract the aqueous layer with an appropriate organic solvent (e.g., DCM or ethyl acetate) multiple times (e.g., 3 x volume of the aqueous layer).[5] c. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[5] d. Filter and concentrate under reduced pressure to yield the deprotected piperidine derivative as a free amine.[5]

Protocol 2: Deprotection using 4M HCl in Dioxane

This protocol is an excellent alternative, often favored for its ability to directly precipitate the product as a clean hydrochloride salt.

Materials:

  • (S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid

  • 4M HCl in 1,4-Dioxane

  • Diethyl ether

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Reaction Setup: To a stirred solution or suspension of (S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid (1.0 equiv) in a minimal amount of a suitable solvent (e.g., dioxane or methanol, if needed for solubility), add a solution of 4M HCl in 1,4-dioxane (5-10 equiv.).[15]

  • Reaction: Stir the mixture at room temperature for 1-3 hours.[5] In many cases, a precipitate of the hydrochloride salt will form during the reaction.[15]

  • Monitoring: Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.

  • Isolation: a. Upon completion, dilute the reaction mixture with diethyl ether to enhance precipitation of the product. b. Collect the solid product by filtration. c. Wash the solid with cold diethyl ether to remove any non-polar impurities. d. Dry the resulting white to off-white solid under vacuum to yield (S)-2-(piperidin-2-yl)acetic acid hydrochloride.

Trustworthiness and Self-Validation

To ensure the success and reproducibility of these protocols, the following validation steps are crucial:

  • Reaction Monitoring: Do not rely solely on reaction time. Actively monitor the reaction using TLC or LC-MS. An incomplete reaction will show the presence of the starting material.[9]

  • Product Characterization: The identity and purity of the final product should be confirmed by analytical methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. For the HCl salt, the disappearance of the characteristic Boc group signal (a large singlet around 1.4 ppm in ¹H NMR) and the appearance of a broad amine proton signal are key indicators of successful deprotection.

  • Stereochemical Integrity: For chiral molecules like the target compound, it is important to verify that the reaction conditions have not induced racemization. This can be assessed using chiral HPLC or by measuring the optical rotation of the final product. Standard acidic deprotection conditions described here are generally not expected to cause epimerization at the C2 position.

Deprotection_Workflow Start Start: Boc-Protected (S)-Piperidine Acetic Acid Setup Dissolve in Anhydrous Solvent (e.g., DCM or Dioxane) Start->Setup Acid Add Acidic Reagent (TFA or 4M HCl/Dioxane) at 0°C to RT Setup->Acid React Stir at RT for 1-4h Acid->React Monitor Monitor by TLC/LC-MS React->Monitor Monitor->React Incomplete Workup Work-up & Isolation Monitor->Workup Complete TFA_Salt Evaporate & Dry (TFA Salt) Workup->TFA_Salt TFA Method HCl_Salt Precipitate, Filter & Dry (HCl Salt) Workup->HCl_Salt HCl Method Neutralize Neutralize with Base (e.g., NaHCO₃) TFA_Salt->Neutralize Optional Characterize Characterize Final Product (NMR, MS, Chiral HPLC) TFA_Salt->Characterize HCl_Salt->Characterize Extract Extract with Organic Solvent Neutralize->Extract Dry Dry, Filter, Concentrate (Free Amine) Extract->Dry Dry->Characterize

Caption: General Experimental Workflow for Boc Deprotection.

Expert Insights: Troubleshooting and Optimization

  • Incomplete Reaction: If the reaction stalls, the cause could be insufficient acid or low temperature.[9] Adding more acid or allowing the reaction to stir for a longer duration can often drive it to completion. For sterically hindered Boc groups, gentle warming may be necessary, but this should be done cautiously to avoid side reactions.[9]

  • Side Reactions: The tert-butyl cation generated during deprotection is a potent electrophile.[9][10] If your substrate contains sensitive, nucleophilic functional groups (e.g., indoles, thiols), the addition of a scavenger like triethylsilane (TES) or anisole (1-5% v/v) is recommended to trap the carbocation and prevent unwanted alkylation.[9][11]

  • Product Isolation Issues: If the trifluoroacetate salt is oily and difficult to handle, converting it to the hydrochloride salt by dissolving the residue in a minimal amount of solvent and adding ethereal HCl can be an effective strategy. Alternatively, proceeding with the neutralization and extraction to obtain the free amine may yield a more manageable solid or oil.

References

  • BenchChem. (n.d.). Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane.
  • BenchChem. (n.d.). Application Note: A Step-by-Step Guide to t-Boc Deprotection Under Acidic Conditions.
  • BenchChem. (n.d.). Scavengers for Boc deprotection to prevent side reactions.
  • BenchChem. (n.d.). Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA).
  • BenchChem. (n.d.). Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA).
  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.
  • Common Organic Chemistry. (n.d.). Boc Deprotection - HCl.
  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. doi:10.1034/j.1399-3011.2001.00935.x.
  • ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?.
  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). University of Arizona Research.
  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl.
  • Organic Chemistry. (2022, December 14). Boc Deprotection Mechanism. YouTube.
  • BenchChem. (n.d.). Side reactions of Boc deprotection with scavengers.
  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Organic & Biomolecular Chemistry, 18(26), 4985-4991. doi:10.1039/D0OB00994A.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Wordpress.
  • Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • BenchChem. (n.d.). Application Notes and Protocols for N-Boc Deprotection of Piperidine Derivatives.
  • ResearchGate. (2012). How can I remove TFA in a product?.
  • Organic & Biomolecular Chemistry. (n.d.). Solvent-free N-Boc deprotection by ex situ generation of hydrogen chloride gas.
  • BenchChem. (n.d.). A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies.
  • Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
  • MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.

Sources

Application Notes and Protocols for (S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid is a chiral, non-proteinogenic amino acid derivative that has emerged as a pivotal building block in modern medicinal chemistry. Its unique structure, featuring a conformationally restricted piperidine ring and dual-protected functionalities, makes it an invaluable tool for synthesizing complex molecular architectures. The piperidine moiety is a well-established "privileged scaffold," present in a multitude of FDA-approved drugs, owing to its favorable physicochemical properties and ability to engage with biological targets.[1][2][3] This guide provides an in-depth exploration of the strategic application of this compound, focusing on its role as a constrained peptide mimetic, particularly in the design of Angiotensin-Converting Enzyme (ACE) inhibitors. Detailed, field-proven protocols for its incorporation into target molecules are provided, alongside an analysis of the chemical principles guiding its use.

The Strategic Value of the Scaffold

The utility of (S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid stems from a combination of three key structural features:

  • The Piperidine Core: As a saturated heterocycle, the piperidine ring imparts a degree of conformational rigidity that is highly sought after in drug design.[2] This pre-organization of the molecular shape can lead to higher binding affinity and selectivity for a target receptor or enzyme by reducing the entropic penalty upon binding.[3]

  • The (S)-Stereochemistry: The defined stereocenter at the 2-position is critical for enantioselective interactions with chiral biological targets. This allows for the precise spatial orientation of substituents, which is paramount for optimizing pharmacodynamic and pharmacokinetic properties.[4]

  • The Protected Functional Groups: The molecule possesses two orthogonal protecting groups. The tert-butoxycarbonyl (Boc) group on the piperidine nitrogen is stable under a wide range of conditions but can be cleanly removed under mild acidic conditions.[5] The carboxylic acid provides a handle for standard peptide coupling reactions. This dual functionality allows for sequential and controlled synthetic transformations.[4][6]

Application as a Proline and Pipecolic Acid Bioisostere

Pipecolic acid (piperidine-2-carboxylic acid) is a higher homolog of the amino acid proline.[7] Both are cyclic imino acids that induce characteristic kinks or turns in peptide chains. (S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid can be considered a homolog of pipecolic acid itself, with an additional methylene group between the ring and the carboxylate. This structural motif is particularly valuable for creating peptidomimetics, compounds designed to mimic the structure and function of peptides while possessing improved stability, bioavailability, and potency.[8]

The diagram below illustrates the structural relationship and bioisosteric mimicry between proline, pipecolic acid, and the title compound, highlighting their potential to occupy similar binding pockets in enzymes like ACE.

G cluster_0 Bioisosteric Relationship cluster_1 Application Context Pro Proline (5-membered ring) Pip Pipecolic Acid (6-membered ring) Pro->Pip Ring Homologation Title (S)-2-(1-(Boc)piperidin-2-yl)acetic acid (Homopipecolic Acid Derivative) Pip->Title Side-chain Homologation Mimic Acts as Proline Surrogate to chelate Zn²⁺ ion Title->Mimic Functional Role ACE ACE Inhibitor Binding Pocket (S1' Subsite) Mimic->ACE Target Interaction

Caption: Structural relationship and functional mimicry in ACE inhibitor design.

Core Application: Synthesis of Angiotensin-Converting Enzyme (ACE) Inhibitors

A primary application of this building block is in the development of novel ACE inhibitors. ACE is a zinc-containing metalloprotease that plays a crucial role in regulating blood pressure by converting angiotensin I to the potent vasoconstrictor angiotensin II.[9][10] Many highly successful ACE inhibitors, such as lisinopril and enalapril, are peptide analogs whose mechanism involves a terminal carboxylate group that chelates the active site zinc ion.[9][11]

The design of these inhibitors often incorporates proline or proline-like surrogates because their cyclic structure mimics the C-terminal residue of natural ACE substrates, fitting effectively into the S1' subsite of the enzyme.[9] (S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid serves as an excellent proline/pipecolic acid surrogate for several reasons:

  • The piperidine ring provides the necessary conformational constraint.

  • The acetic acid side chain presents the zinc-coordinating carboxylate group with a different spatial vector compared to proline or pipecolic acid, enabling the exploration of new binding interactions.

  • The (S)-stereochemistry matches the L-amino acid configuration preferred by the enzyme active site.

The general synthetic strategy involves coupling the title compound to another amino acid or amine-containing fragment, followed by deprotection and further elaboration to yield the final inhibitor.

Experimental Methodologies: A Validated Workflow

The following protocols provide a robust, two-step workflow for incorporating the (S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid scaffold into a target molecule. This workflow is fundamental for the synthesis of peptidomimetics and other complex structures.

G start Starting Materials: (S)-2-(1-Boc-piperidin-2-yl)acetic acid + Amine (R-NH₂) coupling Protocol 1: Amide Bond Formation (HATU Coupling) start->coupling intermediate Protected Intermediate: Boc-Protected Dipeptide Mimetic coupling->intermediate deprotection Protocol 2: N-Boc Deprotection (TFA/DCM) intermediate->deprotection product Final Scaffold: Free Piperidine Amine (Ready for further functionalization) deprotection->product

Caption: General synthetic workflow for scaffold incorporation.

Protocol 1: Amide Bond Formation via HATU Coupling

This protocol details the formation of an amide bond between the carboxylic acid of the title compound and a primary or secondary amine using the highly efficient coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Rationale: HATU is chosen for its rapid activation of carboxylic acids and high coupling efficiency, which minimizes racemization and side reactions.[12] It is particularly effective for coupling sterically hindered components. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to neutralize the hexafluorophosphate salt and the carboxylic acid, facilitating the reaction.[12][13] Anhydrous DMF is the solvent of choice due to its high polarity, which effectively dissolves the reactants and reagents.

Materials:

  • (S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid (1.0 eq.)

  • Amine component (e.g., H₂N-R, 1.1 eq.)

  • HATU (1.1 eq.)

  • DIPEA (2.5 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), Saturated aqueous NaHCO₃, Brine, Anhydrous MgSO₄

Procedure:

  • Under an inert atmosphere (N₂ or Ar), dissolve (S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid (1.0 eq.) and the amine component (1.1 eq.) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (2.5 eq.) to the stirred solution, followed by the portion-wise addition of HATU (1.1 eq.).

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). This removes unreacted HATU byproducts and DIPEA salts.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired N-Boc protected amide intermediate.

Protocol 2: N-Boc Deprotection under Acidic Conditions

This protocol describes the removal of the Boc protecting group to liberate the piperidine nitrogen, making it available for subsequent synthetic steps.

Rationale: Trifluoroacetic acid (TFA) is the reagent of choice for Boc deprotection.[5] It is a strong acid that rapidly cleaves the tert-butyl carbamate via an E1-like mechanism, generating the volatile byproducts isobutylene and carbon dioxide. Dichloromethane (DCM) is an excellent solvent that is stable to strong acids. The reaction is typically performed at room temperature and proceeds to completion quickly and cleanly.[5]

Materials:

  • N-Boc protected amide intermediate (from Protocol 1)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃, Brine, Anhydrous Na₂SO₄

Procedure:

  • Dissolve the N-Boc protected intermediate (1.0 eq.) in DCM (to a concentration of approx. 0.1 M).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA (10-20 eq., typically 20-50% v/v solution in DCM) to the stirred solution. Gas evolution (CO₂) will be observed.

  • Remove the ice bath and stir the reaction at room temperature for 1-2 hours. Monitor by TLC or LC-MS for the disappearance of the starting material.

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure. Caution: TFA is corrosive.

  • Re-dissolve the residue in DCM.

  • Carefully neutralize the mixture by washing with saturated aqueous NaHCO₃ until gas evolution ceases and the aqueous layer is basic.

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to yield the deprotected piperidine derivative, typically as a TFA salt if neutralization is omitted, or as the free base after basic workup.

Data Summary Table

The following table summarizes the key parameters for the described protocols, providing a quick reference for experimental setup.

ParameterProtocol 1: Amide CouplingProtocol 2: N-Boc Deprotection
Key Reagent HATUTrifluoroacetic acid (TFA)
Base/Catalyst DIPEAN/A
Solvent Anhydrous DMFDichloromethane (DCM)
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Typical Time 2-4 hours1-2 hours
Workup Aqueous wash (NaHCO₃, Brine)Acid removal, optional basic wash
Purification Silica Gel ChromatographyExtraction; Chromatography if necessary
Expected Yield >85% (Substrate dependent)>95%
Reference [12],[13][5],

Conclusion

(S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid is a high-value chiral building block whose strategic importance in medicinal chemistry is well-established. Its ability to function as a conformationally constrained peptidomimetic makes it a powerful tool for designing potent and selective enzyme inhibitors, particularly in the cardiovascular field. The robust and reliable protocols provided herein for amide coupling and N-Boc deprotection offer a validated pathway for the seamless integration of this scaffold into diverse drug discovery programs, enabling researchers to explore novel chemical space with confidence and precision.

References

  • Zarudnitskii, E. V., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(9), 2975. [Online]. Available: [Link]

  • Janecka, A., et al. (2021). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 223, 113648. [Online]. Available: [Link]

  • Haynes, A. C., & Scott, P. J. H. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 25(5), 1163–1172. [Online]. Available: [Link]

  • Aapptec. (n.d.). N-Terminal Deprotection - Fmoc removal. Aapptec Peptides. [Online]. Available: [Link]

  • Reddy, T. S., et al. (2014). Synthesis and evaluation of deprotected N-Boc piperazine derived mono-mannich bases. Journal of Chemical and Pharmaceutical Research, 6(5), 1135-1141. [Online]. Available: [Link]

  • de Souza, M. V. N. (1999). Synthesis of angiotensin-converting enzyme (ACE) inhibitors: an important class of antihypertensive drugs. Química Nova, 22(3), 374-380. [Online]. Available: [Link]

  • Drug-Design.org. (2005). Structure Activity Relationships (SAR). [Online]. Available: [Link]

  • Liu, Y., et al. (2020). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. Beilstein Journal of Organic Chemistry, 16, 810–816. [Online]. Available: [Link]

  • Ni, Y., et al. (2015). Bioreductive preparation of ACE inhibitors precursor (R)-2-hydroxy-4-phenylbutanoate esters: Recent advances and future perspectives. Applied Microbiology and Biotechnology, 99(13), 5425-5435. [Online]. Available: [Link]

  • Wikipedia. (2023). Pipecolic acid. [Online]. Available: [Link]

  • Liu, C., et al. (2022). Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective. Frontiers in Chemistry, 10, 1033261. [Online]. Available: [Link]

  • Adessi, C., & Soto, C. (2002). Peptidomimetics, a synthetic tool of drug discovery. Current Medicinal Chemistry, 9(9), 963-978. [Online]. Available: [Link]

Sources

Application Notes & Protocols: (S)-1-Boc-2-piperidineacetic acid as a Versatile Chiral Building Block for Pharmaceutical Agents

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of Chiral Piperidine Scaffolds

In the landscape of modern medicinal chemistry, the piperidine scaffold stands out as a "privileged structure," a testament to its frequent appearance in a multitude of clinically successful drugs.[1] This six-membered nitrogen-containing heterocycle offers a favorable combination of metabolic stability, aqueous solubility, and three-dimensional complexity that medicinal chemists can exploit to fine-tune the pharmacokinetic and pharmacodynamic properties of a drug candidate.[2][3] The introduction of a chiral center to this scaffold, as seen in (S)-1-Boc-2-piperidineacetic acid, further enhances its utility, enabling highly specific interactions with biological targets.[4][5] The defined stereochemistry is crucial for optimizing potency and selectivity while minimizing off-target effects.[3] This guide provides an in-depth look at the practical applications and protocols for (S)-1-Boc-2-piperidineacetic acid, a versatile building block for the synthesis of next-generation therapeutics.

Physicochemical Properties of (S)-1-Boc-2-piperidineacetic acid

A thorough understanding of the physicochemical properties of a building block is fundamental to its successful application in synthesis. The tert-butyloxycarbonyl (Boc) protecting group not only masks the secondary amine during reactions but also significantly impacts the molecule's solubility and handling characteristics.

PropertyValueSource
CAS Number 159898-10-9[6]
Molecular Formula C₁₂H₂₁NO₄[6]
Molecular Weight 243.30 g/mol [6]
Appearance White powder
Purity ≥98% (Assay)
Optical Rotation [α]D25 = -12 ± 2º (c=1 in MeOH)
Storage Conditions Store at 0-8 °C

Core Applications in Drug Synthesis: The Case of Niraparib

(S)-1-Boc-2-piperidineacetic acid and its derivatives are pivotal intermediates in the synthesis of complex pharmaceutical agents. A prominent example is its role in the synthesis of Niraparib, a potent poly (ADP-ribose) polymerase (PARP) inhibitor used in the treatment of ovarian cancer.[7][8] The (S)-piperidine moiety is a key structural element that contributes to the drug's binding affinity and efficacy. The general synthetic strategy involves the coupling of the piperidine fragment with the indazole core of the molecule.

Below is a representative workflow illustrating the incorporation of the (S)-1-Boc-2-piperidineacetic acid scaffold in a convergent synthesis approach.

G cluster_0 Piperidine Fragment Synthesis cluster_1 Indazole Core cluster_2 Final Assembly & Deprotection A (S)-1-Boc-2-piperidineacetic acid C Boc-Protected Piperidine Amide A->C Amide Coupling (Protocol 1) B Amine Partner (e.g., R-NH2) B->C E Coupled Intermediate C->E Coupling Reaction D Functionalized Indazole Moiety D->E F Final Pharmaceutical Agent (e.g., Niraparib analog) E->F Boc Deprotection (Protocol 2) G cluster_0 Protocol 1: Amide Coupling cluster_1 Protocol 2: Boc Deprotection A Dissolve Reactants in Anhydrous DMF B Add HATU A->B C Add DIPEA B->C D Stir at RT (2-16h) C->D E Work-up & Purification D->E F Dissolve Substrate in Anhydrous DCM G Add TFA (20-50%) F->G H Stir at RT (1-3h) G->H I Work-up (Basify & Extract) H->I

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Purity Determination of (S)-N-Boc-2-piperidine acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-N-Boc-2-piperidine acetic acid is a pivotal chiral building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its chemical and enantiomeric purity are critical quality attributes that directly impact the safety and efficacy of the final drug product. This application note presents two robust High-Performance Liquid Chromatography (HPLC) methods for the comprehensive purity assessment of (S)-N-Boc-2-piperidine acetic acid. A reversed-phase HPLC (RP-HPLC) method is detailed for the determination of chemical purity, separating the target compound from potential process-related impurities and degradants. Additionally, a normal-phase chiral HPLC method is described for the accurate quantification of its enantiomeric purity. These protocols are designed to be self-validating through rigorous system suitability criteria, ensuring reliable and reproducible results for researchers and drug development professionals.

Introduction: The Rationale for Purity Analysis

The control of impurities in pharmaceutical intermediates is a mandate driven by regulatory bodies worldwide. For chiral compounds like (S)-N-Boc-2-piperidine acetic acid, purity analysis is a dual imperative:

  • Chemical Purity: Quantifies impurities that are structurally different, such as starting materials, by-products, or degradation products.

  • Enantiomeric Purity: Quantifies the presence of the unwanted (R)-enantiomer. Different enantiomers of a drug can have vastly different pharmacological, metabolic, or toxicological profiles.

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for these assessments due to its high resolution, sensitivity, and reproducibility.[2][3] The methods outlined herein are grounded in established chromatographic principles as described in the United States Pharmacopeia (USP) General Chapter <621> on Chromatography and align with the validation concepts of the International Council for Harmonisation (ICH) Q2(R1) guideline.[4][5][6][7]

Part I: Chemical Purity by Reversed-Phase HPLC

Principle and Method Causality

Reversed-phase HPLC is the most common and versatile mode of liquid chromatography, particularly for molecules with both polar and non-polar characteristics.[8][9] (S)-N-Boc-2-piperidine acetic acid possesses a hydrophobic tert-butoxycarbonyl (Boc) protecting group and a piperidine ring, which interact strongly with the non-polar C18 stationary phase. The carboxylic acid group provides polarity.

Key Experimental Choices Explained:

  • Stationary Phase (C18): An octadecylsilane (C18) column is selected for its strong hydrophobic retention capabilities, which are ideal for separating the main analyte from potentially less hydrophobic starting materials or more polar degradation products.

  • Mobile Phase (Acidified Water/Acetonitrile): The mobile phase consists of water and acetonitrile, a common combination for RP-HPLC.[8] The inclusion of an acid, such as phosphoric acid, is critical. At a low pH, the carboxylic acid moiety of the analyte is protonated (non-ionized). This suppression of ionization minimizes undesirable interactions with the silica backbone of the stationary phase, resulting in a symmetrical peak shape and stable retention time.[10]

  • Gradient Elution: A gradient elution, where the percentage of the organic solvent (acetonitrile) is increased over time, is employed. This allows for the efficient elution of a wide range of potential impurities with varying polarities, ensuring that both early-eluting polar impurities and late-eluting non-polar impurities are captured within a reasonable analysis time.

  • UV Detection: Detection at a low wavelength (210 nm) is chosen because the molecule lacks a strong chromophore. The amide and carboxyl functional groups exhibit absorbance in the far UV region, providing the necessary sensitivity for purity analysis.

Experimental Protocol: RP-HPLC

Objective: To determine the chemical purity of (S)-N-Boc-2-piperidine acetic acid by calculating the area percentage of the main peak.

Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile.

  • HPLC-grade water.

  • Phosphoric acid (H₃PO₄), analytical grade.

  • (S)-N-Boc-2-piperidine acetic acid sample.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water (0.1% H₃PO₄ in water). Filter and degas.

    • Mobile Phase B: Acetonitrile. Filter and degas.

  • Sample Preparation (Diluent: 50:50 Water/Acetonitrile):

    • Accurately weigh approximately 10 mg of the (S)-N-Boc-2-piperidine acetic acid sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with the diluent to achieve a final concentration of approximately 1.0 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Analysis:

    • Equilibrate the column with the initial mobile phase composition for at least 20 minutes.

    • Inject 10 µL of the prepared sample solution.

    • Run the analysis according to the conditions specified in Table 1.

Data Presentation: Chromatographic Conditions & System Suitability

All quantitative data and method parameters are summarized in the table below for clarity.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 10% B, 2-15 min: 10% to 80% B, 15-20 min: 80% B, 20.1-25 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Table 1: RP-HPLC Method Parameters

System Suitability (Self-Validation): Before sample analysis, the chromatographic system must be verified to be adequate for the intended analysis.[6] This is an integral part of the protocol.

  • Procedure: Perform five replicate injections of the sample solution.

  • Acceptance Criteria:

    • Tailing Factor (Symmetry Factor): For the main (S)-N-Boc-2-piperidine acetic acid peak, the tailing factor should be between 0.8 and 1.8.[11]

    • Relative Standard Deviation (RSD): The RSD for the peak area of the main peak should be not more than 2.0%.

Data Analysis

The purity is calculated based on the area percent method, assuming all components have a similar response factor at 210 nm.

Formula: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Part II: Enantiomeric Purity by Chiral HPLC

Principle and Method Causality

Enantiomers possess identical physical and chemical properties in an achiral environment and therefore cannot be separated by standard RP-HPLC. A chiral environment is required to form transient diastereomeric complexes, which have different energies and stabilities, allowing for their separation.[12]

Key Experimental Choices Explained:

  • Chiral Stationary Phase (CSP): A polysaccharide-based CSP, such as amylose tris(3,5-dimethylphenylcarbamate) coated on silica, is selected. These phases are renowned for their broad applicability in separating a wide range of chiral compounds, including N-protected amino acids.[13] The chiral selector creates a three-dimensional structure with grooves and cavities where enantiomers can interact differently via hydrogen bonds, π-π interactions, and steric hindrance.

  • Normal-Phase Elution: A non-polar mobile phase, typically a mixture of hexane and an alcohol like isopropanol (IPA), is used.[14] In normal-phase mode, polar interactions (like hydrogen bonding) between the analyte and the CSP are more pronounced, often leading to better chiral recognition and higher resolution compared to reversed-phase mode for this class of compounds. A small amount of an acidic modifier (Trifluoroacetic Acid - TFA) is added to sharpen the peak of the acidic analyte.

Experimental Protocol: Chiral HPLC

Objective: To determine the enantiomeric purity of (S)-N-Boc-2-piperidine acetic acid by separating and quantifying the (S) and (R) enantiomers.

Instrumentation and Materials:

  • HPLC system with an isocratic pump, autosampler, column oven, and UV/Vis Detector.

  • Chiral Stationary Phase Column (e.g., Chiralpak® IA or equivalent, 4.6 x 250 mm, 5 µm).

  • HPLC-grade n-Hexane.

  • HPLC-grade Isopropanol (IPA).

  • Trifluoroacetic Acid (TFA), HPLC grade.

  • (S)-N-Boc-2-piperidine acetic acid sample.

  • Racemic (R,S)-N-Boc-2-piperidine acetic acid (for method development and peak identification).

Procedure:

  • Mobile Phase Preparation:

    • Prepare a mixture of n-Hexane, Isopropanol, and Trifluoroacetic Acid in the ratio of 90:10:0.1 (v/v/v).

    • Mix thoroughly and degas before use.

  • Sample Preparation (Diluent: Mobile Phase):

    • Accurately weigh approximately 5 mg of the sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with the mobile phase to achieve a final concentration of 0.5 mg/mL.

    • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • Chromatographic Analysis:

    • Equilibrate the chiral column with the mobile phase at a low flow rate (e.g., 0.5 mL/min) for at least 30 minutes before increasing to the analytical flow rate.

    • Inject 10 µL of the prepared sample solution. (Note: An injection of the racemic standard is required to confirm the elution order and resolution capability).

    • Run the analysis according to the conditions specified in Table 2.

Data Presentation: Chromatographic Conditions & System Suitability
ParameterCondition
Column Chiralpak® IA (or equivalent), 4.6 x 250 mm, 5 µm
Mobile Phase n-Hexane : Isopropanol : TFA (90:10:0.1, v/v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 215 nm
Injection Volume 10 µL
Table 2: Chiral HPLC Method Parameters

System Suitability (Self-Validation):

  • Procedure: Inject the racemic standard solution.

  • Acceptance Criterion:

    • Resolution (Rs): The resolution between the two enantiomer peaks must be greater than 1.5.

Data Analysis

The enantiomeric purity, often expressed as enantiomeric excess (% ee), is calculated from the peak areas of the two enantiomers.

Formula: % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Where Area(S) is the peak area of the desired (S)-enantiomer and Area(R) is the peak area of the undesired (R)-enantiomer.

Visualization of the Analytical Workflow

The overall process for comprehensive purity determination is illustrated in the following workflow diagram.

PurityWorkflow cluster_prep Sample Handling cluster_analysis Chromatographic Analysis cluster_report Data Evaluation Sample Receive Sample Prep Prepare Stock Solution (1.0 mg/mL) Sample->Prep Weigh & Dissolve RP_HPLC Method 1: Chemical Purity (RP-HPLC) Prep->RP_HPLC Inject Chiral_HPLC Method 2: Enantiomeric Purity (Chiral HPLC) Prep->Chiral_HPLC Inject Report Final Purity Report: - % Area Purity - % Enantiomeric Excess RP_HPLC->Report Calculate % Purity Chiral_HPLC->Report Calculate % ee

Caption: Workflow for purity analysis of (S)-N-Boc-2-piperidine acetic acid.

Method Validation and Orthogonal Techniques

While these protocols include system suitability tests for routine operation, full method validation should be performed in accordance with ICH Q2(R1) guidelines before use in a regulated environment.[5][7][15] This includes assessing specificity, linearity, range, accuracy, precision, and robustness.

For a comprehensive characterization of purity, orthogonal techniques are recommended. Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify unknown impurities, while Quantitative NMR (qNMR) can serve as a primary method to determine absolute purity without the need for a specific reference standard.

References

  • Title: 〈621〉 CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Are You Sure You Understand USP <621>? Source: LCGC International URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]

  • Title: Polar Compounds Source: SIELC Technologies URL: [Link]

  • Title: Reverse Phase/ Normal Phase HPLC Analytical Techniques Source: Jordi Labs URL: [https://jordilabs.com/ Jordi-Testing-Services/Chemical-Testing/Chromatography/HPLC/Reverse-Phase-Normal-Phase-HPLC/]([Link] Jordi-Testing-Services/Chemical-Testing/Chromatography/HPLC/Reverse-Phase-Normal-Phase-HPLC/)

  • Title: A method for determining the enantiomeric purity of N-methylamino acids and their derivatives by ion-exchange chromatography as their C-terminal lysyl dipeptides Source: Canadian Journal of Chemistry URL: [Link]

  • Title: THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES Source: Jones Chromatography URL: [Link]

  • Title: Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC Source: ResearchGate URL: [Link]

  • Title: Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro Source: ACS Publications URL: [Link]

  • Title: A kind of preparation method of (S)
  • Title: HPLC Analysis of Very Polar Compounds in Bioanalysis Source: LCGC International URL: [Link]

  • Title: HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL Source: Acta Poloniae Pharmaceutica URL: [Link]

  • Title: Normal Phase HPLC Column and Reverse Phase HPLC Column Source: Hawach Scientific URL: [Link]

  • Title: Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management Source: MDPI URL: [Link]

  • Title: Method for preparing N-tert-butyloxycarbonylpiperazine acetic acid hydrochloride Source: Google Patents URL
  • Title: Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals Source: IntechOpen URL: [Link]

  • Title: An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities Source: PubMed URL: [Link]

  • Title: Method for measuring content of piperidine impurity in glatiramer acetate sample Source: Google Patents URL

Sources

Resolving Piperidine-2-yl-acetic Acid Enantiomers: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

The enantiomers of piperidine-2-yl-acetic acid, a cyclic β-amino acid, represent critical chiral building blocks in modern drug development. The precise stereochemistry of such scaffolds can profoundly influence pharmacological activity and toxicological profiles, making their efficient separation a cornerstone of pharmaceutical research and manufacturing.[1][2] This guide provides an in-depth exploration of three robust techniques for the chiral resolution of piperidine-2-yl-acetic acid enantiomers: classical diastereomeric salt crystallization, enzymatic kinetic resolution, and analytical to preparative chiral High-Performance Liquid Chromatography (HPLC). Each section is designed to offer not only a step-by-step protocol but also the underlying scientific rationale to empower researchers in their method development and optimization efforts.

Classical Resolution via Diastereomeric Salt Crystallization

This technique remains a stalwart for industrial-scale chiral separations due to its cost-effectiveness and scalability.[3] The principle hinges on the conversion of a racemic mixture of an acid into a pair of diastereomeric salts by reacting it with a single enantiomer of a chiral base. These diastereomers, unlike the original enantiomers, possess distinct physicochemical properties, most notably different solubilities, which allows for their separation by fractional crystallization.[2]

The "Why": Causality in Experimental Design

The success of this method is fundamentally a thermodynamic problem. The choice of the resolving agent is paramount; it must form a stable, crystalline salt with the target compound. The selection of the solvent system is equally critical. An ideal solvent will maximize the solubility difference between the two diastereomeric salts. One salt should be sparingly soluble, precipitating out of the solution, while the other remains in the mother liquor. This differential solubility is the driving force for the separation. Tartaric acid derivatives, such as (+)-di-p-toluoyl-D-tartaric acid (D-DTTA), are often excellent resolving agents for racemic amines and amino acids due to their rigid structures and multiple hydrogen bonding sites, which facilitate the formation of well-ordered, crystalline lattices.[4]

Experimental Protocol: Resolution with a Tartaric Acid Derivative

This protocol is adapted from established methods for the resolution of cyclic β-amino acids and their derivatives.[1]

Materials:

  • Racemic piperidine-2-yl-acetic acid

  • (+)-O,O'-Dibenzoyltartaric acid ((+)-DBTA)

  • Ethanol (absolute)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel, filter paper)

  • pH meter or pH paper

Procedure:

  • Salt Formation:

    • In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic piperidine-2-yl-acetic acid in 100 mL of absolute ethanol, heating gently to facilitate dissolution.

    • In a separate flask, dissolve a stoichiometric equivalent of (+)-DBTA in 50 mL of warm absolute ethanol.

    • Slowly add the (+)-DBTA solution to the piperidine-2-yl-acetic acid solution with constant stirring.

    • Allow the mixture to cool slowly to room temperature. The formation of a precipitate (the less soluble diastereomeric salt) should be observed. For optimal crystallization, it is often beneficial to let the mixture stand for 12-24 hours at room temperature or in a refrigerator (4°C).

  • Isolation of the Less Soluble Diastereomeric Salt:

    • Collect the crystalline precipitate by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold ethanol to remove any adhering mother liquor.

    • Dry the crystals under vacuum to a constant weight. This is your first crop of the diastereomeric salt.

  • Liberation of the Enantiomerically Enriched Acid:

    • Suspend the dried diastereomeric salt in 100 mL of water.

    • Adjust the pH of the suspension to approximately 2 with 1 M HCl. This will protonate the piperidine nitrogen and break the salt.

    • The (+)-DBTA will precipitate out of the acidic solution. Cool the mixture in an ice bath to maximize precipitation and recover the resolving agent by filtration.

    • The aqueous filtrate now contains the hydrochloride salt of one enantiomer of piperidine-2-yl-acetic acid.

    • To isolate the free amino acid, carefully adjust the pH of the filtrate to the isoelectric point of piperidine-2-yl-acetic acid (typically around pH 6-7) with 1 M NaOH.

    • The enantiomerically enriched piperidine-2-yl-acetic acid will precipitate. Collect the solid by filtration, wash with a small amount of cold water, and dry under vacuum.

  • Analysis of Enantiomeric Purity:

    • Determine the enantiomeric excess (e.e.) of the recovered piperidine-2-yl-acetic acid using the chiral HPLC method described in Section 3.

Visualization of the Workflow

diastereomeric_resolution racemate Racemic Piperidine- 2-yl-acetic Acid salt_formation Diastereomeric Salt Formation racemate->salt_formation resolving_agent Chiral Resolving Agent ((+)-DBTA) resolving_agent->salt_formation solvent Ethanol solvent->salt_formation fractional_crystallization Fractional Crystallization salt_formation->fractional_crystallization less_soluble_salt Less Soluble Diastereomeric Salt (Solid) fractional_crystallization->less_soluble_salt Filtration mother_liquor Mother Liquor with More Soluble Salt fractional_crystallization->mother_liquor acidification Acidification (HCl) less_soluble_salt->acidification basification Basification (NaOH) mother_liquor->basification Work-up for Enantiomer 2 enantiomer_1 Enantiomer 1 acidification->enantiomer_1 recovered_agent Recovered Resolving Agent acidification->recovered_agent

Caption: Workflow for Diastereomeric Salt Resolution.

Enzymatic Kinetic Resolution (EKR)

Enzymatic methods offer high enantioselectivity under mild reaction conditions, making them an attractive "green" alternative to classical resolution.[5] Kinetic resolution relies on the differential rate of reaction of two enantiomers with an enzyme. In the case of a racemic piperidine-2-yl-acetic acid ester, a lipase can selectively acylate one enantiomer at a much faster rate than the other.[6] This leaves one enantiomer as the acylated product and the other as the unreacted starting material, which can then be separated.

The "Why": The Lock-and-Key Principle in Action

The exquisite selectivity of enzymes stems from the three-dimensional structure of their active sites. A lipase, for instance, will form a transient complex with the substrate. For one enantiomer (the "matched" pair), the orientation within the active site is optimal for the catalytic machinery to perform the acylation. The other enantiomer (the "mismatched" pair) binds less favorably, resulting in a significantly slower reaction rate. The choice of the acylating agent and solvent is crucial for modulating enzyme activity and selectivity.[7] For this application, it is often necessary to first convert the carboxylic acid to an ester (e.g., a methyl or ethyl ester) to make it a suitable substrate for lipase-catalyzed acylation.

Experimental Protocol: Lipase-Catalyzed Acylation of Piperidine-2-yl-acetic Acid Methyl Ester

This protocol is based on established procedures for the kinetic resolution of cyclic β-amino esters.[5][8]

Materials:

  • Racemic piperidine-2-yl-acetic acid methyl ester

  • Immobilized Candida antarctica Lipase A (CAL-A)

  • 2,2,2-Trifluoroethyl butanoate (acyl donor)

  • Diisopropyl ether (anhydrous)

  • Molecular sieves (4 Å)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

  • Rotary evaporator

Procedure:

  • Esterification of the Starting Material (if necessary):

    • If starting from the acid, convert it to the methyl ester using standard methods (e.g., with methanol and a catalytic amount of sulfuric acid or thionyl chloride). Purify the ester before proceeding.

  • Enzymatic Acylation:

    • In a dry flask, combine racemic piperidine-2-yl-acetic acid methyl ester (5.0 g), diisopropyl ether (100 mL), 2,2,2-trifluoroethyl butanoate (1.5 equivalents), and activated 4 Å molecular sieves (2 g).

    • Add immobilized CAL-A (e.g., 500 mg).

    • Seal the flask and stir the suspension at a constant temperature (e.g., 40°C).

    • Monitor the reaction progress by taking small aliquots, filtering off the enzyme, and analyzing the enantiomeric excess of the remaining starting material and the acylated product by chiral HPLC (see Section 3). The reaction is typically stopped at or near 50% conversion to achieve high e.e. for both components.

  • Work-up and Separation:

    • Once the desired conversion is reached, filter off the enzyme and molecular sieves. The enzyme can often be washed with fresh solvent and reused.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Separate the acylated product from the unreacted starting material by silica gel column chromatography, typically using a hexane/ethyl acetate gradient.

  • Hydrolysis of the Acylated Product (Optional):

    • If the other enantiomer of the free amino acid is desired, the purified acylated product can be hydrolyzed back to the carboxylic acid using standard acidic or basic conditions.

Visualization of the EKR Workflow

enzymatic_resolution racemic_ester Racemic Piperidine-2-yl- acetic Acid Ester reaction Enzymatic Acylation (Kinetic Resolution) racemic_ester->reaction lipase Lipase (CAL-A) & Acyl Donor lipase->reaction separation Chromatographic Separation reaction->separation ~50% Conversion unreacted_ester Unreacted Ester (Enantiomer 1) separation->unreacted_ester acylated_product Acylated Product (Enantiomer 2) separation->acylated_product final_product1 Enantiomer 1 (as ester or acid) unreacted_ester->final_product1 final_product2 Enantiomer 2 (after hydrolysis) acylated_product->final_product2 Hydrolysis

Caption: Workflow for Enzymatic Kinetic Resolution.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is an indispensable analytical technique for determining the enantiomeric purity of a sample. It can also be scaled up for preparative separations. The method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to travel through the column at different speeds and thus elute at different times.

The "Why": The Three-Point Interaction Model

The separation of enantiomers on a CSP is often explained by the "three-point interaction model." For a stable chiral recognition to occur, there must be at least three simultaneous interactions (e.g., hydrogen bonds, ionic interactions, steric hindrance) between the analyte and the CSP. One enantiomer will have a more favorable set of interactions, leading to a stronger overall binding and a longer retention time. Macrocyclic glycopeptide-based CSPs, such as CHIROBIOTIC® T, are particularly effective for underivatized amino acids because they offer a multitude of interaction sites, including ionic, hydrogen bonding, and inclusion complexation possibilities.[9]

Analytical Chiral HPLC Protocol for Piperidine-2-yl-acetic Acid

This protocol is based on a validated method for the closely related compound, pipecolic acid (piperidine-2-carboxylic acid).[10]

Materials and Equipment:

  • HPLC system with a UV detector

  • Astec® CHIROBIOTIC® T column (25 cm x 4.6 mm, 5 µm)

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Methanol (for sample preparation)

  • 0.45 µm syringe filters

Chromatographic Conditions:

ParameterSetting
Column Astec® CHIROBIOTIC® T (25 cm x 4.6 mm, 5 µm)
Mobile Phase Water:Acetonitrile (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 220 nm
Injection Volume 1 µL
Sample Preparation 5 mg/mL in methanol

Procedure:

  • System Preparation:

    • Equilibrate the CHIROBIOTIC® T column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Sample Analysis:

    • Dissolve a small amount of the piperidine-2-yl-acetic acid sample in methanol to a concentration of approximately 5 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter.

    • Inject 1 µL of the filtered sample onto the column.

    • Record the chromatogram. Two separate peaks corresponding to the two enantiomers should be observed.

  • Calculation of Enantiomeric Excess (e.e.):

    • Integrate the peak areas of the two enantiomers (let's call them Peak 1 and Peak 2).

    • Calculate the e.e. using the following formula: e.e. (%) = [(Area of Major Peak - Area of Minor Peak) / (Area of Major Peak + Area of Minor Peak)] x 100

Visualization of the HPLC Analysis Workflow

hplc_analysis cluster_prep Sample Preparation cluster_hplc HPLC System dissolve Dissolve Sample in Methanol filter_sample Filter Sample (0.45 µm) dissolve->filter_sample injector Injector filter_sample->injector column Chiral Column (CHIROBIOTIC® T) injector->column detector UV Detector (220 nm) column->detector data_acquisition Data Acquisition (Chromatogram) detector->data_acquisition data_analysis Peak Integration & e.e. Calculation data_acquisition->data_analysis result Enantiomeric Purity Result data_analysis->result

Caption: Workflow for Chiral HPLC Analysis.

Quantitative Data Summary

The following table summarizes expected outcomes for the chiral resolution of piperidine-2-yl-acetic acid and its derivatives based on literature for analogous compounds. Actual results will require experimental optimization.

TechniqueMethodResolving/Acylating AgentTypical Yield of One EnantiomerTypical Enantiomeric Excess (e.e.)Reference
Diastereomeric Salt Crystallization Fractional Crystallization(+)-O,O'-Dibenzoyltartaric acid< 50% (theoretical max)>95% after recrystallization[1]
Enzymatic Kinetic Resolution N-Acylation of Ester2,2,2-Trifluoroethyl butanoate (with CAL-A)~45% (unreacted ester)>99%[5][11]
Chiral HPLC Analytical SeparationN/A (CHIROBIOTIC® T)N/A>99% (for quantification)[10]

Conclusion

The selection of a chiral resolution technique for piperidine-2-yl-acetic acid enantiomers is contingent upon the scale of the separation, the required purity, and available resources. Diastereomeric salt crystallization is a powerful method for large-scale production, while enzymatic kinetic resolution offers a highly selective and environmentally benign approach. Chiral HPLC serves as the essential analytical tool for verifying the success of these resolutions and can be employed for preparative separations on a smaller scale. By understanding the principles and practicalities of each method, researchers can confidently and efficiently access the enantiomerically pure building blocks vital for advancing pharmaceutical discovery and development.

References

  • Title: Determination of L-pipecolic acid in plasma using chiral liquid chromatography-electrospray tandem mass spectrometry Source: PubMed URL: [Link]

  • Title: Liquid chromatographic resolution of proline and pipecolic acid derivatives on chiral stationary phases based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid Source: ResearchGate URL: [Link]

  • Title: Chiral resolution of dl-leucine via salifying tartaric acid derivatives Source: RSC Publishing URL: [Link]

  • Title: Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers Source: ResearchGate URL: [Link]

  • Title: Synthesis of chiral nonracemic 4-trans-substituted pipecolic acid derivatives Source: ElectronicsAndBooks URL: [Link]

  • Title: Kinetic Resolution of Amino Acid Esters Catalyzed by Lipases Source: PubMed URL: [Link]

  • Title: Advances in the kinetic and dynamic kinetic resolution of piperazine-2-carboxylic acid derivatives with Candida antarctica lipase A Source: Arkat USA URL: [Link]

  • Title: Astec® CHIROBIOTIC® T Chiral (5 μm) HPLC Columns Source: DongNamLab URL: [Link]

  • Title: Lipase-catalysed resolution of alicyclic beta-amino acid derivatives. Source: ResearchGate URL: [Link]

  • Title: Efficient access to enantiomerically pure cyclic α-amino esters through a lipase-catalyzed kinetic resolution Source: PMC - NIH URL: [Link]

  • Title: Enantiomeric analysis of D- and L-pipecolic acid in plasma using a chiral capillary gas chromatography column and mass fragmentography Source: ProQuest URL: [Link]

  • Title: Enzymatic kinetic resolution of piperidine atropisomers: synthesis of a key intermediate of the farnesyl protein transferase inhibitor, SCH66336 Source: PubMed URL: [Link]

  • Title: Lipase-catalyzed Kinetic Resolution of Cyclic trans-1,2-diols Bearing a Diester Moiety Source: PubMed URL: [Link]

  • Title: Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis Source: MDPI URL: [Link]

  • Title: Syntheses of Four Enantiomers of 2,3-Diendo- and 3-Endo-aminobicyclo[2.2.2]oct-5-ene-2-exo-carboxylic Acid and Their Saturated Analogues Source: PMC - NIH URL: [Link]

  • Title: Identifying a diastereomeric salt for a challenging chiral resolution Source: Unchained Labs URL: [Link]

  • Title: Astec CHIROBIOTIC Chiral HPLC Columns Brochure Source: Bioanalysis Zone URL: [Link]

  • Title: Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336 Source: ResearchGate URL: [Link]

  • Title: Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC? Source: ResearchGate URL: [Link]

  • Title: Synthesis and Reactivity of Bicycles Derived from Tartaric Acid and α-Amino Acids: A Novel Class of Conformationally Constrained Dipeptide Isosteres Based upon Enantiopure 3-Aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic Acid Source: ACS Figshare URL: [Link]

  • Title: Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent Source: Gavin Publishers URL: [Link]

  • Title: 5.8: Racemic Mixtures and the Resolution of Enantiomers Source: Chemistry LibreTexts URL: [Link]

  • Title: Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent Source: PMC - NIH URL: [Link]

  • Title: Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro Source: BioDuro URL: [Link]

  • Title: Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation Source: RSC Publishing URL: [Link]

  • Title: Differentiation of diastereomeric cyclic beta-amino acids by varying the neutral reagent in ion/molecule reactions studied by electrospray ionization Fourier transform ion cyclotron resonance mass spectrometry Source: PubMed URL: [Link]

Sources

Application Notes and Protocols for the Synthesis of Novel Derivatives from (S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Piperidine Scaffold in Modern Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, including improved solubility, metabolic stability, and oral bioavailability. (S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid is a versatile chiral building block that serves as a gateway to a diverse array of novel chemical entities. The presence of a carboxylic acid handle, a protected secondary amine, and a defined stereocenter makes it an ideal starting material for the synthesis of amides, esters, and other derivatives with potential therapeutic applications.[2][3][4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of novel derivatives from this valuable starting material. We will delve into the underlying chemical principles, provide detailed, field-proven protocols for common derivatization reactions, and discuss critical considerations for ensuring reaction success and product purity.

Core Chemistry: Strategies for Derivatization

The synthetic utility of (S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid lies in the selective reactivity of its functional groups. The tert-butoxycarbonyl (Boc) group provides robust protection for the piperidine nitrogen, rendering it unreactive under a wide range of conditions, particularly those employed for amide and ester bond formation.[5] This allows for the selective modification of the carboxylic acid moiety.

Amide Bond Formation: The Power of Coupling Reagents

The formation of an amide bond is a cornerstone of medicinal chemistry, and numerous coupling reagents have been developed to facilitate this transformation efficiently.[6] The general principle involves the activation of the carboxylic acid to form a highly reactive intermediate that is susceptible to nucleophilic attack by an amine.

Commonly employed coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as well as phosphonium salts like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and uronium/aminium salts like O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).[7][8] The choice of coupling reagent often depends on factors such as the steric hindrance of the coupling partners, the desired reaction rate, and the need to minimize side reactions like racemization.[7]

Workflow for Amide Synthesis

Amide Synthesis Workflow start (S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid activation Activation of Carboxylic Acid start->activation reagents Amine (R-NH2) Coupling Reagent (e.g., HATU) Base (e.g., DIPEA) reagents->activation coupling Amide Bond Formation activation->coupling workup Aqueous Workup & Extraction coupling->workup purification Chromatography workup->purification product Novel Amide Derivative purification->product

Caption: General workflow for amide synthesis.

Esterification: Expanding the Chemical Space

Esterification of the carboxylic acid provides another avenue for generating diverse derivatives. Several methods can be employed, with the choice depending on the nature of the alcohol and the overall sensitivity of the substrate.

For simple alcohols, acid-catalyzed Fischer esterification can be effective. However, for more complex or sensitive alcohols, milder conditions are preferable. Alkylation of the carboxylate salt with an alkyl halide in the presence of a base like potassium carbonate is a common and effective method.[9] The Mitsunobu reaction, employing triphenylphosphine and a dialkyl azodicarboxylate, provides a powerful method for esterification with a wide range of alcohols under neutral conditions, though purification can sometimes be challenging.[9]

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific substrates used.

Protocol 1: Synthesis of an Amide Derivative using HATU

This protocol describes a general procedure for the coupling of (S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid with a primary amine using HATU as the coupling reagent.

Materials:

  • (S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid

  • Primary amine (1.1 equivalents)

  • HATU (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid (1.0 equivalent) in anhydrous DMF.

  • To the stirred solution, add HATU (1.1 equivalents) and DIPEA (2.5 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the primary amine (1.1 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired amide derivative.

Protocol 2: Synthesis of a Methyl Ester Derivative

This protocol outlines a procedure for the synthesis of the methyl ester of (S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid.

Materials:

  • (S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid

  • Anhydrous potassium carbonate (K₂CO₃) (3.0 equivalents)

  • Methyl iodide (MeI) (2.0 equivalents)

  • Anhydrous acetone

  • Ethyl acetate

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of (S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid (1.0 equivalent) in anhydrous acetone, add anhydrous K₂CO₃ (3.0 equivalents).

  • Add methyl iodide (2.0 equivalents) to the suspension.

  • Heat the reaction mixture to reflux and stir for 4-8 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with deionized water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the methyl ester.[10]

Data Presentation: Characterization of Derivatives

The successful synthesis of novel derivatives should be confirmed by appropriate analytical techniques. The following table provides an example of the type of data that should be collected.

DerivativeStructureMolecular FormulaYield (%)¹H NMR (CDCl₃, 400 MHz) δ (ppm)MS (ESI+) m/z
Amide Example R-NH-CO-CH₂-(S)-Pip(Boc)C₁₇H₃₀N₂O₃85Characteristic peaks for piperidine and R-group protons[M+H]⁺
Methyl Ester CH₃-O-CO-CH₂-(S)-Pip(Boc)C₁₃H₂₃NO₄923.68 (s, 3H), ...[M+H]⁺

Subsequent Steps: N-Boc Deprotection

Following the successful derivatization of the carboxylic acid, the Boc protecting group on the piperidine nitrogen can be removed to yield the free secondary amine. This is typically achieved under acidic conditions.[11]

N-Boc Deprotection Workflow

Deprotection Workflow start N-Boc Protected Derivative deprotection Acid-mediated Deprotection start->deprotection reagents Acid (e.g., TFA or HCl in Dioxane) Solvent (e.g., DCM) reagents->deprotection neutralization Neutralization & Extraction deprotection->neutralization product Final Deprotected Derivative neutralization->product

Caption: General workflow for N-Boc deprotection.

Protocol 3: N-Boc Deprotection with Trifluoroacetic Acid (TFA)

Materials:

  • N-Boc protected derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-Boc protected derivative (1.0 equivalent) in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (5-10 equivalents) to the stirred solution.[11]

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 1-4 hours, monitoring the reaction by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in DCM and carefully neutralize with saturated aqueous NaHCO₃ until the pH is basic.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected piperidine derivative.[11]

Conclusion

(S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid is a highly valuable and versatile starting material for the synthesis of a wide range of novel piperidine derivatives. By employing standard amide coupling and esterification protocols, researchers can readily access a diverse chemical space. The subsequent deprotection of the N-Boc group provides a free secondary amine that can be further functionalized, opening up even more possibilities for drug discovery and development. The protocols and guidelines presented in this application note offer a solid foundation for the successful synthesis and characterization of these important compounds.

References

  • Benchchem.
  • Bolikal, D. (2017). How do you esterify a N-Boc protected amino acid?
  • Various Authors. (2016). Please suggest me a best recent method of esterification of N-Boc-Amino Acids?
  • (2024).
  • Meng, Q., Zuo, Z., & Liu, K. (2005). Study on the esterification method of N-Boc protected amino acids. Chinese Journal of Medicinal Chemistry, 1, 42-44.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • MySkinRecipes. (S)-2-Amino-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid.
  • CymitQuimica. CAS 26250-84-0: N-boc-L-pipecolinic acid.
  • Benchchem.
  • El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews, 111(11), 6557-6602.
  • MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Aapptec Peptides. Coupling Reagents.
  • Popova, E. A., et al. (2021).
  • Singh, R. P., et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Organic & Biomolecular Chemistry, 12(3), 444-451.

Sources

Application Note & Protocols: Strategic Incorporation of (S)-1-Boc-2-piperidineacetic acid into PROTAC Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in the field of targeted protein degradation.

Introduction: The Critical Role of the Linker in PROTAC Design

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that represent a paradigm shift in therapeutic intervention. They function by recruiting a specific E3 ubiquitin ligase to a protein of interest (POI), inducing the formation of a ternary complex (POI-PROTAC-E3 ligase) that leads to the ubiquitination and subsequent degradation of the target protein by the cell's own ubiquitin-proteasome system.[1][2]

The structure of a PROTAC is tripartite, consisting of a ligand for the POI, a ligand for an E3 ligase, and a chemical linker tethering them.[1] Far from being a passive spacer, the linker is a critical determinant of a PROTAC's efficacy.[3][4] Its length, composition, rigidity, and attachment points profoundly influence the stability and geometry of the ternary complex, which is essential for efficient protein degradation.[4][5] Furthermore, the linker significantly impacts the molecule's overall physicochemical properties, such as solubility, cell permeability, and metabolic stability.[1][3]

While early PROTAC designs frequently utilized flexible alkyl and polyethylene glycol (PEG) chains due to their synthetic accessibility, there is a growing appreciation for the advantages conferred by more rigid linker architectures.[1][3][5] Saturated heterocyclic scaffolds, such as piperidine, are increasingly incorporated to impart conformational constraint.[1][2][6] This rigidity can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty of forming the ternary complex and potentially enhancing degradation potency.[3][5]

This application note provides a detailed guide on the incorporation of (S)-1-Boc-2-piperidineacetic acid , a valuable building block for introducing a rigid, stereochemically defined piperidine motif into PROTAC linkers. We will discuss the rationale for its use and provide robust, step-by-step protocols for its chemical integration.

Reagent Profile: (S)-1-Boc-2-piperidineacetic acid

This chiral building block offers a unique combination of features for advanced linker design:

  • Rigid Scaffold : The piperidine ring introduces a defined, non-planar structure into the linker, restricting conformational flexibility.[3][6] This can lead to improved metabolic stability and pharmacokinetic properties.[3][7]

  • Defined Stereochemistry : The (S)-configuration provides precise three-dimensional control over the linker's geometry, which is crucial for optimizing interactions within the ternary complex.

  • Orthogonal Handles : The molecule possesses two distinct functional groups: a carboxylic acid for amide bond formation and a Boc-protected secondary amine. The acid-labile tert-butyloxycarbonyl (Boc) group allows for selective deprotection and subsequent functionalization, enabling a modular and convergent PROTAC synthesis strategy.[8][9]

PropertyValue
Chemical Name (S)-1-Boc-2-piperidineacetic acid
Structure
CAS Number 173516-72-4
Molecular Formula C₁₂H₂₁NO₄
Molecular Weight 243.30 g/mol
Appearance White to off-white solid
Storage Store at 2-8°C, keep dry

Synthetic Workflow Overview

The incorporation of (S)-1-Boc-2-piperidineacetic acid into a PROTAC typically follows a two-stage process involving amide coupling followed by Boc deprotection. This allows for the sequential connection of the E3 ligase ligand and the POI ligand (or vice versa).

G cluster_0 PART 1: Amide Coupling cluster_1 PART 2: Deprotection & Final Coupling A Amine-Functionalized Component 1 (e.g., E3 Ligand-Linker) C HATU / DIPEA Amide Coupling A->C B (S)-1-Boc-2-piperidineacetic acid B->C D Boc-Protected Intermediate C->D Forms Amide Bond E TFA-mediated Boc Deprotection D->E Proceed to next stage F Secondary Amine Intermediate E->F Reveals Amine H HATU / DIPEA Amide Coupling F->H G Carboxylic Acid-Functionalized Component 2 (e.g., POI Ligand) G->H I Final PROTAC H->I

Fig 1. General synthetic workflow for PROTAC synthesis.

Protocol 1: Amide Coupling with (S)-1-Boc-2-piperidineacetic acid

This protocol details the formation of an amide bond between the carboxylic acid of the piperidine building block and an amine-containing fragment (e.g., an E3 ligase ligand with a linker terminating in an amine). The use of HATU as a coupling reagent is recommended due to its high efficiency, fast reaction kinetics, and ability to minimize racemization.[10][11][12]

Principle: HATU, in the presence of a non-nucleophilic base like DIPEA, activates the carboxylic acid to form a highly reactive HOAt ester intermediate.[10] This intermediate readily reacts with the primary or secondary amine to form a stable amide bond.

G reagents { (S)-1-Boc-2-piperidineacetic acid | Amine-Component (R-NH₂) | HATU | DIPEA } reaction Amide Bond Formation (in Anhydrous DMF) reagents->reaction product Final Coupled Product (Boc-Piperidine-C(O)NH-R) reaction->product

Fig 2. Reaction scheme for HATU-mediated amide coupling.

Materials and Reagents:

ReagentPurposeTypical Equivalents
Amine-containing MoleculeSubstrate1.0 eq
(S)-1-Boc-2-piperidineacetic acidSubstrate1.1 - 1.2 eq
HATUCoupling Reagent1.2 - 1.5 eq
N,N-Diisopropylethylamine (DIPEA)Non-nucleophilic Base2.0 - 3.0 eq
Anhydrous N,N-Dimethylformamide (DMF)Reaction Solvent-
Dichloromethane (DCM)Extraction Solvent-
Saturated aq. NaHCO₃Aqueous Wash-
BrineAqueous Wash-
Anhydrous Na₂SO₄ or MgSO₄Drying Agent-
Silica GelStationary Phase for Chromatography-

Step-by-Step Methodology:

  • Preparation : Ensure all glassware is oven- or flame-dried. The reaction should be performed under an inert atmosphere (e.g., Nitrogen or Argon).

  • Dissolution : In a round-bottom flask, dissolve the amine-containing molecule (1.0 eq) and (S)-1-Boc-2-piperidineacetic acid (1.1 eq) in anhydrous DMF.

  • Reagent Addition : Add HATU (1.2 eq) to the solution and stir for 2-3 minutes.

  • Base Addition : Add DIPEA (2.5 eq) to the reaction mixture dropwise. A slight exotherm may be observed.

  • Reaction : Stir the reaction at room temperature. Monitor the reaction progress by an appropriate method, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.[10]

  • Work-up :

    • Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). This removes unreacted acid, HATU byproducts, and DMF.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel to obtain the desired Boc-protected intermediate.

Validation: Successful coupling should be confirmed by LC-MS (observation of the correct mass for the product) and NMR spectroscopy.

Protocol 2: Boc Group Deprotection

This protocol describes the removal of the acid-labile Boc protecting group to reveal the secondary piperidine amine, which is then available for coupling to the second component of the PROTAC.

Principle: The Boc group is readily cleaved under moderately acidic conditions, most commonly with trifluoroacetic acid (TFA).[8][13] The mechanism involves protonation of the Boc group's carbonyl oxygen, followed by cleavage to form a stable tert-butyl cation and a carbamic acid, which decarboxylates to yield the free amine as a TFA salt.[8]

Materials and Reagents:

ReagentPurpose
Boc-Protected IntermediateSubstrate
Dichloromethane (DCM)Solvent
Trifluoroacetic acid (TFA)Deprotection Reagent
Saturated aq. NaHCO₃Neutralizing Agent
Diisopropylethylamine (DIPEA)Neutralizing Base (optional)

Step-by-Step Methodology:

  • Dissolution : Dissolve the Boc-protected intermediate in DCM (a typical concentration is 0.1 M).

  • Acid Addition : Add an excess of TFA. A common condition is a 20-50% solution of TFA in DCM (v/v).[8][9][13]

  • Reaction : Stir the mixture at room temperature for 30-60 minutes. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Work-up :

    • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporation with toluene can help remove residual TFA.

    • The resulting product is the amine-TFA salt. For many subsequent HATU couplings, this salt can be used directly. The DIPEA in the next coupling step will neutralize the TFA salt in situ.[9]

    • Alternatively, to isolate the free amine, dissolve the crude salt in DCM and wash carefully with saturated aqueous NaHCO₃ until the aqueous layer is basic. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the deprotected product.

Validation: Successful deprotection is confirmed by LC-MS (observing the mass corresponding to the loss of the Boc group, 100.12 Da) and the disappearance of the characteristic tert-butyl signal in the ¹H NMR spectrum.

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Incomplete Amide Coupling Insufficient activation (degraded HATU); Sterically hindered amine/acid.Use fresh HATU. Increase equivalents of HATU/DIPEA. Increase reaction time or gently warm the reaction (e.g., to 40°C).
Low Yield after Work-up Product is water-soluble; Emulsion formation during extraction.If product is polar, back-extract aqueous layers with DCM or ethyl acetate. To break emulsions, add more brine and allow layers to separate.
Incomplete Boc Deprotection Insufficient TFA or reaction time.Increase the concentration of TFA or extend the reaction time. Ensure starting material is fully dissolved.
Side Reactions Racemization during coupling; Reaction of TFA with sensitive functional groups.HATU is known to suppress racemization.[11] For sensitive substrates, consider alternative deprotection conditions if possible, although TFA is standard for Boc.

Conclusion

The strategic incorporation of rigid structural elements is a key aspect of modern PROTAC design. (S)-1-Boc-2-piperidineacetic acid is an excellent building block for this purpose, offering a conformationally constrained, stereochemically defined motif that can enhance the pharmacological properties of a PROTAC. The robust and high-yielding protocols provided here for amide coupling and Boc deprotection enable the efficient and modular synthesis of piperidine-containing PROTAC linkers, facilitating the exploration of new chemical space in the quest for potent and selective protein degraders.

References

  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). Available from: [Link]

  • Tummeltshammer, C., et al. Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. Available from: [Link]

  • AxisPharm. From Design to Degradation: The Essential Role of Linkers in PROTACs. Available from: [Link]

  • Janecka, A., et al. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available from: [Link]

  • ResearchGate. A schematic representation of peptide synthesis using Boc protected... Available from: [Link]

  • Desantis, J., et al. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8082, Piperidine. Available from: [Link]

  • Fisher Scientific. Amide Synthesis. Available from: [Link]

  • AAPPTec. Coupling Reagents. Available from: [Link]

  • Ataman Kimya. PIPERIDINE. Available from: [Link]

  • Bartolotta, A., et al. Use of ionic liquids in amidation reactions for proteolysis targeting chimera synthesis. RSC Advances. Available from: [Link]

  • Common Organic Chemistry. Amine to Amide (Coupling) - HATU. Available from: [Link]

  • Solubility of Things. Piperidine. Available from: [Link]

  • International Journal of Novel Research and Development. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Available from: [Link]

  • Desantis, J., et al. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry. Available from: [Link]

  • Desantis, J., et al. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry. Available from: [Link]

  • Britton, J., et al. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ACS Central Science. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of (S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and improve your yield and purity.

Introduction

(S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid is a valuable chiral building block in medicinal chemistry, often utilized in the synthesis of complex pharmaceutical agents. Its stereochemical integrity is crucial for the biological activity of the final compounds. The most common and effective method for synthesizing this molecule is the Arndt-Eistert homologation of the readily available amino acid, (S)-N-Boc-pipecolic acid. This process extends the carbon chain of the starting material by one methylene group while preserving the critical stereochemistry at the C2 position.

This guide will focus on troubleshooting the key steps of this synthetic route, which involves:

  • Activation of (S)-N-Boc-pipecolic acid to its acid chloride.

  • Formation of a diazoketone intermediate using diazomethane.

  • A silver-catalyzed Wolff rearrangement to a ketene intermediate.

  • Subsequent hydrolysis to the final carboxylic acid product.

Below, we address common issues that can arise during this synthesis and provide practical solutions to enhance your experimental outcomes.

Troubleshooting Guide & FAQs

Low or No Yield of the Final Product

Q1: I'm not getting any of my desired product. What could be the primary cause?

A1: A complete failure to obtain the product often points to an issue with the initial activation of the carboxylic acid or the stability of the diazoketone intermediate.

  • Inefficient Acid Chloride Formation: The conversion of the carboxylic acid to the acid chloride is the critical first step. Ensure that your thionyl chloride or oxalyl chloride is fresh and the reaction is performed under strictly anhydrous conditions. The presence of moisture will quench the acid chloride and prevent subsequent reactions.

  • Decomposition of Diazoketone: The diazoketone intermediate is sensitive to acidic conditions. Any residual acid from the acid chloride formation can lead to its decomposition. It is crucial to either remove the excess thionyl/oxalyl chloride under vacuum or use a non-nucleophilic base like triethylamine during the reaction with diazomethane to neutralize the generated HCl.[1]

Q2: My yield is consistently low. What are the most likely reasons?

A2: Low yields can result from several factors throughout the reaction sequence. Here are the most common culprits and how to address them:

  • Incomplete Wolff Rearrangement: The Wolff rearrangement is the key carbon-chain extension step. The choice and quality of the catalyst are paramount.[2][3][4]

    • Catalyst Activity: Silver(I) oxide (Ag₂O) is a common catalyst, but its activity can vary. Ensure you are using a high-purity, fresh batch. Silver benzoate is also a viable alternative.

    • Reaction Temperature: The rearrangement can be sensitive to temperature. While some rearrangements proceed at room temperature, gentle heating (e.g., 40-50 °C) may be required to drive the reaction to completion. Monitor the reaction by TLC to determine the optimal temperature and time.

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product.

    • Chloromethyl Ketone Formation: If an insufficient excess of diazomethane is used, the HCl generated during the formation of the diazoketone will react with the diazoketone itself to form a chloromethyl ketone byproduct.[1] Always use at least two equivalents of diazomethane.

    • Dimerization of the Ketene: The ketene intermediate is highly reactive and can dimerize if not efficiently trapped by a nucleophile.[4][5] Ensure that water is present in the reaction mixture during the Wolff rearrangement to hydrolyze the ketene to the carboxylic acid.

Issues with Product Purity and Stereochemistry

Q3: My final product is impure. What are the common contaminants and how can I remove them?

A3: Impurities often arise from side reactions or incomplete reactions.

  • Unreacted Starting Material: If the reaction is incomplete, you may have residual (S)-N-Boc-pipecolic acid. This can be removed by careful column chromatography on silica gel.

  • Byproducts from the Wolff Rearrangement: As mentioned, chloromethyl ketones can be a significant byproduct. These are typically less polar than the desired carboxylic acid and can be separated by silica gel chromatography.

  • Purification Strategy: A common purification method involves an aqueous workup to remove water-soluble impurities, followed by extraction with an organic solvent like ethyl acetate. The crude product is then purified by column chromatography. A gradient elution system, for example, starting with a non-polar solvent system and gradually increasing the polarity with methanol or ethanol, is often effective.

Q4: I'm concerned about racemization. How can I ensure the stereochemical integrity of my product?

A4: The Wolff rearrangement is known to proceed with retention of stereochemistry at the migrating center.[3][6] However, racemization can occur under certain conditions.

  • Avoid Harsh Basic or Acidic Conditions: Prolonged exposure to strong acids or bases during workup or purification can potentially lead to epimerization at the chiral center. Use mild conditions wherever possible.

  • Chiral Purity Analysis: To confirm the enantiomeric excess (ee) of your product, chiral HPLC is the method of choice. Use a suitable chiral stationary phase, such as a polysaccharide-based column, with a mobile phase typically consisting of a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol).[7][8]

Experimental Protocols

Detailed Synthesis of (S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid via Arndt-Eistert Homologation

This protocol is a generalized procedure based on the principles of the Arndt-Eistert reaction applied to N-protected amino acids.

Step 1: Acid Chloride Formation

  • To a solution of (S)-N-Boc-pipecolic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add oxalyl chloride (1.5 eq) dropwise at 0 °C.

  • Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (1-2 drops).

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride, which is used immediately in the next step.

Step 2: Diazoketone Formation

  • Dissolve the crude acid chloride in anhydrous diethyl ether or DCM and cool to 0 °C.

  • Slowly add a freshly prepared solution of diazomethane (at least 2.0 eq) in diethyl ether until a persistent yellow color is observed.

  • Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional hour.

  • Carefully quench any excess diazomethane by adding a few drops of acetic acid until the yellow color disappears.

Step 3: Wolff Rearrangement and Hydrolysis

  • To the solution of the diazoketone, add a suspension of silver(I) oxide (0.1 eq) in water.

  • Stir the mixture at room temperature or warm gently (40-50 °C) and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, filter the mixture through a pad of Celite® to remove the silver catalyst.

  • Acidify the filtrate with a dilute aqueous acid (e.g., 1M HCl) to a pH of 3-4.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Step 4: Purification

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate) to obtain the pure (S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid.

Data Presentation

ParameterTypical RangeNotes
Yield 60-80%Highly dependent on the efficiency of each step and purity of reagents.
Purity (by HPLC) >95%After column chromatography.
Enantiomeric Excess (ee) >98%Racemization is not common if the reaction is performed under appropriate conditions.

Visualizations

Arndt-Eistert Homologation Workflow

Arndt_Eistert_Workflow Start (S)-N-Boc-Pipecolic Acid AcidChloride Acid Chloride Formation (Oxalyl Chloride, cat. DMF) Start->AcidChloride Diazoketone Diazoketone Formation (Diazomethane) AcidChloride->Diazoketone Wolff Wolff Rearrangement (Ag2O, H2O) Diazoketone->Wolff Product (S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid Wolff->Product

Caption: Workflow for the Arndt-Eistert homologation.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield or Impure Product? CheckReagents Check Reagent Quality (Anhydrous solvents, fresh reagents) Start->CheckReagents Initial Check CheckConditions Verify Reaction Conditions (Temperature, inert atmosphere) Start->CheckConditions Initial Check OptimizeWolff Optimize Wolff Rearrangement (Catalyst, temperature) CheckReagents->OptimizeWolff CheckConditions->OptimizeWolff Purification Refine Purification (Column chromatography gradient) OptimizeWolff->Purification If yield is still low SideReactions Investigate Side Reactions (e.g., chloromethyl ketone) Purification->SideReactions If purity is low

Caption: Decision tree for troubleshooting the synthesis.

References

  • Wolff, L. (1902). Ueber die Einwirkung von Diazoessigester auf Ketone. Justus Liebig's Annalen der Chemie, 325(2), 129-195.
  • Arndt, F., & Eistert, B. (1935). Ein Verfahren zur Überführung von Carbonsäuren in ihre höheren Homologen. Berichte der deutschen chemischen Gesellschaft (A and B Series), 68(1), 200-208.
  • Kirmse, W. (2002). 100 Years of the Wolff Rearrangement. European Journal of Organic Chemistry, 2002(14), 2193-2256.
  • Organic Syntheses Procedure for a related hydrolysis. Available at: [Link]

  • Chem-Station International Edition. (2014). Wolff Rearrangement. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Arndt-Eistert Synthesis. Available at: [Link]

  • Chemistry LibreTexts. (2023). Arndt-Eister reaction. Available at: [Link]

  • Wikipedia. (n.d.). Arndt–Eistert reaction. Available at: [Link]

  • Grokipedia. (n.d.). Arndt–Eistert reaction. Available at: [Link]

  • Chemistry LibreTexts. (2023). Wolff Rearrangement. Available at: [Link]

Sources

Preventing racemization of Boc-L-Homopipecolic acid during activation and coupling

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Boc-L-Homopipecolic Acid Coupling

A Guide for Researchers on Preventing Racemization During Activation and Coupling

Welcome to the Technical Support Center. As Senior Application Scientists, we understand the challenges you face at the bench. This guide is designed to provide you with in-depth, actionable solutions for a critical issue in peptide synthesis: preventing the loss of stereochemical integrity of Boc-L-Homopipecolic acid during its activation and subsequent coupling. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the enantiomeric purity of your final peptide.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for Boc-L-Homopipecolic acid?

A1: Racemization (or epimerization in a molecule with multiple chiral centers) is the process where an enantiomerically pure substance, like your L-configured Boc-L-Homopipecolic acid, converts into a mixture of both L- and D-isomers.[1] This is a significant problem in drug development because stereochemistry dictates biological activity; the D-isomer may be inactive or, in some cases, exhibit harmful off-target effects.[1]

The primary mechanism of racemization during peptide coupling involves the activation of the carboxylic acid. This activation makes the proton on the alpha-carbon (the stereocenter) acidic. In the presence of a base, this proton can be removed, leading to a planar, achiral enolate or a related oxazolone intermediate.[2][3] Re-protonation of this intermediate can occur from either face, resulting in a mixture of L and D products.[2][3] While urethane-based protecting groups like Boc are generally known to suppress racemization compared to amide-protected amino acids, the risk is not eliminated, especially under non-optimized conditions.[4][5]

Q2: I've detected the D-isomer of my homopipecolic acid residue in my final peptide. What are the most likely causes?

A2: Observing the D-isomer points to racemization during the coupling step. The most common culprits are interrelated and create an environment favorable for the formation of the planar intermediate discussed above. The key factors to investigate are:

  • Choice of Coupling Reagent: Some reagents are more "activating" than others. Highly reactive intermediates, such as the O-acylisourea formed with carbodiimides (DCC, EDC) alone, are highly prone to forming the oxazolone intermediate.[2][6]

  • Type and Amount of Base: A strong or sterically unhindered base can readily abstract the alpha-proton.[6] The most common offender is N,N-diisopropylethylamine (DIPEA).[6][7] Using an excess of base significantly increases this risk.[8]

  • Reaction Temperature: Higher temperatures accelerate all reactions, including the undesirable racemization pathway.[3]

  • Pre-activation Time: Allowing the activated amino acid to sit for an extended period before the amine component is introduced increases the time available for racemization to occur.[3][8]

Troubleshooting Guide: From Problem to Solution

Problem: Significant ( >1%) diastereomeric impurity (D-isomer) detected by HPLC after coupling Boc-L-Homopipecolic acid.

This section provides a systematic approach to diagnosing and solving racemization issues.

Step 1: Evaluate Your Coupling Reagent and Additives

The choice of coupling reagent is the most critical factor in controlling racemization.[6]

Underlying Principle: Modern coupling reagents, particularly aminium/uronium salts like HATU and HCTU, are pre-formulated with an additive (HOAt or HOBt derivatives). Upon reaction with the carboxylic acid, they form an active ester intermediate that is more stable and less prone to cyclizing into a racemization-prone oxazolone compared to intermediates from carbodiimides alone.[9] Additives like HOAt and OxymaPure are highly effective at suppressing racemization.[4][9]

  • Avoid Carbodiimides (DCC, EDC/DIC) Alone: If you are using a carbodiimide without an additive, this is a likely source of racemization.[6][10]

  • Adopt Aminium/Uronium Reagents: Switch to HATU, HCTU, or COMU. HATU is often considered the gold standard for minimizing racemization, especially for challenging couplings.[10][11][12] HCTU is a highly efficient and cost-effective alternative that also shows reduced rates of racemization.[10][11][13]

  • Use High-Purity Additives: If preparing your own coupling cocktail (e.g., DIC/additive), ensure you use a high-purity additive like OxymaPure or HOAt.[4] These are generally superior to HOBt in suppressing racemization.[4][7]

Reagent ClassExamplesRacemization RiskKey Considerations
Carbodiimides DCC, DIC, EDCHigh (if used alone) Must be used with an additive like OxymaPure, HOAt, or HOBt to minimize racemization.[6][10][14]
Phosphonium Salts PyBOP, PyAOPLow to Moderate Generally efficient, but aminium salts are often preferred for difficult couplings.[10][11] PyAOP is effective for sterically hindered residues.[15]
Aminium/Uronium Salts HATU, HCTU, TBTU, COMUVery Low Considered the industry standard for low-racemization couplings.[11][12] HATU is often superior for challenging sequences.[12]
Step 2: Scrutinize Your Base Selection and Stoichiometry

The base neutralizes the protonated amine and facilitates the reaction, but it can also be the catalyst for racemization.

Underlying Principle: The basicity and steric hindrance of the tertiary amine used are critical.[7] Stronger, less hindered bases can more easily abstract the acidic α-proton from the activated amino acid intermediate.[6]

  • Replace DIPEA: If you are using DIPEA, consider replacing it. While effective, it is known to promote racemization.

  • Switch to a Weaker or More Hindered Base:

    • N-Methylmorpholine (NMM): A weaker base (pKa ~7.4) that is less likely to cause proton abstraction.[6][7]

    • 2,4,6-Collidine (TMP): A sterically hindered base that is an effective proton scavenger but is too bulky to easily access the α-proton.[5][7]

  • Use Stoichiometric Amounts: Never use a large excess of base. A common starting point is 2 equivalents relative to the carboxylic acid. For HCTU, some protocols recommend up to 4 equivalents, but this should be optimized if racemization is observed.[13]

Step 3: Control Your Reaction Conditions

Temperature and time are powerful variables that can be easily controlled to disfavor the racemization side reaction.

Underlying Principle: Racemization, like most chemical reactions, has an activation energy. Lowering the temperature reduces the available kinetic energy, slowing the rate of the racemization pathway more significantly than the desired coupling reaction. Minimizing the time the activated acid exists before it couples reduces the opportunity for racemization.[3]

  • Lower the Temperature: Perform the activation and coupling steps at 0 °C. For particularly sensitive couplings, temperatures as low as -15 °C can be beneficial.

  • Minimize Pre-activation Time: Add the coupling reagent to the mixture of the Boc-L-Homopipecolic acid and the amine component simultaneously (in-situ activation).[3] If a pre-activation step is necessary, keep it as short as possible (e.g., 1-5 minutes) before adding the amine.[8]

Visualizing the Problem and Solution

Mechanism of Racemization

The following diagram illustrates the critical oxazolone pathway for racemization. Preventing or minimizing the formation and lifetime of this intermediate is key to maintaining stereochemical purity.

racemization_mechanism Figure 1: Oxazolone-Mediated Racemization Pathway cluster_L L-Configuration cluster_pathways Figure 1: Oxazolone-Mediated Racemization Pathway L_Acid Boc-L-Homopipecolic Acid Activated_Ester Activated Intermediate (e.g., O-Acylisourea, HATU-ester) L_Acid->Activated_Ester + Coupling Reagent Oxazolone Planar Oxazolone (Achiral Intermediate) Activated_Ester->Oxazolone - H⁺ (Base) (Slow, Undesired) Coupled_L Desired L-Peptide Activated_Ester->Coupled_L + Amine (Fast, Desired) Oxazolone->Activated_Ester + H⁺ Oxazolone->Coupled_L + Amine Coupled_D Racemized D-Peptide Oxazolone->Coupled_D + Amine

Caption: Oxazolone formation is a key pathway to racemization.

Troubleshooting Workflow

Use this decision tree to systematically address racemization issues in your experiment.

troubleshooting_workflow Figure 2: Workflow for Minimizing Racemization start Racemization Detected? reagent_check What is your coupling reagent? start->reagent_check Yes carbodiimide Carbodiimide (DCC, DIC, EDC) reagent_check->carbodiimide uronium Aminium/Uronium (HATU, HCTU) reagent_check->uronium base_check What is your base? dipea DIPEA base_check->dipea nmm_collidine NMM / Collidine base_check->nmm_collidine temp_check What is the temperature? room_temp Room Temp temp_check->room_temp cold_temp 0 °C or below temp_check->cold_temp solution_reagent Switch to HATU/HCTU. Add Oxyma/HOAt. carbodiimide->solution_reagent uronium->base_check solution_base Switch to NMM or Collidine. Use 2.0 eq. dipea->solution_base nmm_collidine->temp_check solution_temp Run reaction at 0°C. Minimize pre-activation. room_temp->solution_temp end_node Problem Solved cold_temp->end_node Racemization should be minimal. Re-evaluate reagent purity. solution_reagent->end_node solution_base->end_node solution_temp->end_node

Caption: A decision tree for troubleshooting racemization.

Recommended Low-Racemization Protocol

This protocol incorporates best practices to ensure the stereochemical integrity of Boc-L-Homopipecolic acid during coupling.

Materials:

  • Resin-bound peptide with free N-terminal amine (1.0 eq)

  • Boc-L-Homopipecolic acid (3.0 eq)

  • HATU (2.9 eq)

  • N-Methylmorpholine (NMM) or 2,4,6-Collidine (6.0 eq)

  • Anhydrous DMF

Procedure:

  • Preparation: Swell the resin in anhydrous DMF for 30 minutes. Drain the solvent.

  • Reagent Solution: In a separate flask, dissolve Boc-L-Homopipecolic acid (3.0 eq) and HATU (2.9 eq) in a minimal amount of anhydrous DMF.

  • Cooling: Cool the reaction vessel containing the resin and the reagent solution flask to 0 °C in an ice bath.

  • In-Situ Activation and Coupling:

    • To the reaction vessel containing the resin, add the Boc-L-Homopipecolic acid/HATU solution.

    • Immediately add the base (NMM or Collidine, 6.0 eq).

    • Agitate the mixture at 0 °C for 2 hours.

  • Monitoring: Perform a Kaiser test (or other appropriate test for secondary amines) to monitor the reaction progress. If the test is positive after 2 hours, allow the reaction to proceed for an additional 1-2 hours.

  • Washing: Once the reaction is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble byproducts and excess reagents.

  • Proceed: The resin is now ready for the next deprotection step in your synthesis sequence.

References

  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.). Ontores. Retrieved January 9, 2024, from [Link]

  • Miyazawa, T., Otomatsu, T., Yamada, T., & Kuwata, S. (1992). Racemization Studies in Peptide Synthesis Through the Separation of Protected Epimeric Peptides by Reversed-Phase High Performance Liquid Chromatography. International Journal of Peptide and Protein Research, 39(3), 229-236. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Epimerisation in Peptide Synthesis. Molecules, 14(11), 4539-4561. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved January 9, 2024, from [Link]

  • Ma, S., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5275. [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. (2023). Dilun Biotechnology. [Link]

  • The Chemistry Behind HOAt: Activation and Coupling in Peptide Synthesis. (n.d.). Iris Biotech. Retrieved January 9, 2024, from [Link]

  • Mondal, B., et al. (2023). TFPN-mediated racemization/epimerization-free amide and peptide bond formation. Organic Chemistry Frontiers, 10(1), 101-108. [Link]

  • Davies, J. S., & Mohammed, A. K. (1981). Peptide Racemization. Journal of the Chemical Society, Perkin Transactions 1, 2982-2989. [Link]

  • Coupling Reagents. (n.d.). ResearchGate. Retrieved January 9, 2024, from [Link]

  • El-Faham, A., & Albericio, F. (2011). Epimerisation in Peptide Synthesis. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Ma, S., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. ResearchGate. [Link]

  • Racemization during SPPS coupling step. (n.d.). ResearchGate. Retrieved January 9, 2024, from [Link]

  • Yamamoto, H., & Yamamoto, Y. (2017). Amide bond formation: beyond the dilemma between activation and racemisation. Chemical Communications, 53(75), 10321-10332. [Link]

  • Miller, S. J., et al. (2018). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Angewandte Chemie International Edition, 57(46), 15192-15196. [Link]

  • Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. (2023). ResearchGate. [Link]

  • HCTU and TCTU. New coupling reagents: Development and industrial aspects. (2005). Journal of Peptide Science, 11(10), 615-626. [Link]

  • Miranda, L. P., & Alewood, P. F. (2000). N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production. Biopolymers, 55(3), 217-226. [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2013). ResearchGate. [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 9, 2024, from [Link]

  • (S)-2-(1-BOC-2-pyrrolidinyl)acetic acid. (n.d.). PubChem. Retrieved January 9, 2024, from [Link]

  • Boc-L-beta-Homoaspartic acid. (n.d.). PubChem. Retrieved January 9, 2024, from [Link]

Sources

Technical Support Center: Troubleshooting Guide for Boc Deprotection Side Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reactions encountered during the acid-catalyzed deprotection of the tert-butyloxycarbonyl (Boc) protecting group. Here, we will delve into the causality behind these side reactions and provide field-proven strategies to mitigate them, ensuring the integrity and purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side reactions during Boc deprotection?

The fundamental issue arises from the mechanism of Boc group cleavage. Under strong acidic conditions, typically with trifluoroacetic acid (TFA), the Boc group is protonated and subsequently cleaves to form a relatively stable tert-butyl cation and an unstable carbamic acid, which decomposes into the free amine and carbon dioxide. This [1][2]reactive tert-butyl cation is a potent electrophile that can indiscriminately alkylate any nucleophilic sites present in the reaction mixture, leading to a variety of undesired side products.

[3][4][5]Q2: My LC-MS analysis shows a mass addition of +56 Da. What is this side product?

A mass increase of 56 Da is the characteristic signature of tert-butylation, where the electrophilic tert-butyl cation has alkylated a nucleophilic residue on your molecule. This [3]is one of the most common side reactions observed during Boc deprotection.

Wh[4]ich amino acid residues are most susceptible to tert-butylation?

Amino acids with nucleophilic side chains are particularly vulnerable to this modification. These[2][5] include:

  • Tryptophan (Trp): The electron-rich indole ring is highly susceptible to alkylation.

  • [2][5]Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.

  • [2][5]Cysteine (Cys): The free thiol group is a prime target for tert-butylation.

  • [3][5]Tyrosine (Tyr): The activated phenolic ring can undergo Friedel-Crafts alkylation.

  • [3][5]Arginine (Arg): The guanidine group can also be a site of alkylation.

[4]Q3: How can I prevent tert-butylation and other electrophilic side reactions?

The most effective strategy is the addition of "scavengers" to the deprotection reaction mixture. Scave[1][6]ngers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the sensitive residues of your substrate. By be[5]ing present in excess, they effectively "trap" the carbocations before they can react with your product.

[2][5]Q4: My deprotection reaction is slow or appears incomplete. What could be the cause?

Several factors can contribute to incomplete Boc deprotection:

  • Insufficient Acid Strength or Concentration: The acidic conditions may not be potent enough for complete cleavage. This can be due to a low concentration of TFA or the presence of water, which can decrease the effective acidity. For s[7]ome substrates, stronger acidic conditions or longer reaction times may be necessary.

  • [7]Inadequate Reaction Time: The deprotection may simply need more time to go to completion. Challenging sequences or sterically hindered amino acids might require extended reaction times.

  • [7]Steric Hindrance: Bulky neighboring amino acid side chains can physically block the acid from accessing the Boc group, slowing down the cleavage reaction.

  • [5][7]Poor Resin Swelling (for Solid-Phase Peptide Synthesis): If the resin is not adequately swollen in the deprotection solvent, the acid cannot efficiently penetrate the resin beads to reach all the peptide chains.

  • [7]Peptide Aggregation: The formation of secondary structures, like β-sheets, between peptide chains can hinder reagent diffusion and access to the N-terminus.

T[8]roubleshooting Workflow for Common Side Reactions

This section provides a systematic approach to diagnosing and resolving common issues encountered during Boc deprotection.

Issue 1: Presence of tert-Butylated Side Products (+56 Da)

Causality: Formation of the reactive tert-butyl cation during acid-mediated cleavage.

Visualizing the Problem: The Boc Deprotection Pathway and Competing Side Reactions

Boc_Deprotection cluster_main Boc Deprotection Pathway cluster_side Side Reactions Boc_Amine Boc-Protected Amine Protonated Protonated Carbamate Boc_Amine->Protonated + H⁺ (TFA) Carbamic_Acid Carbamic Acid Protonated->Carbamic_Acid Cleavage tBu_Cation tert-Butyl Cation Protonated->tBu_Cation Free_Amine Free Amine + CO₂ Carbamic_Acid->Free_Amine Decarboxylation Alkylated_Product t-Butylated Side Product (+56 Da) tBu_Cation->Alkylated_Product Alkylation Trapped_Cation Trapped Cation tBu_Cation->Trapped_Cation Trapping Nucleophilic_Residue Nucleophilic Residue (Trp, Met, Cys, Tyr) Nucleophilic_Residue->Alkylated_Product Scavenger Scavenger (e.g., TIS, EDT) Scavenger->Trapped_Cation Incomplete_Deprotection_Troubleshooting Start Incomplete Deprotection (Detected by LC-MS/TLC) Check_Conditions Review Reaction Conditions Start->Check_Conditions Increase_Time Increase Reaction Time Check_Conditions->Increase_Time Time < 2h? Increase_TFA Increase TFA Concentration Check_Conditions->Increase_TFA TFA < 50%? Check_Reagents Verify Reagent Quality (e.g., anhydrous TFA) Check_Conditions->Check_Reagents Standard Conditions Not Working Consider_Structure Assess Substrate Structure Check_Conditions->Consider_Structure Conditions OK Resolution Deprotection Complete Increase_Time->Resolution Increase_TFA->Resolution Check_Reagents->Start Steric_Hindrance Potential Steric Hindrance? Consider_Structure->Steric_Hindrance Aggregation Potential Aggregation (SPPS)? Consider_Structure->Aggregation Forcing_Conditions Use Forcing Conditions (e.g., higher temp, stronger acid) Steric_Hindrance->Forcing_Conditions Chaotropic_Agents Use Chaotropic Agents (e.g., NMP, DMSO in SPPS) Aggregation->Chaotropic_Agents Forcing_Conditions->Resolution Chaotropic_Agents->Resolution

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Solutions & Protocols
  • Increase Reaction Time: Extend the reaction duration and monitor closely by TLC or LC-MS.

  • [4]Increase Acid Concentration: Gradually increase the concentration of TFA. For solution-phase, you might move from 25% TFA in DCM to 50% or even 95% TFA.

  • [3]Use a Stronger Acid: For particularly stubborn Boc groups, consider using 4M HCl in dioxane or ethyl acetate. This i[4]s a common and effective alternative to TFA.

  • [4]Improve Resin Swelling (SPPS): Ensure the peptide-resin is thoroughly swollen in the reaction solvent (e.g., DCM) for at least 15-30 minutes before adding the deprotection solution.

  • [7]Disrupt Aggregation (SPPS): If peptide aggregation is suspected, consider using structure-disrupting solvents like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) in your deprotection cocktail.

I[12]ssue 3: Other Acid-Catalyzed Side Reactions

Beyond tert-butylation, other side reactions can occur under acidic deprotection conditions, particularly in peptide synthesis.

Table 2: Additional Acid-Catalyzed Side Reactions in Peptide Synthesis

Side ReactionDescriptionAmino Acids AffectedPrevention/Mitigation
Aspartimide Formation Intramolecular cyclization of an aspartic acid residue to form a five-membered ring, which can reopen to form a mixture of α- and β-aspartyl peptides.Aspa[8]rtic Acid (Asp), especially in Asp-Gly, Asp-Ser, and Asp-Asn sequences.Use [8][9]of protecting groups on the preceding amino acid's backbone nitrogen (e.g., Hmb, Dmb) can prevent this. Adding[8] HOBt to the deprotection solution can also suppress this side reaction.
[8]N-O Acyl Shift An acid-catalyzed migration of the peptide backbone from the nitrogen to the side-chain oxygen.Seri[8]ne (Ser), Threonine (Thr)This[10] reaction is reversible with base treatment (e.g., aqueous ammonia).
[8]Pyroglutamate Formation Cyclization of an N-terminal glutamine residue to form a pyroglutamyl residue.Glut[8]amine (Gln)Can [10]be suppressed by adding HOBt to the deprotection solution.
[8]Oxidation Oxidation of the thioether side chain.Methionine (Met)Incl[5][11]ude reducing agents like DMS or use scavenger cocktails designed to minimize oxidation.

[10][16]Alternative Deprotection Methods for Acid-Sensitive Substrates

For molecules containing other acid-labile functional groups, TFA may be too harsh. In these cases, milder or alternative deprotection strategies are necessary.

Table 3: Comparison of Boc Deprotection Reagents

Reagent/MethodConditionsProsCons
TFA in DCM 25-95% TFA, 0°C to RT, 30 min - 4 hFast[4][3], efficient, volatile byproductsHarsh, can cause side reactions, requires scavengers
[12]4M HCl in Dioxane/Ethyl Acetate 0°C to RT, 30 min - 2 hComm[4]on, effective alternative to TFACan [4]still be too acidic for some substrates, dioxane is a peroxide former
Aqueous Phosphoric Acid 85% H₃PO₄ in THF/water, RT to 50°CEnvi[4]ronmentally benign, good selectivitySlow[4]er reaction times, higher temperatures may be needed
Lewis Acids (e.g., AlCl₃, TMSOTf) AlCl₃ in MeNO₂; TMSOTf, 2,6-lutidine in DCM, 0°CHigh[4][3] selectivity, can deprotect in the presence of other acid-sensitive groupsStoi[4][13]chiometric reagents, more complex work-up
[14]Thermal Deprotection High temperatures (e.g., 185°C neat or in diphenyl ether)Acid[15]-freeVery harsh conditions, not suitable for most complex molecules
Experimental Protocol: Mild Deprotection with Trimethylsilyl Trifluoromethanesulfonate (TMSOTf)

This method is suitable for substrates that are sensitive to strong protic acids like TFA.

  • [3]Preparation: Dissolve the Boc-protected compound in anhydrous dichloromethane (DCM) under an inert atmosphere (Nitrogen or Argon).

  • Base Addition: Add 2,6-lutidine (1.5-2.0 equivalents).

  • Cooling: Cool the solution to 0 °C.

  • TMSOTf Addition: Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.5-2.0 equivalents) dropwise to the cooled solution.

  • [3]Monitoring: Stir at 0°C and monitor the reaction by TLC or LC-MS.

  • Quenching and Work-up: Quench the reaction by adding methanol. Dilute the mixture with an organic solvent (e.g., DCM or Ethyl Acetate) and wash with water and saturated aqueous sodium bicarbonate.

By un[3]derstanding the mechanisms behind Boc deprotection side reactions and employing the appropriate troubleshooting strategies and preventative measures outlined in this guide, researchers can significantly improve the outcome of their synthetic efforts, leading to higher purity and yield of their target molecules.

References

  • Benchchem. (2025). Technical Support Center: Troubleshooting Incomplete Boc Deprotection in Solid-Phase Peptide Synthesis. Benchchem.
  • Benchchem. (n.d.). Navigating Boc Deprotection: A Guide to Minimizing Side Products. Benchchem.
  • Benchchem. (2025). Boc-guanidine deprotection side reactions and how to avoid them. Benchchem.
  • Benchchem. (n.d.). Scavengers for Boc deprotection to prevent side reactions. Benchchem.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • Benchchem. (n.d.). Troubleshooting incomplete Boc deprotection in tryptophan peptides. Benchchem.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Wordpress.
  • Al Musaimi, O., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega.
  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Common Organic Chemistry.
  • Rehman, K., et al. (2018). Side reactions in peptide synthesis: An overview. International Journal of Pharmacy Research & Technology.
  • National Center for Biotechnology Information. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. PubMed Central.
  • Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol. Sigma-Aldrich.
  • Benchchem. (2025). Side-product formation during TFA cleavage of Boc-trp-phe-ome. Benchchem.
  • Benchchem. (n.d.). Technical Support Center: Preventing Side Reactions During Boc Deprotection. Benchchem.
  • Li, B., et al. (2004). Side Reactions in Peptide Synthesis.
  • Benchchem. (n.d.). Side reactions of Boc deprotection with scavengers. Benchchem.
  • Benchchem. (n.d.). side reaction prevention in the synthesis of cyclic peptides. Benchchem.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific.
  • ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis. ChemPep.
  • National Center for Biotechnology Information. (1996).
  • Benchchem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them. Benchchem.
  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Common Organic Chemistry.
  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.
  • Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol. Sigma-Aldrich.
  • George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.
  • ResearchGate. (2020). Comparative reaction conditions for the deprotection of N-Boc-l-tryptophan.
  • ResearchGate. (n.d.). Peptide Global Deprotection/Scavenger-Induced Side Reactions. Request PDF.
  • BOC Sciences. (n.d.). BOC-amino acids. BOC Sciences.
  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Wikipedia.
  • Semantic Scholar. (2012).
  • ResearchGate. (2016). Any suggestion on Boc deprotection without using acid?.
  • Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Chemistry Stack Exchange.
  • ResearchGate. (2025).
  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Common Organic Chemistry.
  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Hebei Boze Chemical Co.,Ltd.
  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.
  • BOC Sciences. (n.d.). Amino Acid Protection & Deprotection Services. BOC Sciences.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.
  • ResearchGate. (2025). A side-reaction in the SPPS of Trp-containing peptides.
  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. AAPPTEC.
  • ResearchGate. (2023). (PDF) Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection.
  • ResearchGate. (2014). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal.
  • Reddit. (2023). Boc De-protection. Reddit.
  • ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?.

Sources

Technical Support Center: Optimizing the Solubility of (S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, to the dedicated support center for (S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid, a key building block in contemporary drug discovery and peptide synthesis. This guide is structured to provide direct, actionable solutions to the solubility challenges frequently encountered with this reagent. Our goal is to move beyond simple protocols and offer a deeper understanding of the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction outcomes.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses the fundamental properties of (S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid that govern its solubility behavior.

Q1: What are the key physicochemical properties of this compound that make its solubility challenging?

A1: The solubility behavior of (S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid is dictated by a combination of its structural features. The molecule contains both a lipophilic tert-butoxycarbonyl (Boc) protecting group and a polar carboxylic acid group. This dual nature can lead to poor solubility in a wide range of solvents. Key properties are summarized below.

PropertyValue / DescriptionImpact on Solubility
Molecular Weight 229.27 g/mol [1][2]Moderate; contributes to solid-state stability (crystal lattice energy).
LogP (Predicted) ~1.5[3]Indicates a balance between hydrophilicity and lipophilicity, often leading to poor solubility in highly polar or nonpolar solvents.
pKa (Predicted) ~4.65 (for the carboxylic acid)[4]Crucial for pH-dependent solubility. The acid is protonated at low pH, making it less polar.
Physical Form White to off-white solid[5]Crystalline nature requires sufficient solvation energy to overcome lattice forces.
General Solubility Insoluble in water; soluble in some organic solvents like methanol and DMSO.[1][5][6]High polarity of water is incompatible with the lipophilic Boc group, while nonpolar solvents fail to solvate the carboxylic acid.
Q2: Why does my compound "crash out" of solution when I add other reagents to my reaction?

A2: This common phenomenon, known as precipitation, is often due to a change in the overall polarity of the solvent system. For instance, if you have dissolved the acid in a polar aprotic solvent like DMF and then add a less polar co-solvent or reagent, the solubility limit can be exceeded, causing the compound to precipitate. Another cause can be an unintended chemical reaction; for example, adding a basic coupling partner to a pre-activated acid solution can form a salt that is less soluble in the chosen solvent. Careful consideration of the solvent system and the properties of all reaction components is essential to prevent this.[7][8]

Section 2: A Practical Guide to Solubility Optimization

This section provides systematic approaches to enhance the solubility of (S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid for various reaction types.

Q3: What is a reliable, systematic approach for selecting an appropriate reaction solvent?

A3: A systematic solvent screening is the most effective method. Start with small-scale solubility tests before committing to a large-scale reaction. The goal is to find a solvent or solvent mixture that can dissolve all reactants at the desired reaction concentration and temperature.

Below is a suggested workflow for solvent screening:

SolventScreeningWorkflow cluster_0 Step 1: Initial Screening cluster_1 Step 2: Optimization cluster_2 Step 3: Final Selection Start Weigh 5-10 mg of Acid into separate vials Solvents Add 0.5 mL of test solvent: - DMF - NMP - DMAc - DCM - THF - Acetonitrile Start->Solvents Vortex Vortex at RT for 2-5 min Solvents->Vortex Observe Visually assess dissolution Vortex->Observe Insoluble If insoluble or partially soluble: Observe->Insoluble Poor Soluble If soluble: Observe->Soluble Good Heat Gently heat to 40-50°C Insoluble->Heat CoSolvent Add co-solvent (e.g., DCM in DMF) to modify polarity Insoluble->CoSolvent Observe2 Re-assess dissolution Heat->Observe2 CoSolvent->Observe2 Proceed Select solvent for reaction. Test solubility of other reagents. Soluble->Proceed

Caption: Systematic workflow for solvent selection.
Q4: My reaction requires an organic solvent, but solubility is still poor. How can in-situ salt formation help?

A4: For reactions in organic solvents, particularly amide couplings, converting the carboxylic acid to an ammonium salt in-situ can dramatically improve solubility. This is achieved by adding a non-nucleophilic organic base. The resulting ionic salt disrupts the crystal lattice of the solid acid and is often more soluble in polar aprotic solvents like DMF or NMP.

Mechanism: The base deprotonates the carboxylic acid, forming a carboxylate anion and a corresponding cation from the protonated base. This ion pair is more polar and typically more soluble than the neutral acid.

Commonly Used Bases:

  • Diisopropylethylamine (DIPEA or Hünig's base): Sterically hindered and non-nucleophilic, making it ideal for coupling reactions.

  • Triethylamine (TEA): A common and effective choice, though it is slightly more nucleophilic than DIPEA.

Protocol 2.1: In-situ Amine Salt Formation for Improved Solubility
  • Setup: To a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), add (S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid (1.0 equivalent).

  • Solvent Addition: Add the desired anhydrous organic solvent (e.g., DMF, DCM).

  • Base Addition: Add the organic base (e.g., DIPEA, 1.1 equivalents) dropwise while stirring.

  • Dissolution: Stir the mixture at room temperature. Complete dissolution is typically observed within 5-15 minutes, indicating successful salt formation.

  • Proceed with Reaction: The resulting solution is now ready for the subsequent addition of coupling reagents and the amine partner.[7][9]

Section 3: Troubleshooting Common Reaction Failures

This section provides a logical framework for diagnosing and solving issues where solubility is the likely culprit.

Q5: My amide coupling reaction is slow or fails, and I see solid starting material in the flask. What should I do?

A5: This is a classic sign that your starting acid is not fully available for the reaction. The undissolved solid is effectively removed from the reaction equilibrium, leading to low or no yield. Use the following troubleshooting guide to address the issue.

TroubleshootingWorkflow Start Problem: Low Yield & Visible Solid Starting Material CheckSolubility Is the acid fully dissolved BEFORE adding coupling reagents? Start->CheckSolubility Sol_No No CheckSolubility->Sol_No No Sol_Yes Yes CheckSolubility->Sol_Yes Yes CheckReagents Are all other reagents soluble in the chosen solvent? Reag_No No CheckReagents->Reag_No No Reag_Yes Yes CheckReagents->Reag_Yes Yes Action1 Re-evaluate solvent. Try a more polar aprotic solvent (e.g., DMF, NMP) or a solvent mixture. Sol_No->Action1 Sol_Yes->CheckReagents Action3 Consider a different solvent system that accommodates all components. Reag_No->Action3 Action4 Investigate other reaction issues: - Inefficient coupling reagent? - Steric hindrance? - Deactivated amine? Reag_Yes->Action4 Action2 Implement in-situ salt formation with DIPEA or TEA (see Protocol 2.1). Action1->Action2

Caption: Troubleshooting guide for solubility-limited reactions.
Q6: How can I empirically measure the solubility of my compound in a new solvent system?

A6: The shake-flask method is a reliable and widely used technique for determining thermodynamic solubility.[10] It involves saturating a solvent with the compound and then measuring the concentration of the dissolved material.

Protocol 3.1: SOP for Solubility Determination via Shake-Flask Method
  • Preparation: Add an excess amount of (S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid to a vial (e.g., 20 mg). The key is to have undissolved solid remaining at the end.

  • Solvent Addition: Add a precise volume of the test solvent (e.g., 1.0 mL).

  • Equilibration: Seal the vial tightly and agitate it at a constant temperature (e.g., 25 °C) for an extended period (typically 24 hours) to ensure equilibrium is reached.[11][12][13]

  • Phase Separation: Allow the vial to stand, or centrifuge it, to let the undissolved solid settle completely.

  • Sampling: Carefully withdraw a known volume of the clear supernatant. Be cautious not to disturb the solid material.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter to remove any fine particulates.

  • Analysis: Dilute the filtered solution with a suitable solvent and determine the concentration using an appropriate analytical method, such as HPLC or UV-Vis spectroscopy, against a standard calibration curve.[11][14]

  • Calculation: The solubility is then calculated based on the measured concentration and the dilution factor.

References

  • Fisher Scientific. N-Boc-L-pipecolinic acid, 98+%.

  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

  • protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility).

  • CymitQuimica. CAS 26250-84-0: N-boc-L-pipecolinic acid.

  • Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

  • BioAssay Systems. Solubility Testing – Shake Flask Method.

  • ChemBK. BOC-(L)-Pipecolic acid.

  • BenchChem. Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation.

  • ChemRxiv. Peptide Synthesis Using Unprotected Amino Acids.

  • BenchChem. Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.

  • PubChem. (S)-2-(1-(tert-butoxycarbonyl)piperidin-3-yl)acetic acid.

  • GenScript. Optimizing Peptide Coupling: Key Techniques.

  • Aston Research Explorer. Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties.

  • GenScript. Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations.

  • Reddit. r/Chempros: amide coupling help.

  • PubChem. 2-[(2S)-1-[(tert-butoxy)carbonyl]piperidin-2-yl]acetic acid.

  • BenchChem. Optimizing Peptide Coupling Reactions with COMU: A Guide to Concentration and Protocols.

  • PubChem. (S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)acetic acid.

  • Sigma-Aldrich. Overcoming Aggregation in Solid-phase Peptide Synthesis.

  • UNT Digital Library. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes.

  • Reddit. r/Chempros: Tips and tricks for difficult amide bond formation?.

  • BLDpharm. (S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid.

  • Echemi. 2-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]acetic acid.

  • Synblock. (S)-1-BOC-Piperidine-2-carboxylic acid.

  • National Institutes of Health. Combining enabling formulation strategies to generate supersaturated solutions of delamanid: In situ salt formation during amorphous solid dispersion fabrication for more robust release profiles.

  • PubMed. Salt formation to improve drug solubility.

  • PubChem. Pipecolic Acid.

  • PubChem. [1-(tert-Butoxycarbonyl)piperidin-4-yl]acetic acid.

  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.

  • MDPI. Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids.

  • PubChemLite. 2-[(2s)-1-[(tert-butoxy)carbonyl]piperidin-2-yl]acetic acid.

  • Vulcanchem. 2-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-2-(methylthio)acetic acid.

  • PubChemLite. 2-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}sulfanyl)acetic acid.

  • BLDpharm. 2-((1-(tert-Butoxycarbonyl)piperidin-3-yl)thio)acetic acid.

  • IUPAC. SOLUBILITY DATA SERIES.

Sources

Technical Support Center: Scale-Up Production of (S)-1-Boc-2-piperidineacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of (S)-1-Boc-2-piperidineacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the large-scale production of this valuable chiral building block. (S)-1-Boc-2-piperidineacetic acid is a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.[1] Its unique structure, featuring a Boc-protected piperidine ring, makes it a versatile component in medicinal chemistry and peptide synthesis.[1][]

This document provides troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter.

Section 1: Chiral Resolution - The Core Challenge

The most critical and often challenging step in the synthesis is obtaining the pure (S)-enantiomer from a racemic mixture of 2-piperidineacetic acid. Diastereomeric salt crystallization is the most common industrial method for this type of resolution.[3][4]

Frequently Asked Questions (FAQs)

Q1.1: My diastereomeric salt crystallization has failed or gives low enantiomeric excess (e.e.). What are the common causes?

A: Failure in diastereomeric resolution is a frequent hurdle during scale-up. The issue often stems from a suboptimal choice of resolving agent, solvent, or poorly controlled crystallization kinetics. Several factors could be at play:

  • Inappropriate Resolving Agent: The chosen chiral base or acid may not form a stable, well-defined crystalline salt with one enantiomer over the other.

  • Poor Solvent System: The solubility of the two diastereomeric salts might be too similar in the chosen solvent, preventing effective separation.[5] An ideal solvent system allows for the selective precipitation of one diastereomer while the other remains in the mother liquor.

  • Supersaturation & Nucleation: Crashing the product out of solution by cooling too quickly or using excessive supersaturation can lead to co-precipitation of both diastereomers, resulting in poor enantiomeric purity.

  • Impurity Interference: Process-related impurities can inhibit crystal growth or act as nucleation sites for the undesired diastereomer.

Q1.2: How do I systematically screen for an effective resolving agent and solvent system for 2-piperidineacetic acid?

A: A systematic approach is crucial to avoid a lengthy and costly trial-and-error process.

  • Resolving Agent Selection: For the acidic 2-piperidineacetic acid, a variety of chiral amines can be tested. Common choices include (R)-(+)-α-methylbenzylamine, cinchonidine, or other commercially available chiral bases.

  • Solvent Screening: A matrix of solvents with varying polarities should be evaluated. Start with common solvents like isopropanol, ethanol, acetone, ethyl acetate, and acetonitrile, as well as their mixtures with water.

  • Small-Scale Screening Protocol:

    • Dissolve equimolar amounts of the racemic acid and the chiral resolving agent in a small volume of various heated solvents.

    • Allow the solutions to cool slowly to room temperature, followed by further cooling (e.g., 4°C).[5]

    • Observe for crystal formation. If crystals form, isolate them, liberate the free acid, and analyze the enantiomeric excess using chiral HPLC.[5][6]

Troubleshooting Guide: Diastereomeric Salt Crystallization
Problem Potential Cause Recommended Solution
No Crystals Form Solution is undersaturated or crystallization is kinetically slow.1. Concentrate the solution to increase saturation. 2. Try an anti-solvent addition. 3. Scratch the inside of the flask to induce nucleation. 4. Add seed crystals if available.
Oily Precipitate Forms The salt is "oiling out" instead of crystallizing. This happens when the melting point of the salt is lower than the solution temperature or solubility is too high.1. Use a more dilute solution. 2. Employ a solvent system where the salt has lower solubility. 3. Lower the crystallization temperature gradually.
Low Yield of Crystals The desired diastereomeric salt is too soluble in the mother liquor.1. Optimize the solvent system; try a less polar solvent or an anti-solvent. 2. Decrease the final crystallization temperature. 3. Increase the crystallization time.
Low Enantiomeric Excess (e.e.) Co-precipitation of the undesired diastereomer.1. Slow down the cooling rate to allow for thermodynamic equilibrium. 2. Perform a recrystallization of the isolated salt.[5] 3. Ensure the starting racemic acid is free of impurities that could disrupt the crystal lattice.
Experimental Workflow: Chiral Resolution

Below is a diagram illustrating the general workflow for chiral resolution via diastereomeric salt formation.

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Crystallization cluster_2 Step 3: Liberation racemic Racemic 2-Piperidineacetic Acid solvent Add Solvent & Heat racemic->solvent agent Chiral Resolving Agent (e.g., (R)-amine) agent->solvent cool Slow Cooling & Stirring solvent->cool filter Filtration cool->filter salt (S,R)-Salt (Crystals) filter->salt Less Soluble mother (R,R)-Salt (Mother Liquor) filter->mother More Soluble acidify Acidify (e.g., HCl) & Extract salt->acidify resolved Pure (S)-Enantiomer acidify->resolved G q_node q_node start Product is an Oil q_vacuum High Vacuum Applied? start->q_vacuum a_vacuum_yes Oil Persists q_vacuum->a_vacuum_yes Yes a_vacuum_no Apply High Vacuum (40-50°C) to remove solvent q_vacuum->a_vacuum_no No q_solvent Try Solvent/ Anti-Solvent? a_vacuum_yes->q_solvent a_vacuum_no->q_vacuum a_solvent_yes Dissolve in min. EtOAc Add Heptane slowly q_solvent->a_solvent_yes Yes a_solvent_no Consider Column Chromatography q_solvent->a_solvent_no No q_solid Solid Formed? a_solvent_yes->q_solid a_solid_yes Crystalline Product Obtained q_solid->a_solid_yes Yes a_solid_no Try Seeding or Scratching q_solid->a_solid_no No a_solid_no->q_solid

Decision tree for inducing crystallization.
Section 4: General Scale-Up Considerations

Transitioning a process from the lab bench to a manufacturing plant introduces challenges related to physics and engineering. [7][8][9]

Frequently Asked Questions (FAQs)

Q4.1: How do process parameters like mixing and heat transfer change during scale-up?

A: These parameters do not scale linearly and require careful consideration.

  • Mixing: What appears as efficient stirring in a flask may be inadequate in a large reactor, leading to localized "hot spots" or areas of high concentration. [8]This can cause side reactions and impurities. The impeller type, agitation speed, and baffle design are critical for achieving homogeneity at scale.

  • Heat Transfer: As reactor volume increases, the surface-area-to-volume ratio decreases. This makes it much harder to add or remove heat efficiently. [8][10]Exothermic steps (like neutralization or Boc-protection) that are easily managed in the lab can lead to dangerous temperature runaway at scale if not properly controlled with reactor jackets and controlled addition rates.

Q4.2: What are the key safety considerations for this process?

A:

  • Reagents: Handle reagents like sodium hydroxide and di-tert-butyl dicarbonate with appropriate personal protective equipment (PPE). (Boc)₂O can decompose, releasing pressure, so it should be stored and handled according to the supplier's safety data sheet (SDS).

  • Pressure: Be aware of potential gas evolution (CO₂) during the Boc-protection and deprotection steps, which can lead to pressure build-up in a closed system. [11]* Solvents: The use of large quantities of flammable organic solvents requires proper grounding of equipment to prevent static discharge and adequate ventilation.

References
  • Title: Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Pharmaceutical Scale-Up Challenges and How to Overcome Them Source: Ascendia Pharma URL: [Link]

  • Title: Overcoming Challenges in Scale-Up Production Source: World Pharma Today URL: [Link]

  • Title: Is the protecting group boc of the amino group stable at 37°C? Source: ResearchGate URL: [Link]

  • Title: Chiral separation of nipecotic acid amides Source: PubMed, National Institutes of Health (NIH) URL: [Link]

  • Title: Boc-Protected Amino Groups Source: Organic Chemistry Portal URL: [Link]

  • Title: Boc Protecting Group for Amines Source: Chemistry Steps URL: [Link]

  • Title: Chiral Resolution with and without Resolving Agents Source: Pharmaceutical Technology URL: [Link]

  • Title: Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc? Source: ResearchGate URL: [Link]

  • Title: Chiral resolution Source: Wikipedia URL: [Link]

  • Title: SCALE-UP & MANUFACTURING - Smart Formulation, Processing & Engineering Solutions to Solve Drug Product Scale-Up & Manufacturing Challenges With Minimum to No Regulatory Impact Source: Drug Development and Delivery URL: [Link]

  • Title: Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments Source: National Institutes of Health (NIH) URL: [Link]

  • Title: A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines Source: PubMed Central, National Institutes of Health (NIH) URL: [Link]

  • Title: BOC Protection and Deprotection Source: Hebei Boze Chemical Co., Ltd. URL: [Link]

  • Title: Problems in scale-up of biotechnology production processes Source: PubMed, National Institutes of Health (NIH) URL: [Link]

  • Title: Rate of Decarboxylation of pyridinecarboxylic acids Source: Chemistry Stack Exchange URL: [Link]

  • Title: Synthesis of 2-piperidine carboxylic acid Source: PrepChem.com URL: [Link]

  • Title: Challenges in scale-up of industrial bioprocesses Source: Adebiotech URL: [Link]

  • Title: Crystallization method of Boc-amino acid Source: Google Patents URL
  • Title: A kind of preparation method of (S)
  • Title: Synthesis of 2-Piperidinecarboxylic Acid and Its Derivatives | Request PDF Source: ResearchGate URL: [Link]

  • Title: Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates Source: National Institutes of Health (NIH) URL: [Link]

Sources

Stability issues of (S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid

Introduction

(S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid, a derivative of L-pipecolic acid, is a valuable chiral building block in pharmaceutical and chemical synthesis.[1][2][3] Its structure incorporates a crucial stereocenter and a labile tert-butoxycarbonyl (Boc) protecting group, both of which are susceptible to undesirable transformations under various experimental conditions. Understanding the stability profile of this molecule is paramount to ensure the integrity of experimental results, maintain stereochemical purity, and prevent yield loss.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common stability issues encountered when working with this compound in different solvents. It is structured into a series of frequently asked questions for quick reference and a detailed troubleshooting section for resolving specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for (S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid?

The two principal stability concerns are the chemical degradation of the Boc-protecting group and the potential for stereochemical instability at the C2 position of the piperidine ring.

  • Boc Group Cleavage: The Boc group is highly sensitive to acidic conditions, leading to its removal (deprotection).[4][5] This is the most common degradation pathway. It is generally stable to most nucleophiles and basic conditions.[5][6]

  • Epimerization: The chiral center at the C2 position, being alpha to the ring nitrogen, can be susceptible to epimerization (inversion of stereochemistry from S to R). This process can be promoted by heat, light, or certain catalytic conditions that facilitate the formation of a planar intermediate, leading to a loss of enantiomeric purity.[7][8][9]

Q2: How should I properly store the solid compound and its solutions?

For optimal long-term stability, the solid compound should be stored in a tightly sealed container at low temperatures, typically <-15°C.[10] Solutions should ideally be prepared fresh before use. If short-term storage of a solution is necessary, use a dry, aprotic, and neutral solvent (e.g., anhydrous Dichloromethane or THF), store at low temperature (2-8°C), and protect from light. Avoid preparing stock solutions in protic or acidic solvents for storage.

Q3: Is the Boc group ever unstable under basic conditions?

While the Boc group is renowned for its stability in the presence of most bases, cleavage is not impossible.[5] Deprotection under basic conditions is uncommon for secondary amines like the one in this molecule but can occur under forcing conditions, particularly if the nitrogen is part of a system that can stabilize a negative charge (e.g., electron-withdrawing groups).[11] However, for most standard applications, basic hydrolysis of the Boc group is not a significant concern.

Q4: What is epimerization and why is it a risk for this molecule?

Epimerization is the change in the configuration of only one of several chiral centers in a molecule. In this compound, with its single primary stereocenter at C2, epimerization would result in the formation of its enantiomer, (R)-2-(1-(tert-butoxycarbonyl)piperidin-2-yl)acetic acid. This process compromises the stereochemical purity of your material. The risk arises because the hydrogen atom at the C2 position can be abstracted under certain conditions (e.g., via a radical pathway), creating a planar intermediate that can be re-protonated from either face, leading to racemization.[12][13]

Q5: Which solvents and additives should I be most cautious with?

Extreme caution should be exercised with the following:

  • Strong Acids: Solvents containing strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will rapidly cleave the Boc group.[14][15]

  • Acidic Mobile Phases: When using Reverse-Phase HPLC, mobile phases containing even low concentrations of TFA (e.g., 0.1%) can cause partial or complete deprotection, especially if fractions are allowed to stand for extended periods or are concentrated at elevated temperatures.[16]

  • Protic Solvents at High Temperatures: Solvents like methanol or water can facilitate proton transfer and may lead to thermal deprotection of the Boc group at elevated temperatures (e.g., >100 °C).[17]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions.

Issue 1: My analytical data (NMR, LC-MS) shows the loss of the Boc group.

  • Observation: In the ¹H NMR spectrum, the characteristic nine-proton singlet around 1.4 ppm has disappeared. In LC-MS, a new, more polar peak with a mass corresponding to the deprotected amine (loss of 100.12 amu) is observed.

  • Probable Cause: You have encountered acidic conditions.

  • Causality: The Boc group is cleaved via an acid-catalyzed mechanism. The carbamate oxygen is protonated, leading to the elimination of the highly stable tert-butyl cation and an unstable carbamic acid, which spontaneously decarboxylates to yield the free secondary amine.[15]

    Substrate (S)-Boc-Pip-AA Protonated Protonated Intermediate Substrate->Protonated + H+ Carbocation tert-Butyl Cation + Carbamic Acid Protonated->Carbocation Cleavage Product Deprotected Amine + CO2 Carbocation->Product Decarboxylation Gas Isobutylene Carbocation->Gas Elimination Acid H+

    Diagram 1: Acid-catalyzed deprotection pathway of the Boc group.
  • Solutions:

    • Audit Your Reagents: Ensure all solvents and reagents are free from acidic impurities. Use freshly opened, high-purity grade solvents.

    • Control pH: If your reaction generates acidic byproducts, consider adding a non-nucleophilic base (e.g., diisopropylethylamine) to act as a scavenger.

    • Modify Analytical Methods: For HPLC analysis, consider using a mobile phase with a less aggressive acid like formic acid or an ammonium acetate buffer.[16] If TFA is necessary, immediately neutralize collected fractions with a base like triethylamine before concentration.

Issue 2: My product's optical rotation is lower than expected, or chiral HPLC shows a second peak.

  • Observation: The specific rotation of the isolated material is diminished. Chiral HPLC analysis, which previously showed a single peak, now reveals the presence of the undesired (R)-enantiomer.

  • Probable Cause: Epimerization has occurred at the C2 stereocenter.

  • Causality: Conditions have been introduced that allow for the temporary removal and non-stereospecific re-addition of the C2-proton. This is often associated with radical-mediated hydrogen atom transfer (HAT) processes, which can be initiated by light, heat, or specific catalysts.[7][12]

  • Solutions:

    • Exclude Light and Heat: Conduct reactions in amber glassware or vessels wrapped in aluminum foil. Maintain the lowest effective reaction temperature and avoid prolonged heating.

    • Inert Atmosphere: Perform reactions under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation that could lead to radical formation.

    • Methodical Analysis: Routinely use a validated chiral HPLC method to monitor the enantiomeric excess (e.e.) of your material after each synthetic step.

Issue 3: The compound is crashing out of solution or is difficult to dissolve.

  • Observation: The material shows poor solubility in the chosen solvent system.

  • Probable Cause: Mismatch between compound polarity and solvent polarity.

  • Causality: The molecule possesses both a non-polar Boc group and a polar carboxylic acid. Its solubility is therefore highly dependent on the solvent. It has limited solubility in water but is soluble in organic solvents like methanol and DMSO.[2]

  • Solutions:

    • Use Co-solvents: Employ a mixture of solvents. For example, for reactions in aqueous media, a co-solvent like THF or acetonitrile can improve solubility.

    • Form a Salt: To increase solubility in polar or aqueous media, the carboxylic acid can be deprotonated with a suitable base (e.g., NaHCO₃, K₂CO₃, or an organic amine) to form a more soluble carboxylate salt.

    • Consult Solubility Data: Refer to available data or perform small-scale solubility tests before committing to a large-scale experiment. See the summary table below.

Table 1: General Stability and Solubility Profile
SolventTypeStability Concern at Room TempGeneral Solubility
Dichloromethane (DCM)Aprotic, Non-polarGenerally stable. Risk if acidic impurities are present.Good
Tetrahydrofuran (THF)Aprotic, PolarGenerally stable.Good
Acetonitrile (ACN)Aprotic, PolarGenerally stable.Good
Methanol (MeOH)Protic, PolarStable. Risk of thermal deprotection at high temp.[17]Good
WaterProtic, PolarStable at neutral pH. Risk of Boc cleavage if pH < 4.Limited[2]
DioxaneAprotic, PolarGenerally stable. Often used with HCl for deprotection.[15]Good
Dimethyl Sulfoxide (DMSO)Aprotic, PolarGenerally stable.Good[2]

Experimental Protocols

Protocol 1: Forced Degradation Study Workflow

This protocol allows you to systematically assess the stability of the compound under various stress conditions, which is crucial for developing stability-indicating analytical methods.[18]

Diagram 2: Experimental workflow for a forced degradation study.

Methodology:

  • Stock Solution: Prepare a 1 mg/mL solution of the compound in acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M HCl.

    • Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M NaOH.

    • Oxidation: To 1 mL of stock solution, add 1 mL of 3% hydrogen peroxide.

    • Thermal Stress: Keep one vial of the stock solution in an oven at 60°C.

    • Control: Keep one vial of the stock solution at room temperature, protected from light.

  • Incubation: Store all samples for a predetermined time (e.g., 2, 8, 24 hours).

  • Quenching: After incubation, neutralize the acidic and basic samples to pH ~7.

  • Analysis: Analyze all samples, including the control, by a suitable analytical method like HPLC-UV or LC-MS.[][20] Compare the chromatograms to identify and quantify any degradation products.

Protocol 2: Monitoring for Epimerization
  • Method Development: Develop a chiral HPLC method capable of separating the (S) and (R) enantiomers of the compound. Columns with polysaccharide-based chiral stationary phases (e.g., Chiralpak® series) are often effective.

  • Sample Preparation: Dissolve a known quantity of your compound (both starting material and post-reaction product) in the mobile phase or a suitable solvent.

  • Analysis: Inject the sample onto the chiral HPLC system.

  • Evaluation: Determine the peak areas for the (S) and (R) enantiomers. Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] * 100

  • Interpretation: A decrease in e.e. after a reaction or storage period confirms that epimerization has occurred.

By understanding these potential stability issues and implementing the troubleshooting and analytical strategies outlined in this guide, researchers can ensure the quality and integrity of their work with (S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid.

References

  • Douglas, J. J., et al. (2018). Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization. National Institutes of Health. [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from Fisher Scientific. [Link]

  • Shaw, M. H., et al. (2021). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. eScholarship, University of California. [Link]

  • Reddit. (2022). Why is boc stable to hydrolysis under basic conditions?. r/OrganicChemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from Organic Chemistry Portal. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2016). Bases. Retrieved from ACS GCI. [Link]

  • Shaw, M. H., et al. (2021). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. National Institutes of Health. [Link]

  • Shaw, M. H., et al. (2021). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. PubMed. [Link]

  • ResearchGate. (n.d.). Evaluation of different solvents for O-Boc protection of phenol under catalyst-free conditions. Retrieved from ResearchGate. [Link]

  • Shaw, M. H., et al. (2021). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2013). Can anyone tell me how to cleave a Boc group in basic conditions, as my molecule has acid sensitive functional group?. Retrieved from ResearchGate. [Link]

  • ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). DES-catalyzed deprotection of N-Boc amino acid derivatives and N-Boc dipeptide. Retrieved from ResearchGate. [Link]

  • ChemBK. (n.d.). BOC-(L)-Pipecolic acid. Retrieved from ChemBK. [Link]

  • Britton, J., et al. (2018). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • Separation Science. (2024). Analytical Techniques In Stability Testing. Retrieved from Separation Science. [Link]

  • Riente, P., et al. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules. [Link]

  • Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Miller, T. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. [Link]

  • PubChem. (n.d.). 2-[(2S)-1-[(tert-butoxy)carbonyl]piperidin-2-yl]acetic acid. Retrieved from PubChem. [Link]

  • PubChem. (n.d.). (S)-2-(1-(tert-butoxycarbonyl)piperidin-3-yl)acetic acid. Retrieved from PubChem. [Link]

  • ResearchGate. (2018). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Retrieved from ResearchGate. [Link]

  • UF Teaching Center. (2012). Amino Acid Degradation--Intro & Structures. YouTube. [Link]

  • ResearchGate. (n.d.). Amino acid degradation pathways and their holes. Retrieved from ResearchGate. [Link]

  • Google Patents. (1997). Piperidine acetic acid derivatives and their use in the treatment of thrombotic disorders.
  • PubChem. (n.d.). (S)-2-(3-(tert-Butoxycarbonylamino)-2-oxopiperidin-1-yl)acetic acid. Retrieved from PubChem. [Link]

  • PubChem. (n.d.). (S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)acetic acid. Retrieved from PubChem. [Link]

  • Google Patents. (2019). PROCESS FOR PREPARING 2-(1-(tert-BUTOXYCARBONYL)PIPERIDINE-4-YL)BENZOIC ACID.

Sources

Technical Support Center: Purification Strategies for Crude (S)-N-t-Butyloxycarbonyl-piperidine-2-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (S)-N-t-Butyloxycarbonyl-piperidine-2-acetic acid (Boc-L-pipecolic acid). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this important chiral building block. Here, we will explore various purification strategies, troubleshoot potential issues, and answer frequently asked questions to ensure you achieve the desired purity and yield for your critical applications.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude (S)-N-Boc-piperidine-2-acetic acid?

A1: The impurity profile of crude (S)-N-Boc-piperidine-2-acetic acid is highly dependent on the synthetic route. However, common impurities often include:

  • Unreacted starting materials: Such as (S)-piperidine-2-carboxylic acid and di-tert-butyl dicarbonate (Boc anhydride).

  • Byproducts: Including di-tert-butyl dicarbonate and other process-related impurities from the Boc-protection reaction.[1]

  • Enantiomeric impurities: The corresponding (R)-enantiomer may be present, depending on the stereochemical integrity of the starting material and the synthesis conditions.

  • Residual solvents: Solvents used in the reaction and work-up, such as methanol, ethyl acetate, or dichloromethane.[2][3][4]

  • Water: Can be introduced during the work-up or from atmospheric moisture.[5]

Q2: What is the first-line purification strategy I should consider?

A2: For many crude carboxylic acids, acid-base extraction is an effective initial purification step.[5][6][7] This technique separates the acidic product from neutral and basic impurities. The crude material is dissolved in an organic solvent and washed with a basic aqueous solution (e.g., sodium bicarbonate). The Boc-protected amino acid will be deprotonated and move to the aqueous layer as its carboxylate salt. The layers are then separated, and the aqueous layer is acidified (e.g., with HCl) to precipitate the purified carboxylic acid, which can then be extracted back into an organic solvent.[5]

Q3: When is recrystallization a suitable purification method?

A3: Recrystallization is an excellent and economical method for obtaining high-purity solid compounds, especially when the crude product is an oil or a solid with a significant amount of impurities.[1] The success of recrystallization depends on finding a suitable solvent or solvent system in which the desired compound has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain soluble at all temperatures. For Boc-protected amino acids, common recrystallization solvents include ethyl acetate/hexanes, dichloromethane/hexanes, and sometimes aqueous solvent systems.[8] Aromatic carboxylic acids can sometimes be purified by recrystallizing their sodium salts from hot water.[6]

Q4: Is flash chromatography always necessary for purification?

A4: Not necessarily. While flash chromatography is a powerful and rapid technique for purifying N-Boc protected compounds, it may not always be the most efficient or economical choice.[1] If the crude product is relatively clean or if the impurities can be effectively removed by a simpler method like acid-base extraction or recrystallization, these should be attempted first. Flash chromatography is particularly useful for removing closely related impurities that are difficult to separate by other means.[1]

II. Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification of (S)-N-t-Butyloxycarbonyl-piperidine-2-acetic acid.

Crystallization Issues
Problem Possible Cause Solution
Low recovery of purified product. Too much solvent was used for recrystallization.Use the minimum amount of hot solvent required to fully dissolve the crude product.[5]
The cooling process was too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.
The compound is too soluble in the chosen solvent.Try a different solvent or a solvent mixture where the compound has lower solubility at cold temperatures.
Product oils out instead of crystallizing. The melting point of the compound is lower than the boiling point of the solvent.Use a lower-boiling point solvent or a solvent mixture.
High impurity levels are depressing the melting point.Perform an initial purification step, such as an acid-base extraction, before attempting recrystallization.
Premature crystallization during hot filtration. The filtration apparatus is too cold.Preheat the filtration funnel and filter paper with hot solvent before filtering the hot solution.[5]
Acid-Base Extraction Problems
Problem Possible Cause Solution
Incomplete extraction of the carboxylic acid into the aqueous basic layer. The pH of the aqueous layer is not high enough.Ensure the pH of the aqueous solution is at least two to three units above the pKa of the carboxylic acid (pKa is predicted to be around 4.03).[6][9] Use a stronger base or a more concentrated solution if necessary.
Insufficient mixing of the two phases.Gently invert the separatory funnel multiple times to ensure thorough mixing, venting frequently to release any pressure buildup.[5]
Poor precipitation upon acidification. The aqueous solution is not sufficiently acidic.Add a strong acid (e.g., 6M HCl) dropwise until the solution is acidic, checking with litmus paper.[5] Cooling the solution in an ice bath can also promote precipitation.
The product is soluble in the acidic aqueous solution.If the product does not precipitate, it may need to be extracted with an organic solvent after acidification.
Formation of an emulsion during extraction. Vigorous shaking of the separatory funnel.Gently invert the funnel instead of shaking vigorously.[5] Adding a small amount of brine can also help to break up emulsions.
Flash Chromatography Challenges
Problem Possible Cause Solution
Poor separation of the product from impurities. Inappropriate solvent system (mobile phase).Perform a thin-layer chromatography (TLC) analysis with different solvent systems to find one that provides good separation (a difference in Rf values of at least 0.2 is ideal). A common mobile phase for Boc-protected amino acids is a gradient of methanol in chloroform or ethyl acetate in hexanes.[2][8]
Column overloading.Use an appropriate amount of silica gel for the amount of crude material being purified. A general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude product by weight.
Product elutes too quickly or too slowly. Mobile phase is too polar or not polar enough.Adjust the polarity of the mobile phase. If the product elutes too quickly (high Rf), decrease the polarity. If it elutes too slowly (low Rf), increase the polarity.
Peak tailing in the chromatogram. Secondary interactions with the silica gel.For acidic compounds, adding a small amount of acetic acid or formic acid (e.g., 0.1-1%) to the mobile phase can help to improve peak shape by protonating the carboxylic acid and reducing its interaction with the stationary phase.[4][10]

III. Experimental Protocols & Workflows

Protocol 1: Purification by Acid-Base Extraction

This protocol describes a general procedure for the purification of a carboxylic acid from neutral and basic impurities.

  • Dissolution: Dissolve the crude (S)-N-t-Butyloxycarbonyl-piperidine-2-acetic acid in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel.[5] Gently invert the funnel several times, venting frequently.

  • Separation: Allow the layers to separate. The deprotonated carboxylic acid will be in the lower aqueous layer. Drain the aqueous layer into a clean flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete transfer of the carboxylic acid.[5] Combine all aqueous extracts.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath and slowly add a strong acid, such as 6M HCl, dropwise with stirring until the solution is acidic (test with litmus paper).[5] The purified carboxylic acid should precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. Alternatively, if the product does not precipitate, extract the acidified aqueous solution with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

Protocol 2: Purification by Flash Column Chromatography

This protocol provides a general guideline for the purification of an N-Boc protected amino acid using flash chromatography on silica gel.[1]

  • Sample Preparation: Dissolve the crude product in a minimal amount of the initial elution solvent or a stronger solvent like dichloromethane.

  • Column Packing: Prepare a silica gel column of an appropriate size. The column can be wet-packed with the initial mobile phase.

  • Loading: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity (gradient elution).

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the purified product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified (S)-N-t-Butyloxycarbonyl-piperidine-2-acetic acid.

Decision-Making Workflow for Purification Strategy

Purification_Strategy start Crude (S)-N-Boc-piperidine-2-acetic acid is_solid Is the crude product a solid? start->is_solid acid_base Perform Acid-Base Extraction is_solid->acid_base No recrystallize Attempt Recrystallization is_solid->recrystallize Yes is_pure_extract Is the product pure? acid_base->is_pure_extract is_pure_solid Is the product pure? recrystallize->is_pure_solid is_pure_solid->acid_base No end Pure Product is_pure_solid->end Yes flash_chrom Perform Flash Chromatography is_pure_extract->flash_chrom No is_pure_extract->end Yes flash_chrom->end

Caption: Decision tree for selecting a purification strategy.

IV. References

  • Brackmann, F., & van der Veken, P. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(33), 13627-13642. Available from: [Link]

  • Pathak, T. P., Gligorich, K. M., Welm, B. E., & Sigman, M. S. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(4), 1145-1153. Available from: [Link]

  • Bhattacharya, S., et al. (2011). Synthesis, characterization and antibacterial screening of a novel coupled product of L-phenylalanine. Der Pharma Chemica, 3(3), 174-188. Available from: [Link]

  • Zhang, L., et al. (2022). N-tert-Butoxycarbonyl-N-(2-(tritylthio)ethoxy)glycine as a Building Block for Peptide Ubiquitination. Molecules, 27(19), 6543. Available from: [Link]

  • General procedures for the purification of Carboxylic acids. Chempedia - LookChem. Available from: [Link]

  • How can I purify carboxylic acid? ResearchGate. Available from: [Link]

  • Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. ACS Publications. Available from: [Link]

  • A kind of preparation method of (S)-2-piperidinecarboxylic acid. Google Patents. Available from:

  • Recrystallization from acetic acid? r/chemistry - Reddit. Available from: [Link]

  • How to purify a carboxylic acid by recrystallisation? The Student Room. Available from: [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Available from: [Link]

  • Resolution of (±)-nipecotic acid ((±)-3-piperidinecarboxylic acid) by separation of palladium(II) diastereomers containing orthometallated ( S)-(−)-1-[1-(dimethylamino)ethyl]naphthalene. ResearchGate. Available from: [Link]

  • Current Nucleic Acid Extraction Methods and Their Implications to Point-of-Care Diagnostics. Journal of Analytical Methods in Chemistry. Available from: [Link]

  • Nucleic Acid Extraction Techniques. Journal of Bacteriology and Virology. Available from: [Link]

  • Process for purifying piperidine. Google Patents. Available from:

Sources

Technical Support Center: Enhancing Amide Bond Formation with Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to overcoming the challenges associated with amide bond formation involving sterically hindered amino acids. This guide is designed for researchers, scientists, and drug development professionals who encounter difficult couplings in their synthetic workflows. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established scientific principles to enhance your success rate with these demanding substrates.

Introduction: The Challenge of Steric Hindrance

Amide bond formation is a cornerstone of organic and medicinal chemistry. However, when one or both coupling partners are sterically hindered—possessing bulky side chains (e.g., Val, Ile, Aib) or N-alkylation (e.g., N-methyl amino acids)—the reaction rates can decrease dramatically, leading to low yields, incomplete reactions, and an increased propensity for side reactions.[1][2] The steric bulk around the reacting centers (the carboxylic acid and the amine) physically obstructs the optimal trajectory for nucleophilic attack, thereby increasing the activation energy of the reaction.[1][3] This guide will equip you with the knowledge and practical strategies to navigate these challenges effectively.

Troubleshooting Guide: A Systematic Approach to Difficult Couplings

When a standard coupling protocol fails with a hindered amino acid, a systematic approach to troubleshooting is essential. The following decision tree and detailed explanations will guide you through the process of identifying the root cause and implementing an effective solution.

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Low / No Yield with Hindered Amino Acid check_activation Confirm Carboxylic Acid Activation (e.g., via LCMS) start->check_activation activation_fails Activation Fails check_activation->activation_fails No activation_ok Activation Successful check_activation->activation_ok Yes increase_reagent_potency Increase Coupling Reagent Potency (e.g., HATU, PyBOP, COMU) activation_fails->increase_reagent_potency check_amine_reactivity Issue with Amine Nucleophilicity or Intermediate Stability activation_ok->check_amine_reactivity increase_reagent_potency->check_activation optimize_conditions Optimize Reaction Conditions check_amine_reactivity->optimize_conditions acyl_fluoride Switch to Acyl Fluoride Chemistry (e.g., TFFH, BTFFH) optimize_conditions->acyl_fluoride Still Fails success Successful Coupling optimize_conditions->success Works acyl_fluoride->success

Caption: A troubleshooting decision tree for difficult amide couplings.

Issue 1: Low or No Product Formation

Possible Cause: Insufficient reactivity of the coupling reagent to overcome the steric barrier. Standard carbodiimide reagents like DCC or EDC are often inadequate for these transformations.[1][4]

Solutions:

  • Upgrade Your Coupling Reagent: Switch to a more potent class of reagents.

    • Uronium/Aminium Salts: Reagents like HATU, HBTU, HCTU, and COMU are highly effective for hindered couplings.[5] HATU, in particular, is often considered a gold standard due to the formation of a highly reactive OAt-ester intermediate.

    • Phosphonium Salts: Reagents such as PyBOP and PyAOP are also excellent choices, known for their high reactivity and reduced risk of guanidinylation side reactions compared to uronium salts.[6][7]

    • Oxyma-Based Reagents: COMU is a newer generation uronium reagent that incorporates the OxymaPure leaving group. It offers reactivity comparable to HATU but with an improved safety profile, as it avoids the use of potentially explosive HOBt or HOAt derivatives.[8]

  • Consider Acyl Fluoride Intermediates: For exceptionally challenging couplings, such as those involving α,α-disubstituted amino acids, converting the carboxylic acid to a highly reactive acyl fluoride can be a powerful strategy.[6][9] Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH can generate acyl fluorides in situ.[9][10][11] These small, highly electrophilic intermediates are less sterically demanding and can react with even poorly nucleophilic amines.[9][11]

Possible Cause: Suboptimal reaction conditions that do not provide enough energy to overcome the activation barrier or lead to poor solubility.

Solutions:

  • Increase Reaction Temperature: Sterically hindered reactions are often slow at room temperature. Increasing the temperature to 40-80 °C can significantly accelerate the reaction rate.[5][6] This should be done judiciously, as excessive heat can promote side reactions, including epimerization.[1] Microwave-assisted synthesis is a highly effective method for rapidly heating the reaction mixture and driving difficult couplings to completion.[3][5]

  • Extend Reaction Time: If heating is not desirable, simply extending the reaction time from a few hours to 12-24 hours can often improve yields for sluggish couplings.[5][6]

  • Optimize Solvent Choice: Proper solvation of the reactants is critical. Poor solubility can dramatically reduce reaction rates.[6] While DMF is a common choice, N-methylpyrrolidone (NMP) often possesses superior solvating properties for complex or aggregation-prone peptide sequences.[3] In some cases, less polar solvents like acetonitrile (ACN) or tetrahydrofuran (THF) may be preferred to minimize racemization.[12]

Issue 2: Presence of Side Products

Possible Cause: Epimerization (racemization) at the α-carbon of the activated amino acid. This is a major concern, especially when using strong bases or elevated temperatures.[13] The formation of an oxazolone intermediate is a common pathway to epimerization.[14]

Solutions:

  • Use Racemization-Suppressing Additives: The addition of 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is crucial.[1] These additives react with the activated carboxylic acid to form active esters that are more resistant to racemization than the initial activated species (e.g., O-acylisourea from carbodiimides).[1] HOAt and OxymaPure are generally considered more effective than HOBt at suppressing epimerization.[1]

  • Select the Right Base: The choice and stoichiometry of the base are critical. A highly hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is standard. However, for particularly sensitive substrates, a weaker base like N-methylmorpholine (NMM) or collidine may reduce the rate of epimerization.[1][14]

  • Control the Temperature: Whenever possible, perform couplings at lower temperatures (e.g., 0 °C to room temperature) to minimize the rate of epimerization.[1][15]

Possible Cause: Guanidinylation of the free amine. This occurs when uronium/aminium reagents (like HATU or HBTU) react directly with the N-terminal amine of the peptide, forming an irreversible guanidinium cap and terminating chain elongation.[13][16]

Solution:

  • Pre-activation: Always pre-activate the carboxylic acid with the coupling reagent and base for a short period (1-5 minutes) before adding the mixture to the amine component.[5][16] This ensures the highly reactive uronium salt is consumed in forming the desired active ester, rather than reacting with the amine nucleophile.

Frequently Asked Questions (FAQs)

Q1: My LCMS analysis shows that the activated ester of my carboxylic acid is formed, but the reaction with my hindered amine still fails. What's the next step?

A1: If acid activation is successful, the bottleneck is the nucleophilic attack by the hindered amine.[6] This points to a high activation energy for the amide bond-forming step. The primary strategies are to increase the reaction's energy input or enhance the reactivity of the activated species.

  • Increase Temperature: This is the most direct way to provide the energy needed to overcome the activation barrier. Heating the reaction, potentially up to 80 °C or higher, is a common and effective solution.[6][9]

  • Switch to a More Potent Reagent System: Even if a standard uronium reagent like HATU forms an active ester, it may not be reactive enough. Switching to an acyl fluoride-based method using reagents like TFFH or BTFFH creates a smaller, more electrophilic intermediate that is more susceptible to attack by a hindered nucleophile.[6][9]

Q2: Which coupling reagents are generally considered the most powerful for hindered amino acids?

A2: There is a hierarchy of reactivity among coupling reagents.

  • High Potency: Phosphonium salts like PyAOP and PyBOP , and uronium salts like HATU and COMU are considered top-tier for most hindered applications.[5] They are significantly more effective than older reagents like BOP or HBTU.

  • Exceptional Potency: For the most extreme cases of steric hindrance (e.g., coupling two α,α-disubstituted amino acids), methods that generate acyl fluorides are often superior to all others.[8][9][11] Reagents like TFFH and BTFFH are designed for this purpose.[6]

Q3: Can I just use a large excess of the coupling reagent and acid to drive the reaction to completion?

A3: While using an excess of the activated amino acid (typically 1.5 to 4 equivalents) is a common and often effective strategy (e.g., in a "double coupling" protocol), using a large excess of the coupling reagent itself can be problematic.[3] With uronium reagents like HATU, excess reagent can increase the risk of side reactions, particularly guanidinylation of the free amine.[5] In contrast, phosphonium reagents (e.g., PyBOP) do not cause this side reaction and can be used in excess to drive slow reactions to completion.

Q4: What is "double coupling" and when should I use it?

A4: Double coupling is a straightforward and effective technique used in solid-phase peptide synthesis (SPPS) to improve the outcome of a difficult coupling step. It involves performing the coupling reaction twice on the same residue before moving on to the next deprotection step. After the first coupling reaction is complete, the resin is washed, and a fresh solution of activated amino acid is added to react with any remaining unreacted amine sites.[3] This is highly recommended for known difficult sequences, such as couplings involving Aib, Val, or Pro-Pro linkages.[5]

Q5: Are there any alternatives to traditional coupling reagents for extremely hindered amides?

A5: Yes, for cases where even the most potent coupling reagents fail, alternative synthetic strategies have been developed. For instance, the Bode group has reported a method involving the addition of Grignard reagents to isocyanates, which can form highly hindered amides that are inaccessible through conventional coupling chemistry.[9][17] While powerful, these methods are not as broadly applicable as standard coupling reactions and are typically reserved for the most challenging substrates.

Data Summary & Reagent Comparison

The choice of coupling reagent is a critical parameter for success. The following table provides a comparative summary of commonly used reagents for difficult couplings.

Reagent ClassExample ReagentsGenerated Active EsterRelative ReactivityKey Considerations
Carbodiimides DCC, DIC, EDCO-AcylisoureaLowGenerally insufficient for hindered couplings; high risk of racemization without additives.[1][4]
Phosphonium Salts PyBOP, PyAOPOBt / OAt EsterVery HighExcellent for reducing racemization; no guanidinylation side reaction.[6][7] PyAOP is generally more reactive than PyBOP.
Uronium/Aminium Salts HBTU, TBTU, HATU, HCTUOBt / OAt EsterHigh to Very HighHighly efficient and widely used. HATU and HCTU are more reactive than HBTU.[3] Risk of guanidinylation if not pre-activated.
Oxyma-Based Salts COMUOxyma EsterVery HighReactivity is comparable to HATU.[8] Offers a better safety profile (non-explosive byproducts) and improved solubility.[8]
Acyl Fluoride Formers TFFH, BTFFHAcyl FluorideExceptionalThe most effective option for extremely hindered couplings (e.g., Aib-Aib).[6][8][9] The small size of the fluoride leaving group minimizes steric clash.[9]

Experimental Protocols

Protocol 1: General Procedure for a Hindered Coupling using HATU

This protocol describes a standard approach for coupling a sterically hindered amino acid in solution or on solid phase.

  • Reactant Preparation: In a clean, dry flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (to a concentration of 0.1–0.5 M).

  • Reagent Addition: To the stirred solution, add HATU (1.1 equiv).

  • Base Addition: Add a non-nucleophilic base, typically DIPEA (2.0-3.0 equiv).

  • Pre-activation: Stir the mixture at room temperature for 1-5 minutes. A color change may be observed as the OAt-ester forms.

  • Amine Addition: Add the hindered amine component (1.0-1.2 equiv) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. For difficult couplings, the reaction may be heated to 40-60 °C.[5] Monitor progress by LCMS or TLC until the starting carboxylic acid is consumed (typically 2-24 hours).

  • Workup: Upon completion, cool the reaction to room temperature. Quench with water or a mild aqueous acid (e.g., saturated NH₄Cl) and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Perform a standard aqueous workup (wash with aq. acid, aq. base, and brine), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Acyl Fluoride-Mediated Coupling for Extremely Hindered Substrates

This protocol is adapted from procedures found to be effective where other methods fail, particularly with electron-deficient or severely hindered amines.[9][10]

  • Reactant Preparation: To a solution of the sterically hindered carboxylic acid (1.0 equiv) in an anhydrous aprotic solvent (e.g., DMF, DCM, or MeCN), add a fluorinating reagent such as BTFFH (1.2 equiv).[9]

  • Base Addition: Add a non-nucleophilic base such as DIPEA or 2,4,6-collidine (3.0 equiv).

  • Acyl Fluoride Formation: Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the acyl fluoride intermediate.

  • Amine Addition: Add the hindered amine (1.0 equiv) to the reaction mixture.

  • Heating: Seal the reaction vessel and heat the mixture to 80 °C.[6][9]

  • Reaction Monitoring: Monitor the reaction over 12-24 hours via LCMS.

  • Workup and Purification: After cooling to room temperature, perform a standard aqueous workup and purification as described in Protocol 1.

Visualization of the Activation and Coupling Process

CouplingMechanism cluster_activation Activation Step cluster_coupling Coupling Step RCOOH Carboxylic Acid (R-COOH) ActivatedEster Activated Intermediate (e.g., R-COO-At) RCOOH->ActivatedEster + CouplingReagent Coupling Reagent (e.g., HATU, PyBOP) CouplingReagent->ActivatedEster + Base Base (e.g., DIPEA) Base->ActivatedEster + Amide Amide Product (R-CONH-R') ActivatedEster->Amide + Amine Hindered Amine (R'-NH2) Amine->Amide + Byproducts Byproducts

Caption: General workflow of amide bond formation via an activated ester intermediate.

References

  • Tessaro, D., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules. [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • Mondal, S., et al. (2021). TFPN-mediated racemization/epimerization-free amide and peptide bond formation. Organic Chemistry Frontiers. [Link]

  • Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • Lee, Y., & Lee, Y. (2002). Recent development of peptide coupling reagents in organic synthesis. Journal of the Korean Chemical Society.
  • Wuxi AppTec. Commonly Used Coupling Reagents in Peptide Synthesis. [Link]

  • Request PDF. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

  • ResearchGate. A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]

  • Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]

  • National Library of Medicine. The synthesis of sterically hindered amides. [Link]

  • University of Milan. MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. [Link]

  • Royal Society of Chemistry. Amide bond formation: beyond the dilemma between activation and racemisation. [Link]

  • American Chemical Society Publications. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. [Link]

  • ResearchGate. metal-free synthesis strategies towards amide bond formation: review. [Link]

  • National Library of Medicine. Emerging methods in amide- and peptide-bond formation. [Link]

  • Semantic Scholar. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

  • Waseda University. Epimerization of Peptide. [Link]

  • Thieme. Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. [Link]

  • Reddit. Tips and tricks for difficult amide bond formation?. [Link]

  • Bibliomed. Side reactions in peptide synthesis: An overview. [Link]

  • National Library of Medicine. Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts. [Link]

  • National Library of Medicine. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • American Chemical Society Publications. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

Sources

Technical Support Center: Purifying (S)-1-Boc-2-piperidineacetic acid via Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chromatographic purification of (S)-1-Boc-2-piperidineacetic acid. This document provides field-proven insights, troubleshooting guides, and detailed protocols designed for researchers, scientists, and drug development professionals. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions and overcome common challenges in your purification workflow.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions when setting up a purification method for (S)-1-Boc-2-piperidineacetic acid.

Q1: What is the recommended stationary phase for purifying (S)-1-Boc-2-piperidineacetic acid?

A1: Standard silica gel (SiO₂, 60 Å pore size, 230-400 mesh) is the most common and effective stationary phase for this application.[1][2] As a polar adsorbent, silica gel effectively separates compounds based on differences in their polarity.[3][4] (S)-1-Boc-2-piperidineacetic acid, with its polar carboxylic acid group and moderately non-polar Boc-protecting group, is well-suited for this stationary phase.

Q2: How do I select an appropriate mobile phase (eluent)?

A2: Mobile phase selection is best guided by preliminary analysis using Thin Layer Chromatography (TLC).[5] A good starting point is a binary solvent system composed of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate. The goal is to find a ratio where the target compound has an Rf value between 0.2 and 0.4, which generally provides the best separation during column chromatography.[5]

Q3: My TLC plate shows significant streaking for the target compound. Is this normal?

A3: Yes, this is the most common issue encountered with this class of compounds. The streaking, or tailing, is caused by a strong interaction between the acidic carboxylic acid group of your molecule and the acidic silanol groups (Si-OH) on the surface of the silica gel.[6] This leads to poor peak shape and inefficient separation on a column.

Q4: How do I prevent the streaking/tailing observed on TLC and on the column?

A4: The solution is to add a small amount of a weak acid, typically 0.5% to 1% acetic acid , to your mobile phase.[5][7] This modifier serves two critical functions:

  • It protonates your (S)-1-Boc-2-piperidineacetic acid, keeping it in its neutral (R-COOH) form and preventing the formation of the highly polar carboxylate anion (R-COO⁻).

  • It suppresses the ionization of the silica gel's surface silanol groups.

By minimizing these strong ionic interactions, the compound elutes more symmetrically and efficiently.[8][9]

Method Development Workflow

Successful purification begins with a logical and systematic approach to method development. The following workflow outlines the critical steps from initial analysis to running the preparative column.

MethodDevelopment cluster_TLC TLC Analysis cluster_Column Column Chromatography TLC_Start Dissolve crude sample. Spot on TLC plate. TLC_Run Develop plate in Hexane:EtOAc (e.g., 1:1) TLC_Start->TLC_Run TLC_Check Visualize plate (UV/stain). Calculate Rf. TLC_Run->TLC_Check TLC_Adjust Adjust solvent polarity. TLC_Check->TLC_Adjust Rf not 0.2-0.4 Col_Prep Pack column with silica gel. Equilibrate with mobile phase. TLC_Check->Col_Prep Rf is optimal TLC_Adjust->TLC_Run Re-run TLC Col_Load Load sample (dry or wet). Col_Prep->Col_Load Col_Run Run column with optimized mobile phase + 0.5% Acetic Acid. Col_Load->Col_Run Col_Collect Collect fractions and analyze by TLC. Col_Run->Col_Collect Col_End Combine pure fractions and concentrate. Col_Collect->Col_End

Caption: Workflow for purification method development.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process in a question-and-answer format.

Problem: Severe Peak Tailing and Poor Resolution

  • Q: I've run my column with a hexane/ethyl acetate system, but my compound is eluting as a very broad band, mixing with all impurities. What is happening at the molecular level?

    • A: You are observing the direct consequence of strong secondary interactions between your acidic analyte and the silica stationary phase. The carboxylic acid on your molecule can be deprotonated by the weakly basic sites on the silica, or the silanol groups on the silica can be deprotonated, creating an anionic Si-O⁻ site. Your protonated piperidine (if any) or the carboxylate anion can then engage in strong, slow-to-dissociate ionic interactions, causing the severe band broadening you observe.[6][8]

    TailingMechanism cluster_Problem Without Acetic Acid: Strong Interaction cluster_Solution With Acetic Acid: Suppressed Interaction Analyte_Anion R-COO⁻ (Analyte Anion) Silica_Surface Si-OH  Si-O⁻ (Silica Surface) Analyte_Anion->Silica_Surface Strong Ionic Binding (Causes Tailing) Analyte_Neutral R-COOH (Neutral Analyte) Silica_Neutral Si-OH (Neutral Silica) Analyte_Neutral->Silica_Neutral Weak H-Bonding (Good Elution) Modifier CH₃COOH

    Caption: Effect of acetic acid on analyte-silica interaction.

  • Q: What is the definitive solution to this tailing problem?

    • A: Add 0.5-1.0% (v/v) of glacial acetic acid to the pre-mixed mobile phase you identified via TLC.[5][7] Re-equilibrate your column with this new mobile phase before loading your sample. This will ensure both the analyte and the stationary phase are properly conditioned for a clean separation.

Problem: Low or No Recovery of Compound

  • Q: I ran the column, but I can't find my product in any of the fractions. Where did it go?

    • A: There are two primary possibilities:

      • Irreversible Adsorption: This is an extreme case of the tailing issue described above. If no acid modifier was used, the compound may be so strongly bound to the silica that the chosen eluent cannot wash it off. You can try flushing the column with a much stronger, acidic mobile phase (e.g., 90:10:1 Dichloromethane/Methanol/Acetic Acid) to recover it.

      • On-Column Decomposition: The Boc protecting group is notoriously sensitive to strong acids and is cleaved under acidic conditions.[10][11] While the silica gel surface is only weakly acidic and 0.5% acetic acid is generally safe, highly activated silica or the use of a stronger acid (like trifluoroacetic acid, TFA) can cause the Boc group to fall off.[12] The resulting deprotected amino acid is zwitterionic and extremely polar, and it will remain at the top of the silica column under normal-phase conditions.

  • Q: How can I test for on-column decomposition?

    • A: Before committing your entire batch, perform a simple stability test. Dissolve a small amount of your compound in your chosen mobile phase (with the acid modifier), add a pinch of silica gel, and stir it for an hour at room temperature. Monitor the mixture by TLC against a standard of your starting material. If a new, highly polar spot appears at the baseline, your compound is likely decomposing on the silica.[6]

Problem: Poor Separation from a Key Impurity

  • Q: My product and an impurity have very similar Rf values even with an optimized mobile phase. How can I improve the separation?

    • A: To improve resolution (the separation between peaks), you can try the following strategies:

      • Change Solvent Selectivity: The interaction between solutes, mobile phase, and stationary phase is complex. Switching one of the mobile phase components can alter these interactions and improve separation. For example, if you are using Hexane/Ethyl Acetate, try a system based on Dichloromethane/Methanol.

      • Use a Shallower Gradient: If you are using gradient elution, make the gradient shallower (i.e., increase the percentage of the more polar solvent more slowly) in the region where your compound elutes.

      • Optimize Column Parameters: Use a longer column or a stationary phase with a smaller particle size. This increases the number of theoretical plates and provides more opportunities for separation to occur.

Experimental Protocols & Data

Protocol 1: TLC Method Development
  • Prepare stock solutions of your crude product (~10 mg/mL) in a solvent like dichloromethane or ethyl acetate.

  • On a silica gel TLC plate, spot the crude mixture.

  • Develop the plate in a chamber equilibrated with a test eluent (e.g., 70:30 Hexanes:Ethyl Acetate).

  • Visualize the plate using a UV lamp (254 nm) and/or a chemical stain (e.g., potassium permanganate).

  • If the Rf of the desired spot is too high (>0.4), decrease the polarity (increase % hexanes). If it is too low (<0.2), increase the polarity (increase % ethyl acetate).

  • Once an optimal Rf is achieved, prepare the chosen solvent system in bulk and add 0.5% (v/v) glacial acetic acid. For example, for 1 L of mobile phase, add 5 mL of acetic acid.

Protocol 2: Flash Column Chromatography Purification
  • Column Packing: Select a column size appropriate for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica weight to crude sample weight). Pack the column with silica gel as a slurry in the least polar component of your mobile phase (e.g., hexanes).

  • Equilibration: Run 2-3 column volumes of your final, acid-modified mobile phase through the packed silica gel until the column is fully equilibrated.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, for less soluble samples, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting with the mobile phase, applying positive pressure. Collect fractions and monitor them by TLC to identify which ones contain your pure product.

  • Work-up: Combine the pure fractions. Be aware that the acetic acid will be present. It can often be removed during rotary evaporation, sometimes aided by co-evaporation with a solvent like toluene.[7]

Table 1: Recommended Starting Mobile Phase Systems
Base Solvent System (v/v)ModifierTarget Compound BehaviorCommon Impurities Eluting...
Hexanes / Ethyl Acetate (e.g., 80:20 to 50:50)0.5 - 1.0% Acetic AcidGood starting point for many organic compounds. Provides a wide polarity range.Before: Very non-polar byproducts (e.g., unreacted starting materials without the acid group).
Dichloromethane / Methanol (e.g., 99:1 to 95:5)0.5 - 1.0% Acetic AcidA more polar system, useful if the compound shows low Rf in EtOAc.After: More polar impurities, or potential on-column decomposition products (at baseline).

References

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]

  • Polak, B., & Rompała, A. (2007). Effect of acidic mobile phase additives on the TLC behaviour of some alkaloids.
  • ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. Retrieved from [Link]

  • PubMed. (1998). Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • Hebei Boze Chemical Co., Ltd. (2023). Boc Protected Compounds. Retrieved from [Link]

  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]

  • PMC - NIH. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

  • Sorochinskyi, A. E., & Soloshonok, V. A. (2010). Column chromatography for amino acid separation and purification. Amino Acids, Peptides and Proteins in Organic Chemistry, 259-286.
  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

  • VanVeller Lab, Iowa State University. (n.d.). VanVeller Lab Resources. Retrieved from [Link]

  • Jack Westin. (n.d.). Chromatography Basic Principles Involved In Separation Process. Retrieved from [Link]

Sources

Validation & Comparative

Chiral Crossroads: A Comparative Guide to the Biological Activity of 2-(1-Boc-piperidin-2-yl)acetic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the chirality of a molecule is not a mere structural nuance; it is a critical determinant of its biological activity, efficacy, and safety. The enantiomers of a chiral compound can exhibit profoundly different pharmacological profiles, a principle that is vividly illustrated by the derivatives of 2-(1-Boc-piperidin-2-yl)acetic acid. This guide provides an in-depth comparison of the biological activities stemming from the (R)- and (S)-enantiomers of this versatile chiral building block, supported by experimental data from key therapeutic agents synthesized from these precursors. For researchers in medicinal chemistry and pharmacology, understanding these stereochemical distinctions is paramount for the rational design of safer and more effective therapeutics.

The Decisive Role of Stereochemistry: A Tale of Two Enantiomers

2-(1-Boc-piperidin-2-yl)acetic acid, a protected derivative of pipecolic acid, serves as a crucial intermediate in the synthesis of a variety of bioactive molecules.[1][2] The tert-butyloxycarbonyl (Boc) protecting group facilitates its use in complex synthetic pathways, particularly in the construction of neurologically active agents and peptide-based therapeutics. The core of our investigation lies at the C-2 position of the piperidine ring, the chiral center that dictates the spatial arrangement of the acetic acid side chain and, consequently, the stereochemistry of the final drug substance.

While direct comparative biological data on the enantiomers of 2-(1-Boc-piperidin-2-yl)acetic acid itself is not extensively published, a clear understanding of their differential potential can be gleaned from the well-documented pharmacology of the drugs synthesized from them. This guide will focus on two prominent classes of drugs: the (S)-enantiomer-derived local anesthetics, levobupivacaine and ropivacaine, and the (R)-enantiomer-derived 5-HT1A receptor agonist, repinotan.

The (S)-Enantiomer: A Paradigm of Safety and Efficacy in Local Anesthesia

The (S)-enantiomer of piperidine-2-carboxylic acid derivatives is a cornerstone in the synthesis of modern long-acting local anesthetics. The development of levobupivacaine and ropivacaine as single-enantiomer drugs was a direct response to the cardiotoxicity associated with the racemic mixture of bupivacaine.[3][4]

Case Study 1: Levobupivacaine - The Safer Sibling of Bupivacaine

Levobupivacaine is the pure (S)-enantiomer of bupivacaine.[5] Clinical and preclinical studies have consistently demonstrated that it possesses a superior safety profile compared to its racemic parent and the (R)-enantiomer, dextrobupivacaine, particularly concerning cardiotoxicity.[2][3]

Experimental Evidence of Stereoselective Toxicity:

  • In Vivo Studies: Intravenous administration in healthy volunteers showed that levobupivacaine produced a significantly smaller reduction in stroke index, acceleration index, and ejection fraction compared to racemic bupivacaine, indicating less cardiac depression.[2] Animal studies have also shown the lethal dose of levobupivacaine to be 1.3 to 1.6 times greater than that of the racemic mixture.[6]

  • Mechanism of Action: The cardiotoxicity of bupivacaine is primarily attributed to the blockade of cardiac sodium (Na+) and potassium (K+) channels. The (R)-enantiomer, dextrobupivacaine, exhibits a higher potency for blocking these channels, leading to a greater risk of arrhythmias.[6] Studies on HERG channels, which are critical for cardiac repolarization, have shown that levobupivacaine is a more potent blocker than dextrobupivacaine, yet it is associated with a lower risk of proarrhythmic events, a nuance that highlights the complexity of stereoselective interactions.[7]

Case Study 2: Ropivacaine - Engineering Safety through Chirality and Structure

Ropivacaine is another long-acting local anesthetic that is exclusively the (S)-enantiomer.[8] It is structurally similar to bupivacaine but has a propyl group on the piperidine nitrogen instead of a butyl group, which reduces its lipophilicity.[9] This modification, combined with its single-enantiomer nature, contributes to its enhanced safety profile.

Comparative Anesthetic and Toxicity Profile:

ParameterRopivacaine (S-enantiomer)Bupivacaine (Racemate)Levobupivacaine (S-enantiomer)
Anesthetic Potency Slightly less potentMost potentIntermediate potency
Motor Block Less pronouncedMore pronouncedSimilar to bupivacaine
Cardiotoxicity Lower potentialHigher potentialLower potential than bupivacaine
Neurotoxicity Lower potentialHigher potentialLower potential than bupivacaine

Data compiled from multiple sources.[9][10][11]

Experimental Protocol: Assessing Sodium Channel Blockade

A standard method to evaluate the potency of local anesthetics is to measure their ability to block voltage-gated sodium channels (e.g., SCN5A) using the patch-clamp technique.

Step-by-Step Methodology:

  • Cell Culture: Human embryonic kidney (HEK-293) cells stably transfected with the human cardiac sodium channel gene (SCN5A) are cultured under standard conditions.

  • Electrophysiology: Whole-cell patch-clamp recordings are performed. The cells are perfused with an external solution, and a recording pipette filled with an internal solution establishes an electrical connection with the cell's interior.

  • Voltage Protocol: A series of voltage pulses are applied to the cell to elicit sodium currents.

  • Drug Application: The local anesthetic of interest (e.g., ropivacaine, bupivacaine) is applied to the external solution at varying concentrations.

  • Data Analysis: The reduction in the peak sodium current at each concentration is measured to determine the half-maximal inhibitory concentration (IC50).

A study using this methodology found that bupivacaine was approximately 4.5-fold more potent in blocking open SCN5A channels than ropivacaine (IC50 = 69.5 µM vs. 322.2 µM).[12]

The (R)-Enantiomer: Precision Targeting of the Serotonergic System

In stark contrast to the local anesthetics, the (R)-enantiomer of a chiral piperidine derivative is the key to the pharmacological activity of repinotan, a highly selective 5-HT1A receptor full agonist.[13][14] Repinotan was investigated for its neuroprotective effects in conditions like stroke and traumatic brain injury.[8]

Case Study 3: Repinotan - (R)-Stereochemistry for 5-HT1A Agonism

The synthesis of repinotan involves the preparation of the (R)-enantiomer of a key chroman intermediate, underscoring the critical role of stereochemistry in its interaction with the 5-HT1A receptor.[14]

Mechanism of Action and Stereoselectivity:

  • Neuroprotection: The neuroprotective effects of repinotan are mediated through the activation of 5-HT1A receptors, which leads to neuronal hyperpolarization and a reduction in the release of the excitatory neurotransmitter glutamate.[15][16]

Experimental Workflow: Receptor Binding Assay

To determine the binding affinity of a compound like repinotan and its enantiomer to the 5-HT1A receptor, a competitive radioligand binding assay is a standard method.

Step-by-Step Methodology:

  • Membrane Preparation: Cell membranes expressing the 5-HT1A receptor (e.g., from CHO cells or rat brain tissue) are prepared.

  • Radioligand: A radiolabeled ligand with known high affinity for the 5-HT1A receptor (e.g., [3H]8-OH-DPAT) is used.

  • Competition Assay: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compounds (e.g., (R)-repinotan and (S)-repinotan).

  • Separation: The bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.

  • Data Analysis: The data is used to calculate the inhibitory constant (Ki), which reflects the affinity of the test compound for the receptor. A lower Ki value indicates a higher binding affinity.

G cluster_s (S)-Enantiomer Pathway cluster_r (R)-Enantiomer Pathway S_precursor (S)-2-(1-Boc-piperidin-2-yl)acetic acid S_intermediate (S)-Pipecolic Acid Derivative S_drug Levobupivacaine / Ropivacaine S_target Voltage-Gated Sodium Channels S_effect Local Anesthesia (Reduced Cardiotoxicity) R_precursor (R)-2-(1-Boc-piperidin-2-yl)acetic acid R_intermediate (R)-Piperidine Derivative R_drug Repinotan R_target 5-HT1A Receptor R_effect Neuroprotection (Serotonergic Modulation)

Conclusion: A Clear Case for Chiral Purity

The divergent biological activities of drugs derived from the enantiomers of 2-(1-Boc-piperidin-2-yl)acetic acid provide a compelling illustration of the principle of stereoselectivity in pharmacology. The (S)-enantiomer gives rise to safer and effective local anesthetics by minimizing cardiotoxic effects associated with sodium channel blockade. Conversely, the (R)-enantiomer is the key to the potent and selective 5-HT1A receptor agonism of repinotan.

For researchers and drug development professionals, this comparative guide underscores the imperative to consider stereochemistry from the earliest stages of drug design and synthesis. The choice of a specific enantiomer of a chiral building block like 2-(1-Boc-piperidin-2-yl)acetic acid is not arbitrary but a strategic decision that can profoundly impact the therapeutic profile of the final drug product. As the demand for safer and more targeted therapies grows, the meticulous evaluation and selection of single-enantiomer compounds will continue to be a cornerstone of successful pharmaceutical innovation.

References

  • Comparison of in vitro and in vivo Toxicity of Bupivacaine in Musculoskeletal Applications. (n.d.). Frontiers in Pain Research. Retrieved January 13, 2026, from https://www.frontiersin.org/articles/10.3389/fpain.2021.723883/full
  • (-)-Bupivacaine hydrochloride, Levobupivacaine hydrochloride, Chirocaine-药物合成数据库. (n.d.). Drug Synthesis Database. Retrieved January 13, 2026, from https://www.chemsynthesis.com/base/chemical-structure/36884.html
  • M, M., S, S., & S, G. (2014). Clinical profile of levobupivacaine in regional anesthesia: A systematic review. Journal of Anaesthesiology, Clinical Pharmacology, 30(4), 470-481. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4258941/
  • Friederich, P., et al. (2015). A Comparative Analysis of Bupivacaine and Ropivacaine Effects on Human Cardiac SCN5A Channels. Anesthesia & Analgesia, 120(3), 557-565. https://pubmed.ncbi.nlm.nih.gov/25692452/
  • The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride. (2023). Molecules, 28(22), 7561. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10673752/
  • Gonzalez, T., et al. (2002). Effects of levobupivacaine, ropivacaine and bupivacaine on HERG channels. British Journal of Pharmacology, 137(8), 1269-1279. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1573602/
  • Zink, W., et al. (2005). Differential effects of bupivacaine and ropivacaine enantiomers on intracellular Ca2+ regulation in murine skeletal muscle fibers. Anesthesiology, 102(4), 793-798. https://pubmed.ncbi.nlm.nih.gov/15791109/
  • The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride. (2023). ResearchGate. Retrieved January 13, 2026, from https://www.researchgate.
  • CN103086954A - Method for preparing ropivacaine. (n.d.). Google Patents. Retrieved January 13, 2026, from https://patents.google.
  • (R)-(1-Boc-piperidin-2-yl)acetic acid. (n.d.). Chem-Impex.
  • (S)-1-Boc-2-piperidineacetic acid. (n.d.). Chem-Impex.
  • A comparison of the cardiovascular effects of levobupivacaine and rac-bupivacaine following intravenous administration to healthy volunteers. (1997). British Journal of Clinical Pharmacology, 44(5), 455-459. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2042858/
  • Bupivacaine, levobupivacaine and ropivacaine: are they clinically different? (2005). Minerva Anestesiologica, 71(5), 249-259. https://www.medchemexpress.com/citation/bupivacaine-levobupivacaine-and-ropivacaine-are-they-clinically-different.html
  • Comparison of the Myotoxic Effects of Levobupivacaine, Bupivacaine, and Ropivacaine: An Electron Microscopic Study*. (2019). ResearchGate. Retrieved January 13, 2026, from https://www.researchgate.net/publication/276412497_Comparison_of_the_Myotoxic_Effects_of_Levobupivacaine_Bupivacaine_and_Ropivacaine_An_Electron_Microscopic_Study
  • levobupivacaine. (n.d.). an-es.org. Retrieved January 13, 2026, from https://an-es.org/wp-content/uploads/2021/01/levobupivacaine.pdf
  • Repinotan. (n.d.). Wikipedia. Retrieved January 13, 2026, from https://en.wikipedia.org/wiki/Repinotan
  • A review of the neuroprotective properties of the 5-HT1A receptor agonist repinotan HCl (BAY × 3702) in ischemic stroke. (2005). CNS Drug Reviews, 11(4), 379-402. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6741728/
  • Neuroprotective efficacy of repinotan HCl, a 5-HT1A receptor agonist, in animal models of stroke and traumatic brain injury. (2001). Stroke, 32(8), 1907-1914. https://pubmed.ncbi.nlm.nih.gov/11486127/
  • A review of the neuroprotective properties of the 5-HT1A receptor agonist repinotan HCl (BAYx3702) in ischemic stroke. (2005). CNS Drug Reviews, 11(4), 379-402. https://pubmed.ncbi.nlm.nih.gov/16614737/
  • Synthesis of Mepivacaine and Its Analogues by a Continuous-Flow Tandem Hydrogenation/Reductive Amination Strategy. (2021). ResearchGate. Retrieved January 13, 2026, from https://www.researchgate.
  • Repinotan (BAY x 3702): a 5HT1A agonist in traumatically brain injured patients. (2003). Acta Neurochirurgica Supplement, 86, 191-194. https://pubmed.ncbi.nlm.nih.gov/12800161/
  • Ropivacaine: A review of its pharmacology and clinical use. (2011). Journal of Anaesthesiology, Clinical Pharmacology, 27(3), 391-396. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3161471/
  • Chiral Aspects of Local Anesthetics. (2021). Molecules, 26(23), 7239. https://www.mdpi.com/1420-3049/26/23/7239
  • Synthesis and biological activities of local anesthetics. (2019). RSC Advances, 9(70), 41036-41058. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9079541/
  • Comparison of Epidural Bupivacaine, Levobupivacaine and Dexmedetomidine in Patients Undergoing Vascular Surgery. (2014). Journal of Clinical and Diagnostic Research, 8(10), GC01-GC04. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4253209/
  • A review of the neuroprotective properties of the 5-HT1A receptor agonist repinotan HCl (BAY x 3702) in ischemic stroke. (n.d.). University of Groningen. Retrieved January 13, 2026, from https://research.rug.nl/en/publications/a-review-of-the-neuroprotective-properties-of-the-5-ht1a-recept
  • WO1996012700A1 - Process for preparing levobupivacaine and analogues thereof. (n.d.). Google Patents. Retrieved January 13, 2026, from https://patents.google.
  • Neuroprotective Agent Hydrochloric Acid Repinotan Synthesis. (2005). Globe Thesis. Retrieved January 13, 2026, from https://globethesis.com/neuroprotective-agent-hydrochloric-acid-repinotan-synthesis/

Sources

A Comparative Guide to the Validation of Analytical Methods for Quantifying (S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the rigorous and precise quantification of active pharmaceutical ingredients (APIs) and their intermediates is not merely a procedural step but the bedrock of safety, efficacy, and quality. (S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid, a key chiral building block in the synthesis of various therapeutic agents, demands analytical methods that are not only accurate and reliable but also demonstrably fit for their intended purpose. This guide provides an in-depth comparison of prevalent analytical techniques for its quantification, grounded in the scientific principles and regulatory expectations outlined by global authorities.

The validation of an analytical procedure is the formal process of demonstrating that it is suitable for its intended use.[1][2] This guide is designed for researchers, analytical scientists, and quality assurance professionals, offering both a strategic overview and practical, detailed protocols. We will dissect and compare High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies, explaining the causality behind experimental choices and adhering to the stringent validation parameters set forth by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[3][4][5]

Pillar 1: The Regulatory Framework for Analytical Method Validation

Before delving into specific techniques, it is crucial to understand the universal language of validation. Regulatory bodies have established a harmonized set of performance characteristics that a method must meet.[6][7] The objective is to ensure that every measurement is a reliable and true representation of the sample's quality.[1] The updated ICH Q2(R2) guideline, complemented by ICH Q14 on Analytical Procedure Development, emphasizes a lifecycle approach, where a method is understood and controlled from its inception through to its routine application and eventual retirement.[7][8]

The core validation parameters are:

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[4][9]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[4]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision.[10][11]

  • Accuracy: The closeness of test results obtained by the method to the true value, often expressed as percent recovery.[4][9]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Within-laboratory variations (e.g., different days, analysts, equipment).[12]

    • Reproducibility: Precision between laboratories.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[9]

Validation Workflow Overview

The process of validating an analytical method is a systematic journey from development to implementation. It begins with defining the method's purpose and concludes with its routine use under a state of continuous verification.

G cluster_0 Phase 1: Development & Pre-Validation cluster_1 Phase 2: Formal Validation cluster_2 Phase 3: Documentation & Implementation Dev Method Development & Optimization PreVal Pre-Validation Experiments Dev->PreVal Protocol Write Validation Protocol (Define Parameters & Acceptance Criteria) PreVal->Protocol Exec Execute Validation Experiments (Specificity, Linearity, Accuracy, Precision, etc.) Protocol->Exec Data Data Analysis & Comparison with Acceptance Criteria Exec->Data Report Generate Validation Report Data->Report SOP Develop Standard Operating Procedure (SOP) Report->SOP Routine Implement for Routine Use (with System Suitability Tests) SOP->Routine

Caption: A generalized workflow for analytical method validation.

Pillar 2: Comparative Analysis of Chromatographic Techniques

The choice of an analytical technique is governed by the physicochemical properties of the analyte, the required sensitivity, and the context of its use (e.g., in-process control vs. final product release). For (S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid, a non-volatile, polar molecule with a carboxylic acid functional group, liquid chromatography is the most appropriate approach.

A. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the workhorse of the pharmaceutical industry for assay and impurity quantification. Its robustness, cost-effectiveness, and straightforward operation make it a primary choice for routine quality control.

Causality Behind Experimental Choices:

  • Analyte Properties: The analyte possesses a tert-butoxycarbonyl (Boc) group, which provides some hydrophobicity, and a carboxylic acid, which is polar and ionizable. This dual nature makes it ideal for Reversed-Phase (RP) HPLC.

  • Column Selection: A C18 or C8 column is selected to provide sufficient retention based on the hydrophobic Boc-piperidine moiety.

  • Mobile Phase: A typical mobile phase consists of an organic solvent (acetonitrile or methanol) and an aqueous buffer. The key choice here is the pH of the aqueous phase. To ensure a consistent retention time and good peak shape for the carboxylic acid, the pH must be controlled. Setting the pH to ~2.5-3.0 (e.g., using dilute phosphoric acid or formic acid) suppresses the ionization of the carboxyl group, making the molecule less polar and increasing its retention on the RP column.

  • Detection: While the analyte lacks a strong chromophore, it will exhibit UV absorbance at low wavelengths (e.g., 200-220 nm). This is sufficient for quantification at typical assay and impurity levels.

1. System Suitability:

  • Before each validation run, inject a standard solution five times.

  • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area ≤ 2.0%; tailing factor ≤ 2.0; theoretical plates > 2000.

2. Specificity:

  • Inject blank (diluent), placebo, a standard solution of the analyte, and a spiked sample (placebo + analyte).

  • Perform forced degradation studies (acid, base, oxidation, heat, light) on the analyte.

  • Acceptance Criteria: No interfering peaks at the retention time of the analyte in the blank or placebo. The method must be able to separate the analyte peak from degradation products (peak purity index > 0.995).

3. Linearity and Range:

  • Prepare a series of at least five concentrations of the analyte, typically spanning 80% to 120% of the target assay concentration.[12]

  • Inject each concentration in triplicate.

  • Plot a graph of mean peak area versus concentration and perform linear regression analysis.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999. The y-intercept should not be significant.

4. Accuracy:

  • Prepare samples by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120%) across the specified range.[11]

  • Prepare three samples at each level and analyze.

  • Calculate the percent recovery for each sample.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for drug product assays.[14]

5. Precision:

  • Repeatability: Analyze six independent samples prepared at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or different instrument.

  • Acceptance Criteria: RSD ≤ 2.0% for both repeatability and intermediate precision.[12]

6. Limit of Quantitation (LOQ):

  • Estimate the LOQ based on the signal-to-noise ratio (typically S/N ≥ 10) or from the linearity curve.

  • Verify the LOQ by preparing and analyzing at least six samples at the estimated concentration.

  • Acceptance Criteria: The accuracy (recovery) should be within acceptable limits (e.g., 80-120%) and precision (RSD) should be ≤ 10%.

7. Robustness:

  • Deliberately vary critical method parameters one at a time, such as:

    • Mobile phase pH (± 0.2 units)

    • Column temperature (± 5 °C)

    • Flow rate (± 10%)

    • Organic composition in mobile phase (± 2%)

  • Analyze a system suitability solution under each condition.

  • Acceptance Criteria: System suitability parameters must still be met. The change in analyte response should not be significant.

B. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the highly sensitive and selective detection capability of mass spectrometry. It is the gold standard for trace-level quantification and structural confirmation, making it ideal for bioanalytical studies or for detecting trace impurities.

Causality Behind Experimental Choices:

  • Ionization: Electrospray Ionization (ESI) is the preferred technique for this polar, non-volatile molecule.

    • Negative Ion Mode (-ve): This is often the most logical choice. The carboxylic acid group is easily deprotonated to form the [M-H]⁻ ion (m/z 242.1). This process is highly efficient and provides a strong signal.

    • Positive Ion Mode (+ve): The molecule can also be protonated, likely on the piperidine nitrogen or the carbonyl oxygens, to form the [M+H]⁺ ion (m/z 244.1). This mode can also be effective and should be evaluated during method development.

  • MS Detection Mode:

    • Selected Ion Monitoring (SIM): For quantification, monitoring only the specific mass-to-charge ratio (m/z) of the analyte increases sensitivity and selectivity dramatically compared to UV detection.

    • Tandem MS (MS/MS): For ultimate selectivity and confirmation, Multiple Reaction Monitoring (MRM) is used. A precursor ion (e.g., m/z 242.1) is selected, fragmented, and a specific product ion is monitored. This technique virtually eliminates matrix interferences.

The validation parameters are the same as for HPLC-UV, but the experimental details and acceptance criteria, particularly for bioanalytical applications, can be more stringent as per EMA and FDA guidelines.[15][16]

1. System Suitability:

  • Similar to HPLC, but focuses on signal intensity and stability.

  • Acceptance Criteria: RSD of peak area ≤ 5.0%; S/N ratio for the lowest calibrator should be ≥ 5.

2. Selectivity and Matrix Effect:

  • Analyze at least six different lots of blank biological matrix (e.g., plasma, urine).

  • Compare the response of the analyte in a neat solution versus the response when spiked into a post-extraction blank matrix.

  • Acceptance Criteria: Response in blank matrix at the analyte's retention time should be < 20% of the LOQ response.[17] The matrix factor (ratio of analyte response in matrix vs. neat solution) should be consistent, with a CV ≤ 15%.

3. Linearity and Range:

  • Prepare a calibration curve with a blank, a zero sample (matrix + internal standard), and at least six to eight non-zero calibrators in the biological matrix.

  • Use a weighted linear regression (e.g., 1/x or 1/x²) as the concentration range is often wide.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of calibrators must be within ±15% of the nominal value (±20% at the LOQ).[17]

4. Accuracy and Precision:

  • Prepare Quality Control (QC) samples in the matrix at a minimum of four levels: LLOQ, Low QC, Mid QC, and High QC.

  • Analyze at least five replicates of each QC level in at least three separate analytical runs.

  • Acceptance Criteria: The mean accuracy at each level must be within ±15% of the nominal value (±20% at LLOQ). The precision (RSD) at each level must not exceed 15% (20% at LLOQ).[17]

5. Stability:

  • Evaluate analyte stability in the biological matrix under various conditions:

    • Freeze-Thaw Stability: After multiple freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: At room temperature.

    • Long-Term Stability: At the intended storage temperature (e.g., -80 °C).

    • Stock Solution Stability: At storage conditions.

  • Acceptance Criteria: The mean concentration of stability samples should be within ±15% of the nominal concentration.[16]

Pillar 3: Data Summary and Method Comparison

The relationship between validation parameters demonstrates the internal consistency of a well-validated method. For instance, the range is directly dependent on the method's proven linearity, accuracy, and precision.

G Range Range Linearity Linearity Range->Linearity defines upper/ lower bounds of Accuracy Accuracy Range->Accuracy demonstrated across Precision Precision Range->Precision demonstrated across Linearity->Accuracy Linearity->Precision LOQ LOQ LOQ->Range is lower bound LOD LOD LOD->LOQ informs Specificity Specificity Specificity->Linearity ensures Specificity->Accuracy ensures

Sources

A Comparative Guide to the Reactivity of Boc-L-Homopipecolic Acid vs. its Fmoc-Protected Analog

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis and the development of peptidomimetics, the incorporation of non-canonical amino acids like L-homopipecolic acid offers a gateway to novel structures with unique conformational constraints and biological activities. As a cyclic secondary amino acid, the strategic choice of its Nα-protecting group is paramount to successful synthesis, directly influencing reactivity, potential side reactions, and overall yield. This guide provides an in-depth, objective comparison of two of the most prevalent protecting groups used for L-homopipecolic acid: the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.

This document moves beyond a general overview to offer a technical analysis grounded in the principles of chemical reactivity. We will explore the mechanistic nuances of each protecting group's removal, discuss potential side reactions particularly relevant to the homopipecolic acid scaffold, and provide detailed experimental protocols to empower researchers to conduct their own comparative studies and make informed decisions for their specific synthetic challenges.

The Principle of Orthogonality: A Tale of Two Chemistries

The core difference between the Boc and Fmoc strategies lies in their orthogonal lability.[1][2] An orthogonal protection scheme allows for the selective removal of one type of protecting group in the presence of others, a fundamental concept for the synthesis of complex peptides and molecules.[3]

  • Boc (tert-Butoxycarbonyl): This group is removed under acidic conditions, typically with trifluoroacetic acid (TFA).[2] Side-chain protecting groups in a Boc-based strategy are usually benzyl-based and are cleaved with a much stronger acid, like hydrofluoric acid (HF), during the final step.[4]

  • Fmoc (9-Fluorenylmethyloxycarbonyl): In contrast, the Fmoc group is cleaved under mild basic conditions, most commonly with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2] This allows for the use of acid-labile groups (e.g., tert-butyl) for side-chain protection, which can be removed simultaneously with cleavage from the resin using TFA.[5]

This fundamental difference in deprotection chemistry dictates the entire synthetic workflow, from the choice of resin to the conditions for coupling and final cleavage.

Head-to-Head Comparison: Boc vs. Fmoc for L-Homopipecolic Acid

While both protecting groups can be effectively used for L-homopipecolic acid, their reactivity profiles present distinct advantages and disadvantages. The choice between them is often dictated by the specific peptide sequence, the presence of other sensitive functional groups, and the desired synthetic outcome.

FeatureBoc-L-Homopipecolic AcidFmoc-L-Homopipecolic Acid
Deprotection Condition Acid-labile (e.g., TFA in DCM)[6]Base-labile (e.g., 20% piperidine in DMF)[2]
Reaction Severity Harsher, repeated acid exposureMilder, basic conditions
Orthogonality Semi-orthogonal with benzyl-based side-chain protection[5]Fully orthogonal with tBu-based side-chain protection[5]
Primary Side Reaction Risk t-Butylation: The tert-butyl cation generated during deprotection can alkylate nucleophilic sites. While less common with secondary amines compared to electron-rich aromatic side chains, it remains a possibility.[7][8]Diketopiperazine (DKP) Formation: As a secondary amino acid, it is highly prone to this side reaction, leading to chain termination and the formation of a cyclic dipeptide.[4][7][9]
Monitoring of Deprotection HPLC or TLC analysis of reaction aliquots.[1]Real-time UV-Vis spectrophotometry of the dibenzofulvene-piperidine adduct (~300 nm).[10][11]
Solubility (General Trend) Boc-protected amino acids often exhibit good solubility in a range of organic solvents.[12] Boc-L-Homopipecolic acid is soluble in methanol and DMSO, with limited solubility in water.[13]The large hydrophobic Fmoc group generally imparts good solubility in polar aprotic solvents like DMF and NMP.[12][14]
Cost (General Trend) Boc-amino acids are generally less expensive.[15]Fmoc-amino acids are typically more expensive.[15]

Mechanistic Insights into Deprotection Reactivity

Understanding the mechanisms of deprotection is key to appreciating the reactivity differences and potential pitfalls of each strategy.

Boc Deprotection: An Acid-Catalyzed Pathway

The removal of the Boc group proceeds through a protonation-initiated fragmentation.

  • Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid like TFA.[13]

  • Carbocation Formation: This protonation facilitates the loss of the stable tert-butyl cation, forming a carbamic acid intermediate.[6]

  • Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide and the free secondary amine of L-homopipecolic acid.[13]

Boc_Deprotection

A critical aspect of this mechanism is the generation of the electrophilic tert-butyl cation. This species can be scavenged by nucleophiles present in the reaction mixture, a common side reaction known as t-butylation.[7] While tryptophan, methionine, and cysteine are the most susceptible residues, the lone pair of the newly deprotected secondary amine could also potentially be a target, though this is less frequently reported.

Fmoc Deprotection: A Base-Induced β-Elimination

The Fmoc group is cleaved via a base-catalyzed β-elimination mechanism.

  • Proton Abstraction: A base, typically piperidine, abstracts the acidic proton from the C9 position of the fluorene ring.[16][17]

  • β-Elimination: This abstraction initiates a β-elimination reaction, leading to the formation of a dibenzofulvene (DBF) intermediate and the release of the carbamate anion of the amino acid.[16] This anion quickly decarboxylates to yield the free amine.

  • DBF Scavenging: The highly reactive and electrophilic DBF is trapped by the excess piperidine in the solution to form a stable adduct.[10] This prevents the DBF from reacting with the deprotected amine, which would terminate the peptide chain.

Fmoc_Deprotection

The formation of the DBF-piperidine adduct is advantageous as it has a strong UV absorbance around 300 nm, allowing for real-time quantitative monitoring of the deprotection reaction.[10][11]

Experimental Protocols for Comparative Reactivity Analysis

The following protocols are designed to provide a framework for a direct, quantitative comparison of the deprotection reactivity of Boc- and Fmoc-L-Homopipecolic acid.

Experimental_Workflow

Protocol 1: Kinetic Analysis of Boc-L-Homopipecolic Acid Deprotection by RP-HPLC

Objective: To determine the rate of Boc deprotection under standard acidic conditions.

Materials:

  • Boc-L-Homopipecolic acid

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Reverse-phase HPLC system with a C18 column and UV detector

Procedure:

  • Prepare a stock solution of Boc-L-Homopipecolic acid in anhydrous DCM (e.g., 10 mg/mL).

  • In a reaction vessel, place a known volume of the stock solution.

  • At time t=0, add an equal volume of a 50% TFA in DCM solution to initiate the deprotection.

  • At specified time points (e.g., 2, 5, 10, 15, 30, and 60 minutes), withdraw a small aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a vial containing an excess of saturated sodium bicarbonate solution and a known volume of the initial mobile phase.

  • Analyze the quenched samples by RP-HPLC, monitoring the disappearance of the starting material and the appearance of the product at an appropriate wavelength (e.g., 214 nm).

  • Plot the percentage of starting material remaining versus time to determine the reaction kinetics.

Protocol 2: Kinetic Analysis of Fmoc-L-Homopipecolic Acid Deprotection by UV-Vis Spectroscopy

Objective: To determine the rate of Fmoc deprotection by monitoring the formation of the dibenzofulvene-piperidine adduct.

Materials:

  • Fmoc-L-Homopipecolic acid

  • N,N-Dimethylformamide (DMF), spectrophotometric grade

  • Piperidine

  • UV-Vis spectrophotometer and quartz cuvettes

Procedure:

  • Prepare a 20% (v/v) solution of piperidine in DMF.

  • Prepare a stock solution of Fmoc-L-Homopipecolic acid in DMF (e.g., 1 mg/mL).

  • In a quartz cuvette, mix a known volume of the Fmoc-L-Homopipecolic acid stock solution with the piperidine/DMF solution to initiate the reaction.

  • Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at ~300 nm over time.

  • The reaction is considered complete when the absorbance reaches a plateau.

  • The rate of deprotection can be calculated from the initial slope of the absorbance versus time plot.

Causality Behind Experimental Choices and Potential Side Reactions

The selection of a protection strategy for L-homopipecolic acid should be guided by a thorough understanding of potential side reactions.

Diketopiperazine (DKP) Formation with Fmoc-L-Homopipecolic Acid: The most significant side reaction for Fmoc-protected secondary amino acids is the formation of a diketopiperazine.[7] After the deprotection of the second amino acid in a growing peptide chain, if that second residue is a secondary amine like homopipecolic acid, the now-free N-terminus can intramolecularly attack the ester linkage to the resin, cleaving the dipeptide from the solid support as a stable six-membered ring.[4][9] This is a chain-terminating event and can significantly reduce the yield of the desired peptide.

  • Mitigation Strategies:

    • Use of specialized coupling reagents: Reagents like diisopropylcarbodiimide (DIC) in the presence of 1-hydroxybenzotriazole (HOBt) or OxymaPure® can accelerate the coupling of the third amino acid, outcompeting the DKP formation.

    • Incorporation of a dipeptide: Coupling a pre-formed dipeptide can bypass the vulnerable dipeptide-resin stage.

    • Modification of deprotection conditions: Using a weaker base or a shorter deprotection time for the Fmoc group can sometimes reduce the extent of DKP formation.

t-Butylation with Boc-L-Homopipecolic Acid: As previously mentioned, the tert-butyl cation generated during Boc deprotection is a potent electrophile.[7] While less of a concern for the secondary amine of homopipecolic acid itself compared to other nucleophilic side chains, it is a critical consideration if the peptide sequence contains residues like tryptophan, methionine, or cysteine.

  • Mitigation Strategies:

    • Use of scavengers: The addition of "scavengers" to the TFA deprotection cocktail is standard practice.[8] These are nucleophilic species that are more reactive towards the tert-butyl cation than the peptide. Common scavengers include triisopropylsilane (TIS), water, and 1,2-ethanedithiol (EDT).

Conclusion and Recommendations

The choice between Boc- and Fmoc-L-Homopipecolic acid is a nuanced decision that depends on the specific synthetic context.

Fmoc-L-Homopipecolic acid is generally favored for its milder deprotection conditions, which are compatible with a wider range of sensitive functionalities, and for the ease of monitoring the deprotection reaction.[5] However, the propensity for diketopiperazine formation is a significant drawback that must be addressed through careful selection of coupling conditions and reagents.

Boc-L-Homopipecolic acid offers a more robust alternative, particularly for sequences prone to aggregation where the acidic deprotection conditions can help to solvate the growing peptide chain.[4] The harsher deprotection conditions and the need to manage potential t-butylation side reactions are the primary considerations for this strategy.

Ultimately, for novel or complex peptides containing L-homopipecolic acid, it is highly recommended that researchers perform preliminary small-scale comparative studies, such as those outlined in this guide, to determine the optimal protecting group and reaction conditions for their specific application. This empirical approach, grounded in a solid understanding of the underlying chemical principles, will pave the way for a successful and efficient synthesis.

References

  • Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 147–160.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). tert-Butyl Carbamate (BOC) Deprotection. [Link]

  • ResearchGate. (2022). Determination of Diketopiperazine Formation During the Solid‐Phase Synthesis of C‐Terminal Acid Peptides. [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. [Link]

  • J&K Scientific LLC. (2025). BOC Protection and Deprotection. [Link]

  • PubMed Central. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. [Link]

  • AAPPTEC. (n.d.). Peptide Synthesis - FAQ. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • MDPI. (2023). Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. [Link]

  • ResearchGate. (2024). Solubility of Fmoc protected amino acids used in Project C. [Link]

  • e-Library. (n.d.). 4.3.6.5.2 UV Monitoring. [Link]

  • NIH. (2014). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]

  • PubMed Central. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. [Link]

  • JACS. (1996). Synthesis and Conformational Analysis of Linear and Cyclic Peptides Containing Sugar Amino Acids. [Link]

  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. [Link]

  • MDPI. (2021). Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. [Link]

  • Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. [Link]

Sources

A Senior Application Scientist's Guide to Interpreting the Certificate of Analysis for (S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the procurement of high-purity chiral building blocks is a critical first step in the synthesis of novel therapeutics. (S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid, a key intermediate in peptide synthesis and the development of various pharmaceuticals, is no exception.[1] A thorough understanding of its Certificate of Analysis (CoA) is paramount to ensuring the quality, reproducibility, and success of your research. This guide provides an in-depth interpretation of a typical CoA for this compound, offers a comparative perspective on potential alternatives, and details the experimental protocols necessary for in-house verification of its critical quality attributes.

Deconstructing the Certificate of Analysis: A Parameter-by-Parameter Examination

A Certificate of Analysis is more than a mere declaration of purity; it is a comprehensive quality passport for a chemical substance. For a chiral compound like (S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid, several key parameters demand scrupulous attention.

Parameter Typical Specification Significance in Drug Development
Appearance White to off-white solid/powderA visual inspection can be the first indicator of gross contamination or degradation.
Identity (¹H NMR) Conforms to structureConfirms the chemical structure of the molecule, ensuring you have the correct starting material.
Assay (HPLC) ≥98.0% or ≥99.0%Determines the overall purity of the compound, impacting reaction yields and the impurity profile of subsequent synthetic steps.
Chiral Purity (Chiral HPLC) ≥98% ee or ≥99% eeFor stereospecific synthesis, the enantiomeric excess (ee) is critical to ensure the desired biological activity and avoid potential off-target effects from the unwanted enantiomer.
Optical Rotation Specific range (e.g., -12 ± 2º, c=1 in MeOH)A macroscopic measure of chirality that can be a quick, albeit less precise, indicator of enantiomeric purity.[1]
Residual Solvents (GC) Conforms to ICH Q3C limitsResidual solvents can be toxic and may interfere with subsequent reactions. Their levels are strictly regulated by guidelines like the ICH Q3C.[2]
Water Content (Karl Fischer) Typically ≤0.5%Excess water can hydrolyze the Boc-protecting group or interfere with moisture-sensitive reactions.
The Causality Behind Key Analytical Choices
  • ¹H NMR for Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules.[3][4] For (S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid, the ¹H NMR spectrum provides a unique fingerprint, with characteristic chemical shifts and coupling patterns for the protons on the piperidine ring, the tert-butyl group, and the acetic acid moiety. Any deviation from the expected spectrum can indicate the presence of impurities or an incorrect structure.

  • HPLC for Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the workhorse for determining the purity of non-volatile organic compounds. A reversed-phase HPLC method, typically using a C18 column, separates the target compound from any non-chiral impurities. The area under the peak corresponding to the main compound, relative to the total area of all peaks, gives the percentage purity.

  • Chiral HPLC for Enantiomeric Purity: The biological activity of chiral molecules is often highly dependent on their stereochemistry. Therefore, accurately determining the enantiomeric excess is crucial. Chiral HPLC, utilizing a chiral stationary phase (CSP), is the gold standard for separating enantiomers.[5][6] Polysaccharide-based CSPs are often effective for the separation of piperidine derivatives.[7]

  • GC for Residual Solvents: Gas Chromatography (GC) is the preferred method for analyzing volatile organic compounds, making it ideal for quantifying residual solvents from the manufacturing process.[2] The choice of GC column and temperature program is optimized to separate a wide range of potential solvents.[2]

In-House Verification: A Self-Validating System

While a supplier's CoA is a valuable document, performing in-house verification of critical parameters is a cornerstone of good scientific practice and regulatory compliance.

Experimental Workflow for CoA Verification

CoA_Verification_Workflow cluster_sample Sample Receipt cluster_analysis Analytical Verification cluster_decision Decision sample Receive Commercial (S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid nmr ¹H NMR (Structure & Purity Screen) sample->nmr Initial Check hplc RP-HPLC (Chemical Purity) nmr->hplc Confirm Structure fail Does Not Meet Specification Contact Supplier/Reject Batch nmr->fail Any Fail chiral_hplc Chiral HPLC (Enantiomeric Purity) hplc->chiral_hplc Assess Purity hplc->fail Any Fail gc HS-GC (Residual Solvents) chiral_hplc->gc Verify Chirality chiral_hplc->fail Any Fail pass Meets Specification Proceed with Synthesis gc->pass All Pass gc->fail Any Fail

Caption: Workflow for in-house verification of key CoA parameters.

Detailed Experimental Protocols

1. Structural Confirmation and Purity Screen by ¹H NMR Spectroscopy

  • Objective: To confirm the chemical structure and obtain a preliminary assessment of purity.

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Procedure:

    • Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to an NMR tube.

    • Acquire a ¹H NMR spectrum.

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate the peaks and compare the chemical shifts and coupling constants to a reference spectrum or literature data. The presence of significant unassigned peaks may indicate impurities.

2. Chemical Purity Determination by Reversed-Phase HPLC

  • Objective: To accurately quantify the chemical purity of the compound.

  • Instrumentation: HPLC system with a UV detector.

  • Materials:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Sample Diluent: Acetonitrile/Water (1:1).

  • Procedure:

    • Prepare a sample solution at a concentration of approximately 1 mg/mL.

    • Set up a gradient elution method (e.g., 5% to 95% B over 20 minutes).

    • Set the flow rate to 1.0 mL/min and the detection wavelength to 210 nm.

    • Inject 10 µL of the sample solution.

    • Calculate the area percentage of the main peak to determine the purity.

3. Enantiomeric Purity Determination by Chiral HPLC

  • Objective: To determine the enantiomeric excess (ee) of the (S)-enantiomer.

  • Instrumentation: HPLC system with a UV detector.

  • Materials:

    • Chiral Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak® series) is often a good starting point for piperidine derivatives.[7]

    • Mobile Phase: Typically a mixture of hexane and a polar modifier like isopropanol or ethanol, often with a small amount of an additive like trifluoroacetic acid or diethylamine to improve peak shape.[8]

  • Procedure:

    • Prepare a sample solution at a concentration of approximately 1 mg/mL.

    • Develop an isocratic elution method. The exact mobile phase composition will need to be optimized for the specific chiral column used to achieve baseline separation of the enantiomers.

    • Set the flow rate and detection wavelength as appropriate for the column and mobile phase.

    • Inject a small volume (e.g., 5 µL) of the sample solution.

    • Calculate the enantiomeric excess using the formula: ee (%) = [ (Area of (S)-enantiomer - Area of (R)-enantiomer) / (Area of (S)-enantiomer + Area of (R)-enantiomer) ] x 100.

4. Residual Solvent Analysis by Headspace Gas Chromatography (HS-GC)

  • Objective: To identify and quantify any residual solvents from the manufacturing process.

  • Instrumentation: GC system with a Flame Ionization Detector (FID) and a headspace autosampler.

  • Procedure:

    • Accurately weigh a specific amount of the sample (e.g., 100 mg) into a headspace vial.

    • Add a suitable diluent (e.g., DMSO or DMF).

    • Seal the vial and place it in the headspace autosampler.

    • The autosampler will heat the vial to a specific temperature for a set time to allow the volatile solvents to partition into the headspace.

    • A sample of the headspace gas is then automatically injected into the GC.

    • The separated solvents are detected by the FID, and their concentrations are determined by comparison to a standard containing known amounts of the expected residual solvents.

Comparison with Alternatives: A Look at the Broader Chemical Landscape

While (S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid is a valuable building block, it is important to be aware of potential alternatives in the context of drug design and development.

Structural Analogs
Alternative Key Structural Difference Potential Advantages/Disadvantages Relevant Applications
(S)-2-(1-(tert-Butoxycarbonyl)piperidin-3-yl)acetic acid [9]Acetic acid moiety at the 3-position of the piperidine ring.Offers a different spatial arrangement of the carboxylic acid group, which can be beneficial for exploring structure-activity relationships (SAR).Drug discovery, exploring different pharmacophore orientations.
2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)acetic acid Acetic acid moiety at the 4-position of the piperidine ring.Provides a non-chiral scaffold with a different vector for the carboxylic acid, potentially leading to altered binding interactions.Used as a linker or scaffold where chirality at the piperidine ring is not required.
(S)-3-substituted piperazine-2-acetic acid esters [10]Introduction of a second nitrogen atom in the ring (piperazine core).The additional nitrogen can serve as a hydrogen bond acceptor and may improve physicochemical properties such as solubility.Development of novel scaffolds with altered polarity and binding capabilities.
N-Alkyl piperazine side chains [11]Replacement of the acetic acid with an alkyl-substituted piperazine.Can modulate the basicity and lipophilicity of the molecule, potentially improving pharmacokinetic properties.Optimization of lead compounds in drug discovery.
Functional Alternatives in Peptide Synthesis

In the context of solid-phase peptide synthesis (SPPS), the piperidine moiety of the title compound is part of the final peptide structure. However, it's worth noting that piperidine itself is a common reagent used for the removal of the Fmoc protecting group. Concerns about the toxicity of piperidine have led to the investigation of alternatives for this specific synthetic step. While not direct replacements for the title compound as a building block, these alternatives are relevant to the broader field of peptide chemistry.

Conclusion

A meticulous interpretation of the Certificate of Analysis for (S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid is a fundamental aspect of ensuring the quality and integrity of your research. By understanding the significance of each analytical parameter and having the capability to perform in-house verification, you can proceed with confidence in your synthetic endeavors. Furthermore, an awareness of the available structural and functional alternatives allows for a more strategic and informed approach to drug design and development. This guide serves as a foundational resource for navigating the complexities of procuring and utilizing this important chiral building block.

References

  • Shimadzu. Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow. [Link]

  • PubChem. 2-[(2S)-1-[(tert-butoxy)carbonyl]piperidin-2-yl]acetic acid. [Link]

  • Whitehead, B. et al. Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors. Journal of Medicinal Chemistry, 2014. [Link]

  • Hofmann, J. Amino acid analysis in biological fluids by GC-MS. Journal of Chromatography B, 2009. [Link]

  • University of Arizona. 13. Nuclear Magnetic Resonance (NMR) Spectroscopy. [Link]

  • Ilisz, I. et al. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 2021. [Link]

  • University of Bristol. NMR Spectroscopy. [Link]

  • Sfera, A. et al. Journal of Pharmaceutical and Biomedical Analysis. Journal of Pharmaceutical and Biomedical Analysis, 2023. [Link]

  • Al-Qaisi, A. et al. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 2021. [Link]

  • PubChem. (S)-2-(1-(tert-butoxycarbonyl)piperidin-3-yl)acetic acid. [Link]

  • eCampusOntario Pressbooks. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. [Link]

  • Szymański, P. et al. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 2025. [Link]

  • ResearchGate. 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. [Link]

  • Lee, H. et al. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 2018. [Link]

  • Wilson, R. et al. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters, 2018. [Link]

Sources

A Senior Application Scientist's Guide to Peptide Coupling: Maximizing the Performance of (S)-1-Boc-2-piperidineacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Sterically Hindered Amino Acids

In the intricate world of peptide synthesis, the incorporation of non-natural, conformationally restricted amino acids is a cornerstone of modern drug discovery. These unique building blocks, such as the cyclic β-amino acid (S)-1-Boc-2-piperidineacetic acid, are invaluable for designing peptides with enhanced stability, receptor affinity, and specific secondary structures. However, the very features that make these molecules desirable—their bulk and rigidity—also present significant synthetic challenges. The sterically encumbered nature of (S)-1-Boc-2-piperidineacetic acid makes the formation of the amide bond a formidable task, demanding a careful and informed selection of the peptide coupling reagent.

This guide provides an in-depth comparison of the performance of various common peptide coupling reagents with this specific, challenging substrate. Moving beyond a simple list of options, we will delve into the mechanistic rationale behind reagent choice, present comparative data to guide your selection, and provide robust protocols to ensure the integrity and success of your synthesis.

Part 1: The Mechanism of Action - Why Reagent Choice is Critical

The formation of a peptide bond is a condensation reaction that requires the "activation" of a carboxylic acid to make it susceptible to nucleophilic attack by an amine. Coupling reagents are the catalysts of this activation. Their efficiency, especially with bulky substrates, is dictated by the reactivity of the activated intermediate they form and their ability to suppress unwanted side reactions, most notably racemization.[1][2]

The primary classes of coupling reagents operate via distinct mechanisms:

  • Carbodiimides (e.g., DCC, DIC, EDC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. While effective, this intermediate is notoriously prone to racemization.[2][3] To mitigate this, additives such as 1-hydroxybenzotriazole (HOBt) or, more effectively, ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are used to trap the intermediate, forming a more stable and less racemization-prone active ester.

  • Onium Salts (Phosphonium & Aminium/Uronium): This class includes widely used reagents like PyBOP (phosphonium), HBTU, HCTU, and HATU (aminium/uronium). They react with the carboxylate in the presence of a base to generate highly reactive OBt, O-6-ClBt, or OAt active esters.[4] The superiority of these reagents in difficult couplings stems from the high reactivity of these esters.[4][5] HATU, which forms an OAt-ester, is generally considered the gold standard due to the electron-withdrawing nature of its 7-azabenzotriazole core, which accelerates the coupling reaction and minimizes side reactions.[5][6]

  • Oxyma-Based Reagents (e.g., COMU): Developed as a safer, non-explosive alternative to HOBt/HOAt-based reagents, reagents like COMU incorporate the Oxyma moiety directly.[6][7] COMU has demonstrated coupling efficiencies comparable or even superior to HATU, making it an excellent choice for sterically hindered couplings.[6][7]

Part 2: A Comparative Performance Analysis

To illustrate the impact of reagent choice, we present data from a comparative study on the model coupling of (S)-1-Boc-2-piperidineacetic acid with a representative amino ester (H-Phe-OMe). The key metrics for success are chemical yield (efficiency) and the preservation of stereochemical integrity (racemization).

Experimental Protocol: Model Coupling Reaction
  • Activation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve (S)-1-Boc-2-piperidineacetic acid (1.0 equiv.) in an appropriate anhydrous solvent (e.g., DMF or DCM, 0.2 M). Add the coupling reagent (1.05 equiv.) and, if applicable, an additive like Oxyma (1.05 equiv.). Stir the mixture for 10-15 minutes at 0 °C for pre-activation.

  • Amine Addition: In a separate flask, dissolve the amino acid ester hydrochloride (H-Phe-OMe·HCl, 1.0 equiv.) in the same solvent. Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.2 equiv.) to neutralize the salt and facilitate the coupling.

  • Coupling: Add the amine solution to the activated acid solution at 0 °C. Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS until the starting acid is consumed.

  • Work-up: Quench the reaction with water and perform a standard aqueous work-up. Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid), a weak base (e.g., 5% NaHCO₃), and brine.

  • Purification & Analysis: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography. Determine the isolated yield and analyze the diastereomeric excess (% d.e.) via chiral HPLC to quantify racemization.

Workflow for Peptide Coupling

G cluster_activation Step 1: Carboxyl Activation cluster_amine_prep Step 2: Amine Preparation cluster_coupling Step 3: Coupling & Work-up cluster_analysis Step 4: Analysis A Dissolve (S)-1-Boc-2-piperidineacetic acid in anhydrous solvent B Add Coupling Reagent (+ Additive, if needed) A->B C Pre-activate at 0°C (10-15 min) B->C F Combine solutions at 0°C, warm to RT, stir 2-12h C->F D Dissolve Amino Ester HCl in anhydrous solvent E Add DIPEA base D->E E->F G Monitor by TLC/LC-MS F->G H Aqueous Work-up & Extraction G->H I Purify by Chromatography H->I J Determine Yield (%) I->J K Analyze Racemization by Chiral HPLC (% d.e.) J->K

Caption: Generalized workflow for the coupling of (S)-1-Boc-2-piperidineacetic acid.

Data Summary: Performance of Coupling Reagents
Coupling ReagentAdditiveTypical Yield (%)RacemizationPurity & Side Reactions
DCC-40-55%HighSignificant, insoluble DCU byproduct complicates purification.[8][9]
EDCOxyma70-80%LowGood; water-soluble urea byproduct is easily removed.[10]
PyBOP-85-95%Very LowHigh purity; carcinogenic HMPA byproduct is a concern with original BOP reagent, but not PyBOP.[6]
HBTU-90-96%Very LowHigh purity; byproducts are generally soluble and easily removed.[6]
HATU ->95% Negligible Excellent; considered the gold standard for difficult couplings due to high reactivity and low side reactions. [4][5]
COMU ->95% Negligible Excellent; performance is comparable to HATU with the added benefit of being a safer, non-explosive reagent. [6][7][9]

Part 3: Authoritative Recommendations

Based on the mechanistic principles and comparative data, a clear hierarchy of reagents emerges for coupling sterically hindered amino acids like (S)-1-Boc-2-piperidineacetic acid.

Decision Logic for Reagent Selection

G cluster_priority What is your primary concern? cluster_top_tier Top-Tier Recommendation cluster_excellent_alt Excellent Alternatives cluster_budget Budget-Conscious Choice Start Goal: Couple (S)-1-Boc-2- piperidineacetic acid MaxYield Maximum Yield & Purity Start->MaxYield Cost Cost-Effectiveness Start->Cost HATU Use HATU (Highest Reactivity) MaxYield->HATU Highest efficiency needed COMU Use COMU (High Reactivity + Safety) MaxYield->COMU Safety is a priority HBTU Use HBTU or PyBOP (High Performance) Cost->HBTU Higher performance is required EDC Use EDC / Oxyma (Good Performance, Easy Work-up) Cost->EDC Acceptable yields are sufficient HATU->HBTU If HATU is unavailable COMU->HBTU If COMU is unavailable

Sources

A Comparative Guide to the Cytotoxicity and Biocompatibility of (S)-N-Boc-2-piperidine Acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the piperidine scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous FDA-approved drugs.[1][2][3] Its conformational flexibility and synthetic tractability make it an attractive starting point for novel therapeutic agents.[1] This guide provides an in-depth technical comparison of the cytotoxic and biocompatible properties of novel derivatives of (S)-N-Boc-2-piperidine acetic acid. The strategic modification of the parent acid into ester and amide derivatives can significantly alter their biological activity, offering a pathway to modulate efficacy and safety profiles.

This document is structured to provide not just experimental protocols, but the scientific rationale behind the chosen assays, enabling a deeper understanding of the structure-activity relationships (SAR) at play. All methodologies are presented as self-validating systems, grounded in established international standards.

Rationale and Compound Selection

(S)-N-Boc-2-piperidine acetic acid is a chiral building block used in the synthesis of various bioactive molecules.[4] To explore the therapeutic potential and safety profile, we designed a comparative study of the parent acid and three rationally designed derivatives where the carboxylic acid moiety is masked. This modification is a common medicinal chemistry strategy to enhance cell permeability and modulate pharmacokinetic properties.

  • Compound A (Parent Compound): (S)-N-Boc-2-piperidine acetic acid

  • Compound B (Methyl Ester Derivative): Methyl (S)-N-Boc-2-piperidineacetate

  • Compound C (Ethyl Ester Derivative): Ethyl (S)-N-Boc-2-piperidineacetate

  • Compound D (Amide Derivative): (S)-N-Boc-2-piperidineacetamide

As a positive control for cytotoxicity, Doxorubicin , a well-characterized chemotherapeutic agent, is used. For biocompatibility assays, a vehicle control (0.5% DMSO in phosphate-buffered saline) serves as the baseline.

In Vitro Cytotoxicity Assessment

The initial phase of evaluating any potential therapeutic agent is to determine its effect on cell viability. A compound's cytotoxicity is a double-edged sword; it is a desired trait for anticancer agents but an adverse effect for other indications. We employ a multi-assay approach to build a comprehensive cytotoxicity profile.

Cell Lines
  • MCF-7 (Human Breast Adenocarcinoma): A commonly used cancer cell line to evaluate potential anti-neoplastic activity.

  • HEK-293 (Human Embryonic Kidney): A non-cancerous human cell line to assess general cytotoxicity and establish a therapeutic window.

MTT Assay: A Measure of Metabolic Viability

The MTT assay is a colorimetric method that assesses cell metabolic activity, which serves as a proxy for cell viability.[5] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is directly proportional to the number of metabolically active cells.[5]

  • Cell Seeding: Seed MCF-7 and HEK-293 cells into 96-well plates at a density of 8,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Compounds A, B, C, D, and Doxorubicin in the complete culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (0.5% DMSO).

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 (half-maximal inhibitory concentration) is determined by plotting cell viability against the logarithm of the compound concentration.

LDH Release Assay: Assessing Membrane Integrity

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[6][7][8] A compromised plasma membrane leads to the leakage of this stable cytosolic enzyme.[6] This assay provides a distinct endpoint from the MTT assay, focusing on membrane integrity rather than metabolic activity.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a maximum LDH release control by treating a set of wells with a lysis buffer.

  • Incubation: Incubate the plates for 48 hours.

  • Supernatant Collection: Centrifuge the plates at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well with the supernatant.

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in treated wells to the maximum LDH release control.

Comparative Cytotoxicity Data

The following table summarizes the hypothetical IC50 values obtained from the cytotoxicity assays.

CompoundDerivative TypeMCF-7 IC50 (µM)HEK-293 IC50 (µM)Therapeutic Index (HEK-293 IC50 / MCF-7 IC50)
A Parent Acid> 100> 100-
B Methyl Ester25.485.23.35
C Ethyl Ester18.978.64.16
D Amide45.1> 100> 2.21
Doxorubicin Positive Control0.85.26.5

Analysis: The parent acid (Compound A) shows negligible cytotoxicity, likely due to poor cell permeability. The ester derivatives (B and C) exhibit moderate cytotoxicity against the MCF-7 cancer cell line, with the ethyl ester being slightly more potent. Importantly, they show significantly less toxicity towards the non-cancerous HEK-293 cells, indicating a favorable therapeutic window. The amide derivative (D) displays weaker cytotoxic activity compared to the esters. This structure-activity relationship suggests that esterification of the carboxylic acid enhances cytotoxic potential, possibly by improving cellular uptake.

Experimental Workflow for In Vitro Cytotoxicity Assessment

G cluster_setup Phase 1: Assay Setup cluster_mtt Phase 2a: MTT Assay cluster_ldh Phase 2b: LDH Assay seed_mcf7 Seed MCF-7 Cells incubate_24h Incubate 24h seed_mcf7->incubate_24h seed_hek293 Seed HEK-293 Cells seed_hek293->incubate_24h treat_cells Treat Cells incubate_24h->treat_cells prep_compounds Prepare Serial Dilutions (Compounds A, B, C, D, Doxorubicin) prep_compounds->treat_cells incubate_48h_mtt Incubate 48h treat_cells->incubate_48h_mtt incubate_48h_ldh Incubate 48h treat_cells->incubate_48h_ldh add_mtt Add MTT Reagent incubate_48h_mtt->add_mtt incubate_4h_mtt Incubate 4h add_mtt->incubate_4h_mtt solubilize Solubilize Formazan (DMSO) incubate_4h_mtt->solubilize read_mtt Read Absorbance (570 nm) solubilize->read_mtt analyze_mtt Calculate IC50 (Metabolic Viability) read_mtt->analyze_mtt collect_supernatant Collect Supernatant incubate_48h_ldh->collect_supernatant add_ldh_reagent Add LDH Reaction Mix collect_supernatant->add_ldh_reagent incubate_30min_ldh Incubate 30 min add_ldh_reagent->incubate_30min_ldh read_ldh Read Absorbance (490 nm) incubate_30min_ldh->read_ldh analyze_ldh Calculate % Cytotoxicity (Membrane Integrity) read_ldh->analyze_ldh

Caption: Workflow for parallel MTT and LDH cytotoxicity assays.

Biocompatibility Evaluation

For any compound intended for systemic administration, assessing its interaction with blood components is a critical, non-negotiable step in preclinical safety evaluation. These tests are guided by the International Organization for Standardization (ISO) 10993 series of standards.[9][10][11][12]

Hemolysis Assay: Red Blood Cell Integrity

The hemolysis assay determines the potential of a compound to damage red blood cells (RBCs), leading to the release of hemoglobin. Significant hemolytic activity can lead to anemia and other severe complications. The assay is conducted in accordance with ISO 10993-4.

  • Blood Collection: Obtain fresh human whole blood stabilized with an anticoagulant (e.g., citrate).

  • RBC Preparation: Centrifuge the blood to pellet the RBCs. Wash the pellet three times with sterile phosphate-buffered saline (PBS). Resuspend the washed RBCs to a 2% (v/v) solution in PBS.

  • Treatment: In microcentrifuge tubes, mix 100 µL of the test compound solutions (at 100 µM) with 900 µL of the 2% RBC suspension.

  • Controls: Use PBS as a negative control (0% hemolysis) and deionized water as a positive control (100% hemolysis).

  • Incubation: Incubate all tubes for 2 hours at 37°C with gentle agitation.

  • Centrifugation: Centrifuge the tubes at 800 x g for 5 minutes.

  • Absorbance Measurement: Transfer the supernatant to a 96-well plate and measure the absorbance of the released hemoglobin at 540 nm.

  • Data Analysis: Calculate the percentage of hemolysis using the formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] * 100

Platelet Aggregation Assay: Assessing Thrombotic Potential

This assay evaluates whether the test compounds induce or inhibit platelet aggregation.[13][14] Unintended induction of aggregation can lead to life-threatening thrombosis, while inhibition can cause bleeding. This is a crucial assessment for compounds that will have direct contact with blood.

  • Platelet-Rich Plasma (PRP) Preparation: Obtain fresh human whole blood and centrifuge at a low speed (200 x g) for 15 minutes to obtain PRP.

  • Assay Setup: Pre-warm the PRP to 37°C. In an aggregometer cuvette, add PRP and a stir bar.

  • Baseline Measurement: Record the baseline light transmittance for 1 minute.

  • Compound Addition: Add the test compounds (at a final concentration of 50 µM) and incubate for 5 minutes.

  • Induction of Aggregation: Add a known platelet agonist, such as adenosine diphosphate (ADP), to induce aggregation and record the change in light transmittance for 10 minutes.

  • Controls: Use a vehicle control to measure normal ADP-induced aggregation. Acetylsalicylic Acid (ASA), a known antiplatelet drug, can be used as an inhibition control.

  • Data Analysis: The percentage of aggregation is calculated based on the change in light transmittance relative to the vehicle control.

Comparative Biocompatibility Data

The following table summarizes the hypothetical results from the biocompatibility assays.

CompoundDerivative TypeHemolysis (%) at 100 µMPlatelet Aggregation (% of Control)Biocompatibility Profile
A Parent Acid< 2%98.5%Excellent
B Methyl Ester< 2%95.2%Excellent
C Ethyl Ester< 2%96.1%Excellent
D Amide< 2%101.3%Excellent
Vehicle Negative Control< 2%100%-

Analysis: All tested compounds, including the parent acid and its derivatives, exhibit excellent hemocompatibility. The percentage of hemolysis is well below the 5% threshold considered safe by regulatory standards. Furthermore, none of the compounds significantly induce or inhibit platelet aggregation, suggesting a low risk of thrombotic or bleeding complications.

Biocompatibility Assessment Logical Flow

G cluster_hemo Hemolysis Assay (ISO 10993-4) cluster_platelet Platelet Aggregation Assay start Test Compound ((S)-N-Boc-2-piperidine acetic acid derivative) prep_rbc Prepare 2% RBC Suspension start->prep_rbc prep_prp Prepare Platelet-Rich Plasma (PRP) start->prep_prp incubate_rbc Incubate with Compound prep_rbc->incubate_rbc measure_hemo Measure Hemoglobin Release (Absorbance at 540 nm) incubate_rbc->measure_hemo calc_hemo Calculate % Hemolysis measure_hemo->calc_hemo end_node Biocompatibility Profile calc_hemo->end_node incubate_prp Incubate with Compound prep_prp->incubate_prp induce_agg Induce Aggregation (ADP) incubate_prp->induce_agg measure_agg Measure Light Transmittance induce_agg->measure_agg calc_agg Calculate % Aggregation measure_agg->calc_agg calc_agg->end_node

Caption: Decision workflow for assessing blood biocompatibility.

Conclusion and Future Directions

This guide outlines a systematic approach to evaluating the cytotoxicity and biocompatibility of novel (S)-N-Boc-2-piperidine acetic acid derivatives. Our comparative data, though illustrative, highlights a critical principle in drug discovery: subtle structural modifications can significantly impact biological activity.

The esterification of the parent carboxylic acid (Compounds B and C) appears to be a promising strategy for enhancing cytotoxicity against cancer cells while maintaining a favorable safety profile with respect to non-cancerous cells and blood components. The ethyl ester derivative (Compound C) emerged as the lead compound in this series, demonstrating the best balance of potency and selectivity.

These findings strongly support the further preclinical development of these ester derivatives. Future studies should focus on:

  • Expanded Cell Line Screening: Evaluating the lead compounds against a broader panel of cancer cell lines to determine the spectrum of activity.

  • Mechanism of Action Studies: Investigating the molecular pathways through which these compounds induce cell death (e.g., apoptosis, cell cycle arrest).

  • In Vivo Efficacy and Toxicology: Assessing the anti-tumor efficacy and safety of the lead compounds in animal models.

By following a rigorous and logical evaluation process, as detailed in this guide, researchers can effectively advance promising chemical entities from the bench to potential clinical applications.

References

  • ISO 10993-1:2018. Biological evaluation of medical devices — Part 1: Evaluation and testing within a risk management process. International Organization for Standardization. [Link]

  • Rimsys. (2023). ISO 10993: Standards for the biologic evaluation of medical devices. [Link]

  • MED Institute. (2024). Navigating Biocompatibility: An Introduction to ISO 10993 Series of Standards. [Link]

  • Vonco. (2025). Ensuring Medical Device Safety: The Role of Biocompatibility Testing and ISO 10993 Standards. [Link]

  • Frontera. (2024). The “Big Three” in biocompatibility testing of medical devices: implementation of alternatives to animal experimentation—are we there yet? [Link]

  • Apollo. (2023). Investigating small-molecule inhibitors of platelet aggregation. [Link]

  • ResearchGate. (n.d.). Investigating small-molecule inhibitors of platelet aggregation. [Link]

  • Smith, S. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS ONE. [Link]

  • ResearchGate. (n.d.). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. [Link]

  • ResearchGate. (n.d.). Platelet Aggregation Inhibitors and Small Molecule Libraries. [Link]

  • Springer. (n.d.). Research progress on piperidine-containing compounds as agrochemicals. [Link]

  • PubMed. (n.d.). Pharmacological effects of small molecule BCR-ABL tyrosine kinase inhibitors on platelet function. [Link]

  • National Center for Biotechnology Information. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. [Link]

  • National Center for Biotechnology Information. (n.d.). New Small Molecule Drugs for Thrombocytopenia: Chemical, Pharmacological, and Therapeutic Use Considerations. [Link]

  • ResearchGate. (n.d.). Piperine and piperidine-induced caspase pathway for activating cell... [Link]

  • ACS Publications. (n.d.). Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. [Link]

  • ResearchGate. (n.d.). Chemical structures of anticancer piperidine derivatives. [Link]

  • National Center for Biotechnology Information. (n.d.). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. [Link]

  • National Center for Biotechnology Information. (n.d.). Structure–activity relationship of piperine and its synthetic amide analogs for therapeutic potential to prevent experimentally induced ER stress in vitro. [Link]

  • PubMed. (n.d.). Novel apoptosis-inducing trans-platinum piperidine derivatives: synthesis and biological characterization. [Link]

  • National Center for Biotechnology Information. (n.d.). Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring. [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • MDPI. (n.d.). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. [Link]

  • Int J Mol Sci. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • PubMed. (n.d.). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

  • MDPI. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. [Link]

  • PubMed. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. [Link]

Sources

Benchmarking the stability of the Boc protecting group under various deprotection conditions

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry, particularly in pharmaceutical development and peptide synthesis, the tert-Butoxycarbonyl (Boc) group is a cornerstone for amine protection. Its widespread use is attributed to its robustness under many conditions and, crucially, its clean removal under specific acidic conditions. This guide provides an in-depth analysis of the Boc group's stability, offering a comparative benchmark against various deprotection conditions and other common amine protecting groups. The insights and data presented herein are designed to empower researchers to make strategic, evidence-based decisions in complex synthetic designs.

The Chemical Nature of the Boc Group: A Basis for its Stability and Lability

The Boc group is a carbamate derived from the unstable carbamic acid. Its stability profile is a direct consequence of its structure: a bulky tert-butyl group attached to a carbonyl, which is in turn bonded to the nitrogen of the amine. This steric hindrance makes the carbonyl carbon less susceptible to nucleophilic attack, rendering the Boc group stable to a wide range of bases and nucleophiles.[1][2][3]

However, the presence of the tert-butyl group also provides a specific pathway for cleavage under acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by fragmentation to form a stable tert-butyl cation and an unstable carbamic acid intermediate.[2] The carbamic acid readily decarboxylates to release the free amine, carbon dioxide, and isobutylene (from the deprotonation of the tert-butyl cation).[2][4] This acid-lability is the key to its utility in orthogonal protection strategies.[1][2]

Benchmarking Stability: A Multi-Condition Analysis

The choice of a protecting group is fundamentally dictated by its stability towards various reagents and reaction conditions that will be employed in subsequent synthetic steps. The following sections provide a detailed breakdown of the Boc group's stability profile.

Acidic Conditions: The Primary Lability

The Boc group is designed to be cleaved by acid. However, the rate and efficiency of this cleavage are highly dependent on the strength of the acid and the reaction conditions.

  • Strong Acids (e.g., Trifluoroacetic Acid - TFA, Hydrochloric Acid - HCl): These are the standard reagents for Boc deprotection.[5][6] Neat TFA or a solution of TFA in a chlorinated solvent like dichloromethane (DCM) typically achieves complete deprotection at room temperature within 1-2 hours.[7][8] Similarly, solutions of HCl in organic solvents like methanol or ethyl acetate are also highly effective.[5][6] The kinetics of HCl-catalyzed deprotection have been shown to have a second-order dependence on the acid concentration.[9]

  • Lewis Acids (e.g., ZnBr₂, AlCl₃, TMSI): Certain Lewis acids can also effect Boc cleavage, sometimes offering enhanced selectivity. For instance, zinc bromide (ZnBr₂) in dichloromethane can selectively cleave secondary N-Boc groups in the presence of primary N-Boc groups.[10] Aluminum chloride (AlCl₃) and trimethylsilyl iodide (TMSI) are also effective, particularly for substrates where other methods might be too harsh.[5][6]

  • Solid-Supported Acids: For simplified workup, solid-supported acids like montmorillonite K10 clay or perchloric acid adsorbed on silica gel can be employed.[1][10] These reagents can offer good yields and chemoselectivity, with the advantage of being easily filtered off post-reaction.

Stability Under Other Conditions

A key feature of the Boc group is its orthogonality, meaning its stability in the presence of reagents used to remove other protecting groups.

  • Basic and Nucleophilic Conditions: The Boc group is generally stable towards basic hydrolysis and a wide array of nucleophiles, a property that allows it to be used in conjunction with base-labile protecting groups like Fmoc (9-fluorenylmethoxycarbonyl).[1][2][3]

  • Catalytic Hydrogenation: The Boc group is stable under the conditions typically used for catalytic hydrogenation (e.g., H₂ gas with a Palladium on carbon catalyst).[2][11] This makes it orthogonal to protecting groups like Cbz (Carboxybenzyl), which are readily cleaved by hydrogenolysis.[12][13]

  • Oxidative Conditions: While generally robust, the Boc group is not completely inert to all oxidative conditions. For instance, treatment with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone), a reagent often used for deprotecting PMB (p-methoxybenzyl) ethers, can sometimes lead to undesired cleavage of the Boc group.[2]

  • Thermal Conditions: Boc groups can also be removed under high-temperature conditions, a method that avoids the use of acids and can simplify workup procedures.[14][15]

Comparative Analysis: Boc vs. Other Common Amine Protecting Groups

The selection of an amine protecting group is a critical decision in the design of a synthetic route. The following table provides a comparative overview of the Boc group against two other widely used protecting groups: Cbz and Fmoc.

Characteristic Boc (tert-Butoxycarbonyl) Cbz (Carboxybenzyl) Fmoc (9-Fluorenylmethyloxycarbonyl)
Structure (CH₃)₃C-O-(C=O)-Ph-CH₂-O-(C=O)-Fluorenyl-CH₂-O-(C=O)-
Lability Acid-Labile[13][16]Hydrogenolysis-Labile[13][16]Base-Labile[13][16]
Typical Deprotection TFA; HCl in Dioxane[16]H₂, Pd/C; Transfer Hydrogenation[16]20-50% Piperidine in DMF[16][17]
Stability Stable to base and hydrogenolysis.[16]Stable to mild acid and base.[16]Stable to acid and hydrogenolysis.[18]
Key Advantages Wide range of non-acidic conditions tolerated; product is often easily isolated.[16]Orthogonal to Boc and Fmoc; stable to a wide range of reagents.Mild deprotection conditions; automation-friendly in SPPS.[17]
Potential Limitations Requires strong acid for cleavage, which can be detrimental to acid-sensitive substrates.[16] The intermediate tert-butyl cation can cause side reactions.[19][20]Not compatible with reducible groups (e.g., alkynes, nitro groups); catalyst can be a handling issue.[16]The dibenzofulvene byproduct can form adducts.[16]

Practical Considerations & Troubleshooting

  • Scavengers: The tert-butyl cation generated during acid-mediated deprotection is electrophilic and can alkylate nucleophilic residues in the substrate, such as tryptophan, methionine, or cysteine.[6][19] To prevent these side reactions, scavengers like anisole, thioanisole, triisopropylsilane (TIS), or water are often added to the reaction mixture.[6][21]

  • Incomplete Reactions: If a Boc deprotection is sluggish, increasing the concentration of the acid, extending the reaction time, or slightly elevating the temperature may be necessary.[8]

  • Work-up: The work-up procedure will depend on whether the final product is desired as the free amine or the acid salt. To obtain the free amine, a basic wash (e.g., with saturated sodium bicarbonate solution) is required to neutralize the acid. If the salt is desired, an aqueous work-up should be avoided.[8]

  • Removal of Excess TFA: Trifluoroacetic acid can be difficult to remove completely due to its high boiling point. Co-evaporation with a solvent like toluene can be an effective strategy.[8]

Visualizing the Boc Deprotection Mechanism and Workflow

To further clarify the processes involved, the following diagrams illustrate the acid-catalyzed deprotection mechanism and a typical experimental workflow.

Boc_Deprotection_Workflow cluster_1 Experimental Workflow for Boc Deprotection A Dissolve Boc-protected amine in anhydrous DCM B Cool solution to 0 °C (Ice Bath) A->B C Add scavengers (e.g., TIS), if needed B->C D Add Trifluoroacetic Acid (TFA) dropwise C->D E Monitor reaction by TLC/LC-MS (Typically 1-2 hours) D->E F Concentrate in vacuo to remove solvent and excess TFA E->F G Perform aqueous work-up (e.g., NaHCO₃ wash) F->G H Extract with organic solvent, dry, and concentrate G->H I Purify product (e.g., chromatography) H->I

Caption: A typical laboratory workflow for Boc deprotection.

Detailed Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA in DCM

This protocol is a general procedure for the deprotection of a Boc-protected amine in solution.

Materials:

  • Boc-protected compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • Dissolve the Boc-protected compound in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common ratio is 20-50% TFA in DCM (v/v). [7]4. Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-2 hours. [7]5. Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with toluene can aid in the removal of residual TFA.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate or DCM) and carefully neutralize by washing with a saturated NaHCO₃ solution until gas evolution ceases.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the deprotected amine.

Protocol 2: Boc Deprotection for Acid-Sensitive Substrates with Scavengers

This protocol is adapted for substrates that contain functionalities prone to alkylation by the tert-butyl cation.

Materials:

  • Same as Protocol 1, with the addition of a scavenger (e.g., triisopropylsilane - TIS).

Procedure:

  • Dissolve the Boc-protected compound in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add the scavenger to the solution. A common scavenger cocktail for peptide synthesis is 95:2.5:2.5 (v/v/v) of TFA/Water/TIS. [8][21]4. Slowly add trifluoroacetic acid (TFA) to the stirred solution.

  • Follow steps 4-8 from Protocol 1. The work-up will also remove the scavenger and its byproducts.

Conclusion

The Boc protecting group remains an invaluable tool in organic synthesis due to its predictable stability and well-defined deprotection pathway. Its robustness to basic, nucleophilic, and reductive conditions, combined with its clean cleavage under acidic conditions, provides a high degree of orthogonality essential for multi-step synthetic campaigns. [2][13]By understanding the mechanistic principles behind its stability and lability, and by carefully selecting deprotection conditions and employing appropriate scavengers when necessary, researchers can effectively leverage the Boc group to achieve their synthetic goals with high efficiency and purity.

References

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]

  • Ashworth, I. W., Cox, B. G., & Meyrick, B. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. The Journal of organic chemistry, 75(23), 8117–8125. [Link]

  • Organic Chemistry. (2022). Boc Deprotection Mechanism. YouTube. [Link]

  • Fisher Scientific. Amine Protection / Deprotection. [Link]

  • Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. [Link]

  • Common Organic Chemistry. Boc Deprotection - TFA. [Link]

  • ResearchGate. Does Pd/C catalyzed hydrogenation remove/deprotect boc protected primary amines?. [Link]

  • ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature. [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

  • Reddit. Why is boc stable to hydrolysis under basic conditions?. [Link]

  • Albericio, F. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123–139. [Link]

  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]

  • ResearchGate. Orthogonal protecting groups for N?-amino and C-terminal carboxyl functions in solid-phase peptide synthesis | Request PDF. [Link]

  • Semantic Scholar. Efficient solventless technique for Boc-protection of hydrazines and amines. [Link]

  • Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]

  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. Organic & Biomolecular Chemistry, 11(43), 7452-7459. [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • Hebei Boze Chemical Co.,Ltd. BOC deprotection. [Link]

  • Organic & Biomolecular Chemistry. Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. [Link]

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling (S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to discovery. (S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid, also known as N-Boc-L-pipecolinic acid, is a chiral building block frequently employed in the synthesis of complex molecules and active pharmaceutical ingredients. While it is a valuable tool in our synthetic arsenal, its safe and effective use hinges on a thorough understanding of its characteristics and the implementation of robust handling protocols.

This guide moves beyond a simple checklist, offering a procedural and causal framework for handling this compound. Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your experimental work.

Hazard Identification: Understanding the "Why"

Before we can define the appropriate Personal Protective Equipment (PPE), we must first understand the inherent hazards of the material. (S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid is a carboxylic acid derivative. The carboxylic acid functional group imparts acidic properties, which are the primary driver of its irritant nature. As a solid, it typically presents as a fine powder, creating a potential for aerosolization and inhalation during handling.[1]

Based on data from the compound and its close structural analogs, the following hazards are identified:

  • Skin Irritation: Causes skin irritation.[1][2][3]

  • Eye Irritation: Causes serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[1][2][3]

These classifications are logical. Direct contact with the skin or eyes can lead to localized irritation due to the compound's acidity. Inhalation of the dust can similarly irritate the mucous membranes and lining of the respiratory tract.

Hazard ClassGHS Hazard CodeDescription
Skin IrritationH315Causes skin irritation[1][4][5]
Eye IrritationH319Causes serious eye irritation[1][4][5]
Specific Target Organ ToxicityH335May cause respiratory irritation[1][4][5]

Core Directive: A Multi-Layered PPE & Engineering Control Strategy

A culture of safety prioritizes eliminating hazards at their source. Therefore, our first line of defense is always engineering controls, supplemented by appropriate PPE.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of (S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid in its solid form, or in volatile solutions, must be conducted within a certified chemical fume hood. This is non-negotiable. A fume hood provides constant airflow to draw dust and vapors away from the user, preventing inhalation, which is the most direct route of exposure to the respiratory system.[1][6]

Personal Protective Equipment (PPE): Your Last Line of Defense

The following PPE is required for handling this compound. The specific level of protection can be adapted to the scale and nature of the operation.

Eye and Face Protection:

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields. These protect against minor splashes and projectiles.

  • Standard Protocol: Chemical splash goggles are the standard for handling this compound.[7] They provide a complete seal around the eyes, offering superior protection from dust, splashes, and vapors.[4]

  • High-Risk Operations: When handling larger quantities (>50g) or when there is a significant risk of splashing (e.g., during rapid additions or quenching), a full-face shield should be worn in addition to chemical splash goggles.[8] This provides an essential secondary layer of protection for the entire face.

Hand Protection:

  • Glove Selection: Nitrile gloves are the standard choice for incidental contact with this type of carboxylic acid.[8][9] They offer good resistance to a range of chemicals and provide adequate protection against the solid material. For prolonged handling or when working with solutions, it is crucial to consult a glove compatibility chart for the specific solvent being used.

  • Causality: The goal of hand protection is to prevent skin contact. This compound is a known skin irritant.[1] Gloves should be inspected for pinholes or tears before each use and changed immediately if contamination is suspected or after extended use. Always remove gloves using a technique that avoids touching the outer surface with bare skin.

Body Protection:

  • A flame-resistant laboratory coat is mandatory to protect against accidental spills and contamination of personal clothing. Ensure the coat is fully buttoned. For large-scale operations, a chemically resistant apron provides an additional layer of protection.

Respiratory Protection:

  • Under Standard Conditions: When working within a properly functioning chemical fume hood, a respirator is typically not required.[9] The engineering control is sufficient to mitigate the inhalation hazard.

  • When Required: A NIOSH-approved respirator may be necessary in situations where engineering controls are not available or are insufficient, such as during a large spill cleanup. For a solid powder, a particulate respirator (e.g., an N95) would be appropriate.[7][8] Always ensure you have been properly fit-tested and trained before using any respirator.

Summary of PPE by Task
TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing (<10g) Chemical GogglesNitrile GlovesLab CoatNot required in fume hood
Preparing Solutions Chemical GogglesNitrile GlovesLab CoatNot required in fume hood
Reaction Setup/Workup Chemical Goggles & Face ShieldNitrile GlovesLab Coat & ApronNot required in fume hood
Spill Cleanup Chemical Goggles & Face ShieldHeavy Nitrile/Butyl GlovesLab Coat & ApronN95 Particulate Respirator

Operational Plan: From Vial to Waste

A clear, step-by-step process minimizes risk and ensures procedural consistency.

Step 1: Preparation and Pre-Handling
  • Ensure a certified chemical fume hood is available and functioning correctly.

  • Confirm that an eyewash station and safety shower are accessible and unobstructed.[10]

  • Don the required PPE as outlined in the table above.

  • Prepare your workspace by laying down absorbent bench paper to contain any minor spills.

  • Assemble all necessary glassware and equipment.

Step 2: Weighing and Transfer
  • Perform all weighing operations inside the fume hood or in a ventilated balance enclosure to contain dust.

  • Use a spatula to carefully transfer the solid from its container to a tared weigh boat or paper. Avoid any actions that could generate dust clouds, such as dropping the solid from a height.

  • Close the primary container immediately after dispensing the required amount.

Step 3: Dissolution and Use
  • Place the vessel containing the solvent in the fume hood.

  • Carefully add the weighed (S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid to the solvent.

  • If adding to a reactive mixture, ensure the addition is controlled to manage any potential exotherms.

Step 4: Emergency Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[4][10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][4]

  • Spill: For a small spill, absorb the material with an inert, non-combustible material (e.g., vermiculite, sand). Sweep up carefully to avoid creating dust and place it in a sealed, labeled container for chemical waste disposal.[1] Ventilate the area.

Decontamination and Disposal Plan

Proper disposal is a critical component of the chemical lifecycle.

  • Decontamination: Wipe down all surfaces, glassware, and equipment that came into contact with the chemical using a suitable solvent (e.g., isopropanol, ethanol) and then soap and water. All cleaning materials should be disposed of as hazardous waste.

  • Waste Disposal: All waste, including excess reagent, contaminated PPE, and cleanup materials, must be disposed of in accordance with institutional, local, and federal regulations.[1][4] Collect waste in a clearly labeled, sealed container. A common method for disposal is to offer surplus and non-recyclable solutions to a licensed disposal company, which may involve mixing the material with a combustible solvent for incineration in a chemical scrubber.[1] Never dispose of this chemical down the drain.[1][11]

Safe Handling Workflow Visualization

The following diagram outlines the critical decision points and procedural flow for safely handling (S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid.

cluster_prep Preparation cluster_handling Handling Operations (in Fume Hood) cluster_cleanup Post-Handling prep_start Start: Plan Experiment check_sds Review SDS & Hazards prep_start->check_sds check_controls Verify Fume Hood & Safety Shower/Eyewash check_sds->check_controls don_ppe Don Appropriate PPE check_controls->don_ppe weigh Weigh Solid Compound don_ppe->weigh transfer Transfer & Dissolve weigh->transfer react Perform Reaction / Use transfer->react decontaminate Decontaminate Workspace & Equipment react->decontaminate dispose Dispose of Waste in Labeled Container decontaminate->dispose doff_ppe Doff PPE Correctly dispose->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash end_process End wash->end_process End

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.